Product packaging for H-Lys(boc)-NH2 hcl(Cat. No.:CAS No. 112803-72-2)

H-Lys(boc)-NH2 hcl

Cat. No.: B613353
CAS No.: 112803-72-2
M. Wt: 281.78
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(boc)-NH2 hcl is a useful research compound. Its molecular formula is C11H23N3O3 · HCl and its molecular weight is 281.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3O3 · HCl B613353 H-Lys(boc)-NH2 hcl CAS No. 112803-72-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWRJFHMGKKDQR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112803-72-2
Record name H-Lys(boc)-NH2 hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Boc)-NH2.HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Lys(Boc)-NH2.HCl, chemically known as Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal building block in modern peptide chemistry. As a protected derivative of the essential amino acid L-lysine, it plays a crucial role in the synthesis of peptides, particularly those with a C-terminal amide, a common feature in many biologically active peptides. The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the ε-amino group of the lysine side chain allows for controlled and site-selective peptide bond formation. This guide provides a comprehensive overview of H-Lys(Boc)-NH2.HCl, including its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in the development of therapeutic peptides.

Core Properties of H-Lys(Boc)-NH2.HCl

A thorough understanding of the physicochemical properties of H-Lys(Boc)-NH2.HCl is essential for its effective application in peptide synthesis. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Formula C₁₁H₂₄ClN₃O₃[1][2]
Molecular Weight 281.78 g/mol [1][2]
CAS Number 112803-72-2[3]
Appearance White to off-white solid/powder[2]
Solubility Soluble in DMSO. H-Lys(Boc)-OH is slightly soluble in water.[4][5]
Melting Point ~250 °C (decomposes) for H-Lys(Boc)-OH[6][7][8]
Optical Rotation ([α]20/D) +18° (c = 1 in acetic acid) for H-Lys(Boc)-OH[4][6][9]

Role in Peptide Synthesis: The Boc Strategy

H-Lys(Boc)-NH2.HCl is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more stable, acid-labile protecting groups, such as benzyl (Bzl) derivatives, are used for the side chains of other amino acids.[10] The C-terminal amide of H-Lys(Boc)-NH2.HCl allows for its direct use as the first building block in the synthesis of peptide amides on a suitable resin, such as a Merrifield resin, which would typically be functionalized to generate a peptide amide upon cleavage.

The synthesis cycle involves the stepwise addition of Nα-Boc-protected amino acids to the growing peptide chain attached to the solid support. Each cycle consists of two main steps: the deprotection of the Nα-Boc group and the coupling of the next amino acid.

Diagram of the Boc-SPPS Cycle

Boc_SPPS_Cycle Resin Resin-Peptide-(AA)n-NH-Boc Deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection TFA_Salt Resin-Peptide-(AA)n-NH3+TFA- Deprotection->TFA_Salt Wash_1 Wash TFA_Salt->Wash_1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Free_Amine Resin-Peptide-(AA)n-NH2 Neutralization->Free_Amine Wash_2 Wash Free_Amine->Wash_2 Coupling Coupling of Boc-AA-(n+1)-OH Next_Cycle Resin-Peptide-(AA)n+1-NH-Boc Coupling->Next_Cycle Wash_3 Wash Next_Cycle->Wash_3 Wash_1->Neutralization Wash_2->Coupling Wash_3->Resin Start Next Cycle

A simplified workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.

Experimental Protocols

The following section provides a detailed, representative methodology for the manual synthesis of a peptide amide using a Boc-SPPS strategy, starting with H-Lys(Boc)-NH2.HCl.

Resin Preparation and Swelling
  • Objective: To prepare the solid support for peptide synthesis.

  • Protocol:

    • Place the desired amount of a suitable resin for peptide amides (e.g., MBHA or BHA resin) in a reaction vessel.[1]

    • Add dichloromethane (DCM) to completely cover the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]

    • Drain the DCM by filtration.

Coupling of the First Amino Acid (H-Lys(Boc)-NH2.HCl)
  • Objective: To attach the first amino acid, H-Lys(Boc)-NH2.HCl, to the resin.

  • Protocol:

    • Dissolve 2-4 equivalents of H-Lys(Boc)-NH2.HCl and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[1]

    • Add the solution to the swollen resin.

    • Add 4-6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to initiate the coupling reaction.[1]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[1]

    • Wash the resin sequentially with DMF, DCM, and isopropanol (IPA).

Nα-Boc Deprotection
  • Objective: To remove the temporary Boc protecting group from the N-terminus.

  • Protocol:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[5]

    • Perform a pre-wash by agitating for 5 minutes.[5]

    • Continue agitation for an additional 15-25 minutes for complete deprotection.[5]

    • Drain the TFA/DCM solution.

    • Wash the resin with DCM and IPA to remove residual TFA.[5]

Neutralization
  • Objective: To neutralize the protonated N-terminus to the free amine.

  • Protocol:

    • Add a solution of 5-10% DIEA in DCM to the resin.[10]

    • Agitate for 3-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM.

Subsequent Amino Acid Couplings
  • Objective: To elongate the peptide chain.

  • Protocol:

    • Repeat the coupling, deprotection, and neutralization steps for each subsequent Nα-Boc-protected amino acid in the desired sequence.

Cleavage and Final Deprotection
  • Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

  • Protocol:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) to prevent side reactions.[1]

    • After the cleavage reaction (typically 1-2 hours at 0°C for HF), evaporate the strong acid.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.

    • Dry the crude peptide under vacuum.

Purification
  • Objective: To purify the crude peptide.

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Applications in Drug Development

The unique structural features of H-Lys(Boc)-NH2.HCl make it a valuable tool in the synthesis of complex and therapeutically relevant peptides.

Synthesis of Bioactive Peptides

Many naturally occurring and synthetic bioactive peptides possess a C-terminal amide, which often enhances their biological activity and stability against enzymatic degradation. H-Lys(Boc)-NH2.HCl serves as an ideal starting material for the synthesis of such peptides. The ε-amino group of the lysine side chain, protected by the Boc group, can be deprotected at a later stage for further modifications if required.

Bioconjugation and Linker Chemistry

The lysine side chain is a common site for bioconjugation, allowing for the attachment of various moieties to a peptide backbone.[8] By incorporating H-Lys(Boc)-NH2.HCl into a peptide sequence, the ε-amino group can be selectively deprotected on-resin to attach linkers, fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[11]

Synthesis of Stapled and Constrained Peptides

Peptide stapling is a strategy to constrain a peptide in its bioactive conformation, often an α-helix, by covalently linking the side chains of two amino acids.[12] This modification can enhance the peptide's target affinity, cell permeability, and proteolytic resistance.[13] Lysine residues are frequently used as one of the anchor points for stapling, often in combination with other amino acids like aspartic acid or glutamic acid to form a lactam bridge.[14] The use of orthogonally protected lysine derivatives, such as those that can be synthesized from H-Lys(Boc)-NH2.HCl, is crucial for achieving site-selective stapling.

Development of GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. The synthesis of long-acting GLP-1 analogs often involves the modification of a lysine side chain with a fatty acid moiety to promote binding to albumin and extend the half-life.[15] Boc-SPPS has been employed in the synthesis of GLP-1 analogs, where a Boc-protected lysine is incorporated at the desired position for subsequent lipidation.

Signaling Pathways

It is important to note that H-Lys(Boc)-NH2.HCl itself is a protected amino acid and does not have inherent biological activity or a direct role in signaling pathways. Its significance lies in its utility as a building block for the synthesis of larger, biologically active peptides. The final peptide, containing the lysine residue derived from H-Lys(Boc)-NH2.HCl, may then interact with specific receptors or enzymes to modulate signaling pathways. For example, a synthesized GLP-1 analog will activate the GLP-1 receptor, a G-protein coupled receptor, leading to downstream signaling events that regulate glucose metabolism.

Diagram of a Potential Application Workflow

Drug_Development_Workflow Start H-Lys(Boc)-NH2.HCl SPPS Boc-Solid Phase Peptide Synthesis Start->SPPS Bioactive_Peptide Bioactive Peptide (e.g., GLP-1 Analog) SPPS->Bioactive_Peptide Modification Side-Chain Modification (e.g., Lipidation, Stapling) Bioactive_Peptide->Modification Drug_Candidate Therapeutic Peptide Drug Candidate Modification->Drug_Candidate Biological_Assay In Vitro / In Vivo Biological Assays Drug_Candidate->Biological_Assay Signaling Modulation of Signaling Pathways Biological_Assay->Signaling

A logical workflow from H-Lys(Boc)-NH2.HCl to a therapeutic candidate.

Conclusion

H-Lys(Boc)-NH2.HCl is a versatile and indispensable reagent for researchers and professionals in the field of peptide chemistry and drug development. Its well-defined chemical properties and its role as a key building block in Boc-SPPS enable the synthesis of a wide array of complex peptides with therapeutic potential. A thorough understanding of the experimental protocols for its use and its diverse applications in bioconjugation, peptide stapling, and the synthesis of bioactive peptides is crucial for advancing the development of next-generation peptide-based therapeutics.

References

An In-depth Technical Guide to H-Lys(Boc)-NH2 HCl: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, commonly abbreviated as H-Lys(Boc)-NH2 HCl, is a pivotal protected amino acid derivative used extensively in the fields of peptide chemistry, drug discovery, and biotechnology. As a derivative of L-lysine, it features a tert-butyloxycarbonyl (Boc) protecting group on the side-chain (ε-amino) amine and an amide at the C-terminus. The hydrochloride salt form enhances its stability and solubility, making it a versatile building block for both solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and experimental protocols for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

General Properties
PropertyValueReference
IUPAC Name (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanamide;hydrochloride
Synonyms Nε-Boc-L-lysinamide hydrochloride, L-Lys(Boc)-NH2 HCl[2]
CAS Number 112803-72-2[2]
Molecular Formula C₁₁H₂₄ClN₃O₃[3]
Molecular Weight 281.78 g/mol [3][4]
Canonical SMILES CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(N)=O.Cl[3]
InChI Key BVWRJFHMGKKDQR-QRPNPIFTSA-N[3]
Physical and Chemical Data
PropertyValueReference
Appearance Solid / Powder[3]
Solubility Soluble in various reaction conditions due to the hydrochloride salt form.[1]
Stability Stable under normal conditions.[5]
Storage Temperature Recommended 2-8°C, store under inert gas. Keep in a dry, cool, and well-ventilated place.[1][6][7]

Chemical Structure and Visualization

The molecular structure of this compound is fundamental to its reactivity and function in peptide synthesis. The Boc group on the ε-amino function prevents unwanted side reactions during peptide bond formation.[1]

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a critical reagent for introducing a C-terminal lysine amide into a peptide sequence. In Solid-Phase Peptide Synthesis (SPPS), the process begins with a resin, and amino acids are sequentially added. The Boc group on the lysine side chain ensures that only the α-amino group participates in peptide bond formation.[1]

The general workflow for incorporating H-Lys(Boc)-NH2 into a peptide chain via SPPS is outlined below. This process involves the deprotection of the N-terminal protecting group (e.g., Fmoc) of the growing peptide chain, followed by the coupling of the next protected amino acid.

SPPS_Workflow start Start: Resin-Bound Peptide (N-terminal Protected) deprotection Step 1: N-terminal Deprotection (e.g., Piperidine for Fmoc) start->deprotection wash1 Wash Resin deprotection->wash1 activation Step 2: Activation of next Amino Acid (e.g., H-Lys(Boc)-NH2 + DIC/HOBt) wash1->activation coupling Step 3: Coupling Reaction (Formation of Peptide Bond) activation->coupling wash2 Wash Resin coupling->wash2 end Result: Elongated Peptide Chain (Ready for next cycle or cleavage) wash2->end

Caption: Workflow for incorporating a protected amino acid in SPPS.

General Synthesis Protocol for Protected Lysine Derivatives

The synthesis of protected amino acids like this compound generally involves the selective protection of the amino groups of L-lysine. A representative procedure for synthesizing a Boc-protected lysine derivative is described below, based on protocols for similar compounds.[8]

  • Dissolution: Dissolve lysine hydrochloride in deionized water and cool the solution in an ice-water bath.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃), to the solution.[8]

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dioxane dropwise while stirring. This reaction selectively protects the ε-amino group.[8]

  • Reaction: Allow the mixture to stir at room temperature for approximately 24 hours.[8]

  • Purification:

    • Wash the mixture with a non-polar solvent like diethyl ether to remove unreacted (Boc)₂O.[8]

    • Adjust the pH to acidic (pH 2-3) using dilute hydrochloric acid.[8]

    • Extract the product with an organic solvent such as ethyl acetate.[8]

    • Dry the organic phase with a drying agent like magnesium sulfate (MgSO₄).[8]

  • Isolation: Concentrate the solution and dry it under a vacuum to obtain the final product as a solid.[8]

The logical flow of this synthesis is illustrated in the diagram below.

Synthesis_Flow cluster_reactants Reactants cluster_purification Purification Steps lysine L-Lysine HCl reaction Protection Reaction in Dioxane/Water lysine->reaction boc2o (Boc)₂O boc2o->reaction base Base (e.g., NaHCO₃) base->reaction wash Solvent Wash reaction->wash acidify Acidification wash->acidify extract Extraction acidify->extract dry Drying & Evaporation extract->dry product Final Product: Boc-Protected Lysine dry->product

Caption: General synthesis pathway for a Boc-protected lysine derivative.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (C(CH₃)₃) ~1.4Singlet9H
Lysine β, γ, δ-CH₂ ~1.3 - 1.9Multiplets6H
Lysine ε-CH₂ ~3.0 - 3.1Multiplet2H
Lysine α-CH ~3.5 - 3.8Triplet1H
Side Chain NH (Boc) ~6.7 - 7.0Broad Singlet1H
Amide NH₂ ~7.2 - 7.8Broad Singlets2H
α-Amino NH₂ ~8.0 - 8.5Broad Singlet2H
¹³C NMR (Carbon NMR)
CarbonChemical Shift (δ, ppm)
Boc (CH₃) ~28
Lysine γ-C ~29
Lysine δ-C ~32
Lysine β-C ~40
Lysine ε-C ~54
Lysine α-C ~79
Boc C(CH₃)₃ ~156
Boc C=O ~175
Amide C=O ~175

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

AspectGuidelineReference
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses, gloves, and clothing. Use a NIOSH/MSHA-approved respirator if dust formation is likely.[5]
Handling Avoid contact with skin, eyes, and clothing. Avoid creating dust. Ensure adequate ventilation.[5][6]
Storage Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area. Store under an inert gas.[1][5][6]
Incompatible Materials Strong oxidizing agents.[5]
Stability The compound is stable under normal storage and handling conditions.[5]
Hazardous Decomposition Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5]

Conclusion

This compound is an indispensable reagent in modern peptide chemistry. Its unique structure, with a protected side chain and an amidated C-terminus, provides chemists with a reliable building block for constructing complex peptides with specific functionalities. Understanding its chemical properties, synthesis, and proper handling is crucial for its effective application in research and development, particularly in the synthesis of peptide-based therapeutics and biomaterials.[1]

References

An In-depth Technical Guide to H-Lys(Boc)-NH2·HCl: Structure, Function, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Boc)-NH2·HCl, or Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal amino acid derivative employed in synthetic peptide chemistry. Its unique structural characteristics, featuring a protected side chain and a C-terminal amide, make it an indispensable building block for the solid-phase peptide synthesis (SPPS) of a wide array of therapeutic and research peptides. This technical guide provides a comprehensive overview of the structure, function, and practical application of H-Lys(Boc)-NH2·HCl, with a focus on its role in the development of peptide-based therapeutics.

Core Concepts: Structure and Physicochemical Properties

H-Lys(Boc)-NH2·HCl is a salt of the L-lysine amino acid where the ε-amino group of the side chain is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is an amide. The hydrochloride salt form enhances its stability and solubility in common organic solvents used in peptide synthesis.

Physicochemical Data
PropertyValueReference(s)
Chemical Formula C₁₁H₂₄ClN₃O₃[1][2]
Molecular Weight 281.78 g/mol [1][3]
CAS Number 112803-72-2[2][3]
Appearance White to off-white solid[1]
SMILES CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(N)=O.Cl[1]
InChI Key BVWRJFHMGKKDQR-QRPNPIFTSA-N[1]
Storage Temperature 2-8°C

Function in Peptide Synthesis: The Boc Protection Strategy

The primary function of H-Lys(Boc)-NH2·HCl is to serve as a protected amino acid building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group on the lysine side chain is acid-labile, offering temporary protection to the reactive ε-amino group during peptide chain elongation. This prevents unwanted side reactions and ensures the correct peptide sequence is assembled.

The C-terminal amide is a crucial feature of many biologically active peptides, including numerous peptide hormones. This modification often enhances the peptide's stability against enzymatic degradation by exopeptidases and can also improve its binding affinity to its target receptor.

The Boc-SPPS Workflow for Peptide Amides

The synthesis of a peptide with a C-terminal amide using H-Lys(Boc)-NH2·HCl typically follows the Boc-SPPS strategy on a suitable resin, such as a 4-methylbenzhydrylamine (MBHA) resin. The general cycle involves the following steps:

  • Deprotection: Removal of the Nα-Boc protecting group from the growing peptide chain using an acid, typically trifluoroacetic acid (TFA).

  • Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA).

  • Coupling: Activation of the carboxyl group of the incoming Boc-protected amino acid and its subsequent coupling to the free N-terminus of the peptide chain.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. The use of H-Lys(Boc)-NH2·HCl is for the incorporation of a lysine residue within the peptide chain. For a peptide ending with a lysine amide, a resin pre-loaded with H-Lys(Boc)-NH2 would be used, or it would be the first amino acid coupled to an amide-generating resin like MBHA.

Experimental Protocols

General Protocol for Boc-SPPS of a Peptide Amide on MBHA Resin

This protocol outlines the manual synthesis of a generic peptide amide using Boc-protected amino acids, including H-Lys(Boc)-NH2·HCl.

1. Resin Preparation and Swelling:

  • Place the MBHA resin (typically 0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Wash the resin with dichloromethane (DCM).

  • Swell the resin in DCM for 30-60 minutes.

2. First Amino Acid Coupling (if not pre-loaded):

  • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the reaction vessel containing the resin.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

3. Peptide Chain Elongation (Iterative Cycle):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM.

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes.

  • Washing: Wash the resin with DCM.

  • Coupling: Dissolve the next Boc-protected amino acid (e.g., H-Lys(Boc)-NH2·HCl, 3 equivalents) and HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to the reaction vessel, followed by the activated amino acid solution. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat this cycle for all subsequent amino acids.

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the dried peptide-resin with a cleavage cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.[4]

  • Evaporate the cleavage reagent.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.[4]

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Quantitative Data from SPPS
ParameterTypical Value/RangeNotes
Coupling Efficiency per Step >99%Can be monitored by the Kaiser (ninhydrin) test.
Overall Crude Peptide Yield 50-80%Highly dependent on peptide length and sequence.
Final Purity (after HPLC) >95-98%Dependent on the efficiency of the synthesis and purification.

Application in Drug Development: Synthesis of GnRH Analogs

Gonadotropin-releasing hormone (GnRH) and its analogs are crucial in treating hormone-dependent diseases like prostate cancer and endometriosis. Many synthetic GnRH analogs are decapeptides with a C-terminal amide, which is essential for their biological activity.[4] The synthesis of these analogs often employs Boc-SPPS, where protected lysine derivatives like H-Lys(Boc)-NH2·HCl are incorporated into the peptide sequence.

For instance, the synthesis of a GnRH analog such as [D-Ala⁶, Pro⁹-NEt]-GnRH would involve the sequential coupling of Boc-protected amino acids onto a suitable resin, with a Boc-protected lysine derivative being used at the appropriate position if required by the sequence. The C-terminal ethylamide can be introduced by using an ethylamine-derivatized resin or through post-synthesis modification.

Visualizing the Workflow and Structure

H-Lys(Boc)-NH2·HCl Chemical Structure

H_Lys_Boc_NH2_HCl_Structure Chemical Structure of H-Lys(Boc)-NH2·HCl cluster_lysine cluster_structure Lys H-Lys(Boc)-NH2·HCl Structure

Caption: 2D structure of H-Lys(Boc)-NH2·HCl.

Boc-SPPS Workflow for a Peptide Amide

Boc_SPPS_Workflow Boc-SPPS Workflow for Peptide Amide Synthesis Resin MBHA Resin Deprotection1 Boc Deprotection (50% TFA in DCM) Resin->Deprotection1 Start Neutralization1 Neutralization (10% DIEA in DCM) Deprotection1->Neutralization1 Coupling1 Couple Boc-AA-OH (HBTU/DIEA) Neutralization1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Cycle (n-1) times Wash1->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection_Final Final Boc Deprotection Repeat->Deprotection_Final Final Amino Acid Cleavage Cleavage from Resin (HF or TFMSA) Deprotection_Final->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Amide Purification->FinalPeptide

Caption: General workflow for Boc-SPPS of a peptide amide.

Conclusion

H-Lys(Boc)-NH2·HCl is a cornerstone reagent for the synthesis of complex peptides with C-terminal amides, a critical modification for enhancing the therapeutic potential of many peptide drugs. A thorough understanding of its properties and the nuances of the Boc-SPPS methodology is essential for researchers and drug development professionals aiming to efficiently and effectively synthesize high-purity peptides for a range of applications, from basic research to clinical development. The protocols and data presented herein provide a solid foundation for the successful application of this versatile building block.

References

A Technical Guide to H-Lys(Boc)-NH2 HCl: A Cornerstone for Peptide and Conjugate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Lys(Boc)-NH2 HCl, or Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structure, featuring a free α-amino group, a C-terminal amide, and a Boc-protected ε-amino side chain, makes it a versatile building block for constructing complex peptides and bioconjugates. This guide provides an in-depth overview of its physicochemical properties, core applications, and detailed experimental protocols relevant to its use.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This quantitative data is essential for accurate experimental design, including molar calculations and characterization.

PropertyValueCitation(s)
Molecular Weight 281.78 g/mol [1][2][3][4][5]
Molecular Formula C₁₁H₂₄ClN₃O₃ (or C₁₁H₂₃N₃O₃ · HCl)[1][2][4][6]
CAS Number 112803-72-2[2][3][4]
Appearance Solid / Powder[1]
InChI Key BVWRJFHMGKKDQR-QRPNPIFTSA-N[1][6]
Canonical SMILES Cl.CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(N)=O[1][6]

Core Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, enabling sequential and site-specific modifications.

  • Peptide Synthesis : It serves as an essential building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The free α-amino group acts as a nucleophile for peptide bond formation, allowing for chain elongation. The C-terminal amide is a common feature in many biologically active peptides, providing resistance to carboxypeptidases and mimicking the native protein structure.

  • Chemical Linker Synthesis : The orthogonal protection strategy is key to its function as a linker. The α-amino group can be coupled to a molecule of interest (e.g., a targeting ligand). Subsequently, the Boc-protecting group on the side chain can be selectively removed under acidic conditions to reveal the ε-amino group, which can then be conjugated to a second molecule, such as a payload or drug. This is a foundational concept in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies.[7][]

  • Introduction of Functional Moieties : The lysine side chain is a common site for post-translational modifications. Using this compound allows for the precise introduction of a lysine residue where the side chain can later be deprotected and modified with labels, such as fluorophores, biotin, or polyethylene glycol (PEG), to study protein interactions or improve pharmacokinetic properties.

Key Experimental Protocols

Below are detailed methodologies for two common manipulations involving this compound: peptide coupling at the α-amino position and deprotection of the ε-amino side chain.

Protocol 1: Peptide Coupling with a Carboxylic Acid

This protocol describes a standard solution-phase coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to the free α-amino group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq.)

  • EDC hydrochloride (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • 0.1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.1 eq.) and the N-protected amino acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Add DIPEA (2.0 eq.) to the mixture to neutralize the hydrochloride salt and act as a base. Stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide.

  • Purify the product as needed, typically via flash column chromatography.

Protocol 2: Side-Chain Boc Deprotection

This protocol details the removal of the tert-Butoxycarbonyl (Boc) protecting group from the lysine side chain, exposing the ε-amino group for further conjugation.

Materials:

  • Boc-protected lysine derivative (e.g., the product from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or Anisole (as scavengers)

  • Saturated NaHCO₃ (aqueous)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected peptide in DCM in a round-bottom flask.

  • Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TES (v/v/v). Alternatively, a solution of TFA in DCM (e.g., 25-50%) can be used.[2][4] The choice depends on the acid sensitivity of other functional groups.

  • Add the deprotection cocktail to the dissolved peptide at room temperature and stir.

  • Monitor the reaction for 1-2 hours. The reaction progress can be checked by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with cold diethyl ether to remove scavengers and residual acid.

  • Dry the final product under vacuum. The product will be the TFA salt; if the free amine is required, it can be obtained by neutralization (e.g., dissolving in a minimal amount of water and carefully adding saturated NaHCO₃) and subsequent extraction or purification.

Visualized Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the molecular structure and its role in synthetic workflows.

Figure 1. Chemical Structure of this compound cluster_lysine Lysine Core cluster_boc Boc Group alpha_N H₂N⁺ alpha_C α-C alpha_N->alpha_C amide_C C alpha_C->amide_C side_chain (CH₂)₄ alpha_C->side_chain amide_N NH₂ amide_C->amide_N O epsilon_N N side_chain->epsilon_N ε boc_C C epsilon_N->boc_C H boc_O O boc_O->boc_C tert_butyl C(CH₃)₃ boc_C->tert_butyl O Cl Cl⁻

Figure 1. Chemical Structure of this compound

cluster_coupling Step 1: Peptide Bond Formation cluster_deprotection Step 2: Boc Group Removal start_node Start: this compound coupling Couple with Fmoc-AA-OH start_node->coupling α-Amino Group Coupling process_node process_node reagent_node reagent_node product_node product_node deprotect_node deprotect_node final_node final_node reagents1 EDC, DIPEA in DCM coupling->reagents1 product1 Product: Fmoc-AA-Lys(Boc)-NH₂ coupling->product1 deprotection Selective Deprotection product1->deprotection Side-Chain Modification Path reagents2 TFA/DCM deprotection->reagents2 product2 Product: Fmoc-AA-Lys(NH₂)-NH₂ deprotection->product2 final Functional ε-Amino Group product2->final Ready for Side-Chain Conjugation caption Figure 2. Synthetic workflow using this compound.

Figure 2. Synthetic workflow using this compound.

References

An In-depth Technical Guide to H-Lys(Boc)-NH2 HCl (CAS: 112803-72-2) for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Lys(Boc)-NH2 HCl (CAS Number: 112803-72-2), a critical building block in modern peptide synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and includes safety and handling information pertinent to a laboratory setting.

Core Compound Data

This compound, chemically known as Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, is a protected amino acid derivative widely utilized in the fields of biochemistry and pharmaceutical research.[1] The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine allows for the selective incorporation of lysine residues into peptide chains without unwanted side reactions.[1] Its hydrochloride salt form enhances solubility and stability, making it a preferred reagent in various synthetic applications.[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
CAS Number 112803-72-2[1][2]
Molecular Formula C₁₁H₂₃N₃O₃ · HCl[1][2]
Molecular Weight 281.78 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 180 - 195 °C[1]
Purity ≥ 99.7% (chiral purity)[1]
Optical Rotation [α]²⁵_D_ = +16.5 ± 1.5° (c=1 in AcOH)[1]
Storage Temperature 0 - 8 °C[1][3]
Identification and Nomenclature
IdentifierValueReferences
Chemical Name Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride
Synonyms L-Lys(Boc)-NH2·HCl, Ne-Boc-L-lysine amide hydrochloride[1][2]
PubChem ID 76420119[1]
MDL Number MFCD00153446[1][2]

Applications in Drug Development and Research

This compound is a fundamental component in the synthesis of peptides for therapeutic and research purposes. Its primary applications include:

  • Peptide Synthesis : It serves as a key building block for introducing lysine residues into peptides, particularly in the development of therapeutic proteins and biologics.[1]

  • Drug Development : The compound plays a significant role in pharmaceutical research by enabling the creation of drug candidates that target specific biological pathways.[1]

  • Bioconjugation : Researchers utilize this molecule for bioconjugation processes, which involve linking biomolecules to enhance drug delivery systems or create targeted therapies.[1]

  • Immunology Research : It is applied in the study of immune responses, aiding in the design of immunotherapeutic agents.[1]

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols detail the key steps in a typical manual Boc-SPPS cycle.

General Boc-SPPS Workflow

The Boc-SPPS methodology is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support (resin).[4] The core principle relies on the use of an acid-labile Boc group for temporary Nα-amino protection and more stable, benzyl-based protecting groups for the amino acid side chains.[5]

Boc_SPPS_Workflow General Boc-SPPS Workflow Resin Resin Swelling Deprotection Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Coupling Agent) Neutralization->Coupling Wash Washing Coupling->Wash Cycle Repeat Cycle Wash->Cycle Next Amino Acid Cycle->Deprotection Cleavage Final Cleavage & Deprotection (e.g., HF) Cycle->Cleavage Final Amino Acid Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Boc Solid-Phase Peptide Synthesis Workflow
Detailed Experimental Steps

Materials:

  • This compound

  • Appropriate resin (e.g., MBHA or BHA resin for C-terminal amides)[1]

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling agents (e.g., HBTU, HOBt)

  • Reaction vessel with a filter

  • Shaker or agitator

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DCM to completely cover the resin.

    • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

    • Drain the solvent by filtration.

  • Nα-Boc Deprotection:

    • To the swollen resin, add a solution of 50% TFA in DCM.

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[6]

    • Drain the solution and add a fresh 50% TFA/DCM solution.

    • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[6]

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (3x) and then isopropanol (IPA) (2x) to remove residual TFA.[1]

  • Neutralization:

    • To the deprotected peptide-resin, add a solution of 5% or 10% DIEA in DCM or DMF.

    • Agitate the mixture for 1-2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3x) to remove excess DIEA.

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

    • Add this solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete coupling.

  • Washing:

    • After a successful coupling, drain the reaction mixture.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage from MBHA Resin using HF:

  • Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the HF cleavage vessel.

    • Add a scavenger mixture to the vessel. A common scavenger is anisole (10% v/v).[6]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill a measured amount of anhydrous HF into the vessel (typically 10 mL per gram of resin).

    • Allow the reaction to proceed at 0°C for 45-60 minutes with stirring.[6]

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

    • Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum.

Logical Relationship of Boc/Bzl Protection Strategy

The success of this synthesis relies on the differential acid lability of the protecting groups.

Boc_Bzl_Strategy Boc/Bzl Protection Strategy Logic cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage Boc Nα-Boc Group TFA Moderate Acid (e.g., TFA) Boc->TFA Labile Bzl Side-Chain Benzyl (Bzl) Group Bzl->TFA Stable Boc_final Nα-Boc Group HF Strong Acid (e.g., HF) Boc_final->HF Labile Bzl_final Side-Chain Benzyl (Bzl) Group Bzl_final->HF Labile

Differential Acid Lability in Boc/Bzl Strategy

Safety and Handling

4.1. This compound:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation and inhalation.[3][7] Ensure adequate ventilation.[3]

  • Storage: Store in a cool (0-8 °C), dry, and well-ventilated place in a tightly sealed container.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

4.2. Associated Reagents:

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

  • Hydrogen Fluoride (HF): Extremely toxic and corrosive. Requires specialized equipment and training for safe handling.

  • Diisopropylethylamine (DIEA): Corrosive and flammable. Handle in a fume hood.

  • Hydrochloric Acid (HCl): The compound is a hydrochloride salt. Handle with care, as with all acidic compounds.[7][8]

Always consult the Safety Data Sheet (SDS) for each chemical before use for complete safety information.

Conclusion

This compound is an indispensable reagent for the synthesis of lysine-containing peptides. Its high purity and well-defined properties, combined with the robust and established protocols of Boc-SPPS, make it a reliable choice for researchers and drug developers. Adherence to the detailed experimental protocols and safety guidelines outlined in this guide will facilitate the successful and safe synthesis of target peptides for a wide range of applications.

References

The Core of Lysine Protection: An In-depth Technical Guide to Boc-Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of peptide-based therapeutics, the selective protection of amino acid functional groups is a cornerstone of success. Among these, the protection of lysine's ε-amino group is critical to prevent unwanted side reactions and ensure the correct peptide sequence. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for this purpose, valued for its stability and straightforward removal under specific acidic conditions. This guide provides a comprehensive overview of the Boc protection of lysine, including reaction mechanisms, detailed experimental protocols, and quantitative data.

The Chemistry of Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group is introduced to the amino group of lysine via a nucleophilic attack on the carbonyl carbon of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting carbamate is stable under a variety of conditions, including basic and nucleophilic environments, making it an ideal protecting group in multi-step syntheses.[1]

The choice of which amino group of lysine to protect—the α-amino or the ε-amino group—is crucial and can be controlled by manipulating reaction conditions such as pH or by employing temporary protecting groups.[3][4] For instance, the α-amino and carboxyl groups can be temporarily chelated with copper(II) ions, directing the Boc protection to the ε-amino group.[3][5]

Quantitative Data on Boc Protection of Lysine

The efficiency of Boc protection is a key consideration in synthetic workflows. The following tables summarize quantitative data related to the yield and physicochemical properties of various Boc-protected lysine derivatives.

Product NameReagentsSolvent(s)BaseTypical Yield (%)Reference(s)
Nα,Nε-Di-Boc-L-lysineL-lysine hydrochloride, Di-tert-butyl dicarbonateDioxane, WaterSodium hydroxide100%[6]
Nα,Nε-Di-Boc-L-lysineL-lysine hydrochloride, Di-tert-butyl dicarbonateDioxane, WaterSodium bicarbonate85%[7]
Nε-Boc-L-lysineL-lysine hydrochloride, Di-tert-butyl dicarbonate, Copper(II) sulfateAcetone, WaterSodium bicarbonate94.2% (of copper complex)[5]
Nα-Fmoc-Nε-Boc-L-lysineH-Lys(Boc)-OH, Fmoc-OSUAcetonitrile, WaterSodium bicarbonate~90%[8]
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityReference(s)
Nα-Boc-L-lysineC₁₁H₂₂N₂O₄246.30~205 (decomposition)Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water.[9][10][11]
Nε-Boc-L-lysineC₁₁H₂₂N₂O₄246.30244 - 248Soluble in acetic acid.[12]
Nα,Nε-Di-Boc-L-lysineC₁₆H₃₀N₂O₆346.42-Soluble in chloroform, ether, ethyl acetate, and methanol.[6]
Fmoc-Lys(Boc)-OHC₂₁H₃₀N₂O₆468.55--[13][14]

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of protecting groups. Below are representative protocols for the protection and deprotection of lysine with the Boc group.

Protocol 1: Synthesis of Nα,Nε-Di-Boc-L-lysine

This protocol describes the non-selective protection of both amino groups of lysine.

Materials:

  • L-lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 4 M Potassium bisulfate (KHSO₄) solution

Procedure:

  • Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.[6]

  • Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.[6]

  • Add a solution of di-tert-butyl dicarbonate (2.5-3 equivalents) in dioxane to the lysine solution.[6][7]

  • Stir the reaction mixture at room temperature overnight.[6]

  • Concentrate the mixture under reduced pressure to remove the dioxane.[6]

  • Acidify the aqueous solution to a pH of 1-2 with 4 M KHSO₄ solution.[6]

  • Extract the product with ethyl acetate (2x).[6]

  • Combine the organic phases and dry under reduced pressure to yield the product.[6]

Protocol 2: Selective Nε-Boc Protection of Lysine via Copper Chelation

This protocol allows for the selective protection of the ε-amino group.

Materials:

  • L-lysine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetone

  • Water

  • Methanol

  • Ethyl acetate

  • 8-Quinolinol

Procedure:

  • Dissolve L-lysine hydrochloride in 2 M aqueous NaHCO₃.[5]

  • Add a solution of CuSO₄·5H₂O in water to form the copper complex.[5]

  • Add additional NaHCO₃ followed by a solution of (Boc)₂O in acetone.[5]

  • Stir the reaction for 24 hours, then add methanol and continue stirring for another 12 hours.[5]

  • Add water and ethyl acetate and filter the resulting precipitate, which is the copper complex of Nε-Boc-L-lysine.[5]

  • To remove the copper, suspend the complex in water and add 8-quinolinol. Stir for 5 hours.[5]

  • Filter off the copper(II) 8-quinolinolate and wash with water. The filtrate contains the desired Nε-Boc-L-lysine.[5]

Protocol 3: Deprotection of Boc-Protected Lysine

This protocol describes the removal of the Boc group.

Materials:

  • Boc-protected lysine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected lysine in a mixture of TFA and DCM (e.g., 1:2 v/v).[15]

  • Stir the solution at room temperature for 1 hour.[15]

  • Evaporate the solvent and excess TFA under reduced pressure.[15]

  • Dissolve the residue in ethyl acetate and wash with 5% Na₂CO₃ solution until the aqueous layer is basic (pH 8-9).[15]

  • Remove the solvent by rotary evaporation to obtain the deprotected lysine.[15]

Visualizing the Workflow and Mechanisms

To further clarify the processes involved in Boc protection, the following diagrams illustrate the key chemical transformations and experimental workflows.

Boc_Protection_Mechanism cluster_reactants cluster_products Lysine Lysine (R-NH2) BocLysine Boc-Lysine (R-NH-Boc) Lysine->BocLysine Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->BocLysine Byproducts t-BuOH + CO2 + BH+ Boc2O->Byproducts Decomposition Base Base Base->Byproducts Neutralization

Mechanism of Boc protection of an amino group.

Experimental_Workflow_Boc_Protection start Start: Dissolve Lysine & Base add_boc Add (Boc)2O Solution start->add_boc react Stir at Room Temperature add_boc->react workup Aqueous Workup & Extraction react->workup dry Dry & Concentrate workup->dry product Final Product: Boc-Lysine dry->product

A typical experimental workflow for Boc protection.

Boc_Deprotection_Mechanism cluster_reactants cluster_products BocLysine Boc-Lysine (R-NH-Boc) Lysine Deprotected Lysine (R-NH3+) BocLysine->Lysine Protonation & Cleavage Byproducts Isobutylene + CO2 BocLysine->Byproducts Decomposition Acid Strong Acid (e.g., TFA) Acid->Lysine

Mechanism of acid-catalyzed Boc deprotection.

References

The Strategic Role of H-Lys(Boc)-NH2 HCl in Modern Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the precise assembly of amino acids into well-defined sequences is paramount for the synthesis of biologically active molecules. Among the arsenal of protected amino acids, H-Lys(Boc)-NH2 HCl emerges as a critical building block, particularly in the construction of peptides with C-terminal amides and specifically protected lysine residues. This technical guide provides an in-depth exploration of the role of this compound, encompassing its fundamental properties, applications in solid-phase and solution-phase peptide synthesis, and its importance in the development of therapeutic peptides.

Core Concepts: The Significance of Protection

The synthesis of peptides requires a strategic approach to protect reactive functional groups to ensure the formation of the correct peptide bonds. The lysine residue, with its primary amino group on the side chain (ε-amino), presents a particular challenge. Unprotected, this side chain can lead to undesired branching of the peptide chain.

This compound addresses this challenge through two key features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group attached to the ε-amino group of lysine is a widely used acid-labile protecting group. Its steric bulk prevents the side chain from participating in peptide bond formation during synthesis. The Boc group is stable under the basic conditions often used for the deprotection of the α-amino group in Fmoc-based solid-phase peptide synthesis (SPPS), but it can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage step.

  • The C-Terminal Amide: The C-terminus of the lysine residue is an amide (-NH2) rather than a carboxylic acid. This is crucial for the synthesis of peptide amides, which are common in naturally occurring peptides and often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts.

  • The Hydrochloride Salt: The hydrochloride (HCl) salt form enhances the stability and solubility of the amino acid derivative, facilitating its handling and use in synthesis protocols.

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is evaluated through several quantitative parameters. The following table summarizes typical yields and purities associated with solid-phase peptide synthesis (SPPS) utilizing Boc-protected amino acids. While specific values can vary depending on the peptide sequence and synthesis conditions, these provide a general benchmark.

ParameterExpected ValueNotes
Resin Substitution 0.4 - 0.8 mmol/gLower substitution is often preferred for longer or more complex peptides to minimize steric hindrance.
Coupling Efficiency (Standard Amino Acid) >99%Monitored by qualitative tests like the Kaiser test after each coupling step.
Coupling Efficiency (Bulky/Protected Residue) 90-95%May necessitate double coupling or extended reaction times, especially for sterically hindered residues like Boc-protected lysine.[1]
Overall Crude Peptide Yield 50 - 70%Highly dependent on the length of the peptide and the number of challenging coupling steps.[1]
Crude Peptide Purity (by HPLC) 40 - 60%Purification via techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) is essential to remove deletion and other truncated sequences.[1]
Final Purified Peptide Yield 15 - 30%This reflects the losses incurred during the multi-step purification process.[1]

Experimental Protocols

Detailed methodologies are critical for reproducible success in peptide synthesis. Below are representative protocols for the incorporation of a Boc-protected lysine residue in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide Amide

This protocol outlines the manual synthesis of a model tripeptide, Ala-Lys(Boc)-Phe-NH2, on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Water

  • DMF

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Place Rink Amide resin in a reaction vessel.

    • Wash with DMF (3x), DCM (3x), and then DMF (3x) to swell the resin.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash with DMF (3x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Deprotect the N-terminal Fmoc group of the resin-bound phenylalanine with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

    • Activate Fmoc-Lys(Boc)-OH (3 eq.) with HOBt (3 eq.) and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash with DMF (3x) and DCM (3x).

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Repeat the deprotection and coupling steps with Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from alanine with 20% piperidine in DMF for 20 minutes.

    • Wash with DMF (5x), DCM (5x), and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF, DCM) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple1 Couple Fmoc-Phe-OH (DIC/HOBt) wash1->couple1 wash2 Wash (DMF, DCM) couple1->wash2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple2 Couple Fmoc-Lys(Boc)-OH (DIC/HOBt) wash3->couple2 wash4 Wash (DMF, DCM) couple2->wash4 deprotect3 Fmoc Deprotection (20% Piperidine/DMF) wash4->deprotect3 wash5 Wash (DMF) deprotect3->wash5 couple3 Couple Fmoc-Ala-OH (DIC/HOBt) wash5->couple3 wash6 Wash (DMF, DCM) couple3->wash6 final_deprotect Final Fmoc Deprotection wash6->final_deprotect wash7 Wash & Dry final_deprotect->wash7 cleave Cleavage & Deprotection (TFA/TIS/H2O) wash7->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end Final Peptide: Ala-Lys-Phe-NH2 purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a tripeptide amide.

Solution-Phase Synthesis of a Dipeptide

This protocol outlines the synthesis of a dipeptide, for instance, coupling an N-terminally protected amino acid with this compound.

Materials:

  • Boc-Ala-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Activation of Boc-Ala-OH:

    • Dissolve Boc-Ala-OH (1 eq.) and a coupling agent like HATU (1 eq.) in DCM.

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1 eq.) in DCM and add DIPEA (2.2 eq.) to neutralize the hydrochloride and for the coupling reaction.

    • Add the activated Boc-Ala-OH solution to the H-Lys(Boc)-NH2 solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude protected dipeptide.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Solution_Phase_Synthesis start Start: Boc-Ala-OH & this compound activation Activation of Boc-Ala-OH (HATU/DCM) start->activation neutralization Neutralization of this compound (DIPEA/DCM) start->neutralization coupling Coupling Reaction (Stir Overnight) activation->coupling neutralization->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purification Purification (Column Chromatography) workup->purification end Protected Dipeptide: Boc-Ala-Lys(Boc)-NH2 purification->end

Caption: Solution-phase synthesis workflow for a protected dipeptide.

Role in the Synthesis of Biologically Active Peptides and Signaling Pathways

This compound and its analogs are instrumental in the synthesis of a vast array of biologically active peptides that play crucial roles in cellular signaling. The lysine residue itself is often critical for the function of these peptides. Its positively charged side chain at physiological pH can mediate interactions with negatively charged molecules like DNA, RNA, and cell membranes.

A prominent example is the synthesis of cell-penetrating peptides (CPPs). These are short peptides, rich in cationic residues like lysine and arginine, that can traverse cellular membranes and deliver various molecular cargo (from small molecules to large proteins) into cells. Penetratin, a well-studied CPP with the sequence RQIKIWFQNRRMKWKK, contains four lysine residues.[2] The synthesis of such peptides relies on the use of appropriately protected lysine derivatives to ensure the correct sequence and prevent side reactions.

The ability to synthesize CPPs and other lysine-containing peptides has profound implications for drug development and research into cellular signaling. By delivering bioactive molecules to intracellular targets, researchers can modulate signaling pathways that are otherwise difficult to access.

Signaling_Pathway_Modulation lys_derivative This compound synthesis Peptide Synthesis (SPPS or Solution-Phase) lys_derivative->synthesis cpp Cell-Penetrating Peptide (e.g., Penetratin) synthesis->cpp complex CPP-Cargo Complex cpp->complex cargo Bioactive Cargo (e.g., Kinase Inhibitor, siRNA) cargo->complex translocation Membrane Translocation complex->translocation target Intracellular Target (e.g., Kinase, mRNA) complex->target membrane Cell Membrane membrane->translocation cytosol Cytosol translocation->cytosol pathway Signaling Pathway Modulation (e.g., Inhibition of Proliferation) target->pathway response Cellular Response pathway->response

Caption: Logical flow from this compound to modulation of intracellular signaling.

Conclusion

This compound is a cornerstone reagent in modern peptide chemistry. Its carefully designed structure, featuring a selectively protected lysine side chain and a C-terminal amide, provides chemists with the precision required to synthesize complex and biologically relevant peptides. From enabling the construction of peptide amides with enhanced stability to facilitating the creation of sophisticated drug delivery vehicles like cell-penetrating peptides, the strategic use of this compound is indispensable for advancing research and development in the fields of medicine, biology, and materials science. The detailed protocols and quantitative understanding of its application are essential for any professional working at the forefront of peptide science.

References

Navigating the Safe Handling of H-Lys(boc)-NH2 HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for H-Lys(boc)-NH2 HCl (Nε-tert-Butoxycarbonyl-L-lysinamide hydrochloride). As a crucial building block in peptide synthesis and drug development, understanding its safety profile is paramount for ensuring a safe laboratory environment and the integrity of research outcomes.

Physicochemical and Safety Data at a Glance

The following tables summarize the key quantitative data for this compound and related compounds. It is critical to note that where specific data for the hydrochloride salt of H-Lys(boc)-NH2 is unavailable, information from similar compounds is provided as a prudent guideline.

Table 1: Physicochemical Properties

PropertyValueSource/Notes
Chemical Name Nε-tert-Butoxycarbonyl-L-lysinamide hydrochloride-
Synonyms H-Lys(Boc)-NH2·HCl, Boc-Lys-NH2·HCl-
CAS Number 112803-72-2[1]
Molecular Formula C₁₁H₂₄ClN₃O₃
Molecular Weight 281.78 g/mol
Appearance Solid, powder
Melting Point Not availableData for H-Lys(Boc)-OH: 250 °C[1]
Boiling Point Not availableData for H-Lys(Z)-NH2·HCl: 527.1°C at 760 mmHg
Solubility Not availableGeneral guidance suggests solubility in water.
Flash Point Not applicable

Table 2: Hazard Identification and Classification *

Hazard ClassClassificationPrecautionary Statements
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233, P405, P501

*Based on GHS classifications for similar compounds like Boc-Lys(Fmoc)-OH. Specific GHS classification for this compound is not available.[1]

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is essential when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood or an exhaust ventilation system is required.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator (e.g., N95 or P1 for dusts) should be used.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Lab coat - Safety goggles - Gloves prep_workspace Ensure proper ventilation (Fume hood) prep_ppe->prep_workspace weigh Weigh this compound in a contained manner prep_workspace->weigh dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose Dispose of waste in sealed, labeled containers decontaminate->dispose end End dispose->end start Start start->prep_ppe

General workflow for handling this compound.
Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is often between 2-8°C.[1] Some sources suggest storage at 0°C.[1]

  • Container: Keep the container tightly closed.[1]

  • Incompatible Materials: Avoid strong oxidizing agents.

  • Stability: The compound is generally stable under recommended storage conditions.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the powder from spreading or entering drains.

  • Cleanup: Carefully sweep or scoop up the spilled material. Avoid generating dust. Place the material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

First-Aid Measures

In case of exposure, immediate action is necessary.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Hierarchy of Safety Controls

A systematic approach to minimizing risk involves implementing a hierarchy of controls. This logical framework prioritizes the most effective measures.

safety_hierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Hierarchy of controls for managing chemical hazards.

Toxicological and Ecological Information

  • Toxicological Data: Specific toxicological data for this compound is not available. For the related compound L-Lysine hydrochloride, the oral LD50 in rats is 10,600 mg/kg, indicating low acute toxicity. However, the Boc-protected amide may have a different toxicological profile. The hazards identified for similar compounds suggest it may be harmful if swallowed and cause skin, eye, and respiratory irritation.

  • Ecological Information: No specific ecological data is available for this compound. It is good practice to prevent the release of any chemical into the environment.

Conclusion

While this compound is a valuable reagent, its handling requires a diligent and informed approach to safety. By understanding its properties, implementing robust engineering controls, using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date safety information from your supplier before use and adhere to your institution's safety protocols.

References

In-Depth Technical Guide to the Storage and Handling of H-Lys(boc)-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions, stability, and handling procedures for N-α-tert-Butoxycarbonyl-L-lysinamide hydrochloride (H-Lys(boc)-NH2 HCl). Adherence to these guidelines is critical for maintaining the compound's purity, and activity, and ensuring the reliability of experimental outcomes.

Recommended Storage Conditions: A Comparative Overview

The recommended storage temperature for this compound varies among suppliers, likely reflecting different considerations for short-term versus long-term stability. The hydrochloride salt form enhances solubility in aqueous solutions, while the Boc protecting group is sensitive to acidic conditions and elevated temperatures. Below is a summary of storage recommendations from various sources.

Storage Temperature RangeFrequency of RecommendationRepresentative Sources
≤ -15°CHighChem-Impex, Bachem Products[1]
0°CMediumECHEMI[2]
2°C to 8°CHighIris Biotech GmbH, Chem-Impex
Room TemperatureLowECHEMI (ventilated place)[2]
Cool, Dry PlaceGeneral GuidelineCole-Parmer, Carl ROTH

For long-term storage, maintaining the compound at -15°C or below is the most conservative and recommended approach to minimize degradation. For short-term use, refrigeration at 2°C to 8°C is generally acceptable. Storage at room temperature should be avoided for extended periods, especially in humid environments.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage and the formation of the unprotected lysinamide. While stable under basic and nucleophilic conditions, exposure to strong acids or prolonged exposure to even mild acidic conditions can compromise the integrity of the compound.

Additionally, as a hygroscopic solid, this compound is susceptible to degradation through hydrolysis, particularly in the presence of moisture. Elevated temperatures can accelerate both the acid-catalyzed deprotection and hydrolysis. The primary degradation pathway for similar compounds is the hydrolysis of the peptide bond, which would break down the molecule into its constituent amino acids.

The following diagram illustrates the relationship between environmental factors and the stability of this compound.

Factors Influencing this compound Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_storage Recommended Storage Practices Temperature Temperature Deprotection Boc Deprotection Temperature->Deprotection Accelerates Hydrolysis Hydrolysis Temperature->Hydrolysis Accelerates Moisture Moisture Moisture->Hydrolysis Enables Acidity Acidity Acidity->Deprotection Catalyzes Cold_Storage Refrigerate or Freeze (2-8°C or ≤ -15°C) Deprotection->Cold_Storage Mitigated by Neutral_Environment Avoid Acidic Conditions Deprotection->Neutral_Environment Mitigated by Hydrolysis->Cold_Storage Mitigated by Dry_Storage Store in a Desiccator with Inert Gas Hydrolysis->Dry_Storage Mitigated by

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To quantitatively assess the stability of this compound and determine its shelf-life under various conditions, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that accelerate degradation.

Objective: To identify potential degradation products and determine the degradation kinetics of this compound under thermal, hydrolytic, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Temperature-controlled oven and water bath

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 to a final concentration of 0.1 mg/mL and store at room temperature, protected from light.[3]

    • Thermal Degradation: Incubate the stock solution at 60°C.[3]

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.[3]

    • Control Sample: Store the stock solution at 4°C, protected from light.[3]

  • Time Points:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.[3]

  • LC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 210-220 nm and MS detection to identify the mass of the parent compound and any degradation products.[3]

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of degradation.

    • Identify the mass of the degradation products using the MS data to propose degradation pathways.[3]

Best Practices for Handling and Storage

  • Hygroscopicity: this compound is hygroscopic. Always handle in a dry, inert atmosphere (e.g., a glove box) and store in a desiccator.

  • Light Sensitivity: While not explicitly stated for this specific compound, many amino acid derivatives are light-sensitive. It is prudent to store the compound in an amber vial and in the dark.

  • Container: Use a tightly sealed container to prevent moisture ingress.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • General Handling: Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug development, the precise assembly of amino acids into well-defined sequences is paramount. This in-depth technical guide delves into the fundamental principles of using protected amino acids, a cornerstone of modern peptide synthesis. We will explore the strategic use of protecting groups to prevent unwanted side reactions and enable the controlled, stepwise construction of complex peptide chains. This guide provides a comprehensive overview of the major protection strategies, detailed experimental protocols, and the chemical logic that underpins these powerful synthetic tools.

The Imperative for Protection in Peptide Synthesis

Amino acids, the building blocks of peptides and proteins, are bifunctional molecules, possessing both a reactive primary amine (at the α-carbon) and a carboxylic acid. Many amino acids also feature reactive functional groups in their side chains.[1] During peptide bond formation, which involves the coupling of the carboxyl group of one amino acid to the amino group of another, these multiple reactive sites can lead to a cascade of undesirable side reactions, including polymerization and the formation of incorrect peptide sequences.[2][3]

To orchestrate the specific and controlled formation of the desired peptide bond, it is essential to temporarily mask or "protect" all reactive groups except for the one intended to participate in the coupling reaction.[4] This is achieved through the use of chemical moieties known as protecting groups. An ideal protecting group should be:

  • Easy to introduce in high yield.[5]

  • Stable under the conditions of the peptide coupling reaction.[5]

  • Readily and selectively removable under mild conditions that do not affect other protecting groups or the newly formed peptide bond.[5]

  • Minimal in contributing to racemization of the chiral amino acid center.[6]

Orthogonal Protection Strategies: The Key to Stepwise Synthesis

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the principle of orthogonal protection .[7][8] This elegant strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under a specific set of chemical conditions without affecting the others.[9] This allows for the precise, stepwise elongation of the peptide chain.[10]

The two dominant orthogonal protection schemes in SPPS are the Fmoc/tBu and Boc/Bzl strategies.

The Fmoc/tBu Strategy

This is currently the most widely used strategy in SPPS, primarily due to its use of milder reaction conditions.[11]

  • Temporary Nα-Protection: The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[11]

  • Permanent Side-Chain Protection: Reactive side chains are protected by acid-labile groups, typically derived from tert-butyl (tBu) alcohol.[9]

The Fmoc group is removed at the beginning of each coupling cycle with a mild base, typically a solution of piperidine in an organic solvent, while the tBu-based side-chain protecting groups remain intact.[12] These permanent protecting groups are only removed at the end of the synthesis during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[11]

The Boc/Bzl Strategy

This classic approach relies on graded acid lability.[7]

  • Temporary Nα-Protection: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[7]

  • Permanent Side-Chain Protection: Reactive side chains are protected by benzyl (Bzl) -based groups, which are also acid-labile but require stronger acidic conditions for removal.[7]

The Boc group is removed at each cycle with a moderately strong acid, such as TFA, while the Bzl-based side-chain protecting groups are stable to these conditions. The final cleavage and removal of the side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF).[10]

Common Protecting Groups for Amino Acids

The choice of protecting group is critical for the success of a peptide synthesis campaign. The following tables summarize common protecting groups for the α-amino group and various amino acid side chains.

α-Amino Protecting Groups
Protecting GroupAbbreviationStructureCleavage ConditionsStability
9-FluorenylmethoxycarbonylFmoc20% piperidine in DMFAcid, catalytic hydrogenation
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)Base, catalytic hydrogenation
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (H₂/Pd), HBr in acetic acidStrong acid, base
Side-Chain Protecting Groups (Fmoc/tBu Strategy)
Amino AcidSide-Chain Functional GroupProtecting GroupAbbreviationCleavage Conditions
Aspartic Acid, Glutamic AcidCarboxylic Acidtert-Butyl esterOtBuTFA
Lysine, TryptophanAminetert-ButoxycarbonylBocTFA
Serine, Threonine, TyrosineHydroxyltert-Butyl ethertBuTFA
CysteineThiolTritylTrtTFA
ArginineGuanidinium2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTFA
HistidineImidazoleTritylTrtTFA
Asparagine, GlutamineAmideTritylTrtTFA
Side-Chain Protecting Groups (Boc/Bzl Strategy)
Amino AcidSide-Chain Functional GroupProtecting GroupAbbreviationCleavage Conditions
Aspartic Acid, Glutamic AcidCarboxylic AcidBenzyl esterOBzlHF
LysineAmine2-Chlorobenzyloxycarbonyl2-Cl-ZHF
Serine, ThreonineHydroxylBenzyl etherBzlHF
TyrosineHydroxyl2-Bromobenzyloxycarbonyl2-Br-ZHF
CysteineThiol4-MethylbenzylMobHF
ArginineGuanidiniumTosylTosHF
HistidineImidazoleDinitrophenylDNPThiolysis

Visualizing the Principles: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with the use of protected amino acids in peptide synthesis.

G General Principle of Amino Acid Protection AA Amino Acid (Reactive Groups Exposed) Protect Protection Step (Introduce Protecting Groups) AA->Protect Protected_AA Protected Amino Acid (Specific Group for Coupling) Protect->Protected_AA Couple Peptide Coupling Protected_AA->Couple Protected_Peptide Protected Peptide Couple->Protected_Peptide Deprotect Deprotection Step (Remove Protecting Groups) Protected_Peptide->Deprotect Final_Peptide Final Peptide Deprotect->Final_Peptide

Caption: General workflow for utilizing protected amino acids in peptide synthesis.

G Orthogonal Protection in Fmoc/tBu SPPS cluster_cycle Iterative Coupling Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA) Washing2->Final_Cleavage After final cycle Start Resin-Bound Amino Acid (Fmoc-AA-tBu-Resin) Start->Fmoc_Deprotection Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.

G Orthogonal Protection in Boc/Bzl SPPS cluster_cycle Iterative Coupling Cycle Boc_Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (e.g., DIPEA) Boc_Deprotection->Neutralization Washing1 Washing Neutralization->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Boc_Deprotection Final_Cleavage Final Cleavage (HF) Washing2->Final_Cleavage After final cycle Start Resin-Bound Amino Acid (Boc-AA-Bzl-Resin) Start->Boc_Deprotection Final_Peptide Final Peptide Final_Cleavage->Final_Peptide

Caption: Workflow of the Boc/Bzl solid-phase peptide synthesis strategy.

Key Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key protection and deprotection reactions central to modern peptide synthesis.

Protocol for Nα-Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the introduction of the Fmoc group onto the α-amino group of an amino acid.

Materials:

  • Amino Acid

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extract the precipitated Fmoc-amino acid into ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Protocol for Nα-Boc Protection of an Amino Acid

This protocol outlines a standard method for the introduction of the Boc group.[1]

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Water

  • Ethyl acetate

  • 5% Citric acid solution

Procedure:

  • Dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[1]

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours.[1]

  • Dilute the reaction mixture with water and wash with ethyl acetate to remove byproducts.[1]

  • Acidify the aqueous layer with a 5% citric acid solution.[1]

  • Extract the Boc-protected amino acid into ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[1]

Protocol for Fmoc Deprotection in SPPS

This protocol details the removal of the Fmoc group from a resin-bound peptide.[12]

Materials:

  • Fmoc-peptidyl-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-peptidyl-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The deprotected peptidyl-resin is now ready for the next coupling step.

Protocol for Boc Deprotection in SPPS

This protocol describes the removal of the Boc group from a resin-bound peptide.[13]

Materials:

  • Boc-peptidyl-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the Boc-peptidyl-resin in DCM.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 1-2 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIPEA in DCM.

  • Wash the resin thoroughly with DCM to remove excess DIPEA.

  • The deprotected peptidyl-resin is now ready for the next coupling step.

Conclusion

The strategic use of protecting groups is the bedrock of modern peptide synthesis. A thorough understanding of the principles of orthogonal protection, the characteristics of different protecting groups, and the precise execution of protection and deprotection protocols are essential for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications. The Fmoc/tBu and Boc/Bzl strategies provide robust and versatile platforms for the construction of a vast array of peptide structures, and the continued development of novel protecting group methodologies promises to further expand the horizons of peptide science.

References

Methodological & Application

H-Lys(Boc)-NH₂ HCl in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-protected lysine, specifically in the context of synthesizing peptides with a C-terminal amide (peptidamides). While the direct use of H-Lys(Boc)-NH₂ HCl as a starting building block for elongation in standard Solid-Phase Peptide Synthesis (SPPS) is uncommon, this document will focus on the incorporation of Lys(Boc) residues into peptide amides, a crucial modification for enhancing the biological activity and stability of many therapeutic peptides.

The protocols outlined below detail the two primary SPPS strategies: the more contemporary Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach and the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) method.

Introduction to C-Terminal Amidation and the Role of Lys(Boc)

The C-terminal amide is a common post-translational modification in many biologically active peptides, including hormones and neuropeptides. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can lead to increased receptor binding affinity, enhanced stability against carboxypeptidases, and altered pharmacokinetic profiles. Lysine residues, with their reactive side-chain amino group, are often critical components of these bioactive peptides.

During SPPS, the ε-amino group of the lysine side chain must be protected to prevent branching and other side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for this purpose. It is stable under the basic conditions used for Fmoc removal but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

Properties of H-Lys(Boc)-NH₂ HCl

While not typically used for chain elongation on a solid support, H-Lys(Boc)-NH₂ HCl serves as a valuable protected amino acid amide derivative. Its properties are summarized below.

PropertyValue
Molecular Formula C₁₁H₂₄ClN₃O₃
Molecular Weight 281.78 g/mol
Appearance White to off-white solid
Protection Group tert-butyloxycarbonyl (Boc) on ε-amino group
Solubility Soluble in water and polar organic solvents

Experimental Protocols for Peptide Amide Synthesis Containing Lys(Boc)

The synthesis of a peptide amide requires a specific type of resin that, upon cleavage, yields a C-terminal amide instead of a carboxylic acid. The two most common strategies, Fmoc/tBu and Boc/Bzl, utilize different resins and deprotection schemes.

Fmoc/tBu Strategy using Rink Amide Resin

The Fmoc/tBu strategy is currently the most widely used method for SPPS due to its milder deprotection conditions. Rink Amide resin is the standard solid support for generating peptide amides with this chemistry.

The overall process involves the swelling of the resin, followed by iterative cycles of Fmoc deprotection and amino acid coupling, and concludes with the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Fmoc_SPPS_Workflow Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Amino Acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Peptide Crude Peptide Amide Cleavage->Peptide

Caption: General workflow for Fmoc-SPPS of a peptide amide on Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the required amount of Rink Amide resin (typically 0.3-0.8 mmol/g substitution) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin (approx. 10 mL/g).

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. First Amino Acid Coupling (e.g., Fmoc-Lys(Boc)-OH):

  • Fmoc Deprotection of Resin: If the Rink Amide resin is supplied with an Fmoc-protected amine, remove it by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents).

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., yellow beads, indicates completion). If the test is positive, recouple.

3. Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).

  • Coupling of Next Amino Acid: Repeat the activation and coupling steps with the next Fmoc-protected amino acid in the sequence.

  • Continue this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.

4. Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (approx. 10 mL/g) and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide amide under vacuum.

ParameterTypical Value/Condition
Resin Rink Amide (0.3-0.8 mmol/g)
Fmoc Deprotection 20% Piperidine in DMF, 20 min
Coupling Reagents HBTU/DIEA, HATU/DIEA, or DIC/Oxyma
Amino Acid Excess 3-5 equivalents
Coupling Time 1-2 hours
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TIS
Cleavage Time 2-3 hours at room temperature
Expected Purity (Crude) 50-95% (sequence dependent)
Expected Yield (Crude) 60-90% (sequence dependent)
Boc/Bzl Strategy using MBHA Resin

The Boc/Bzl strategy is the classical method for SPPS. It involves the use of a moderately strong acid (TFA) for the removal of the temporary Nα-Boc group and a very strong acid (HF or TFMSA) for the final cleavage and removal of side-chain protecting groups. MBHA (p-methylbenzhydrylamine) resin is the standard support for synthesizing peptide amides with this chemistry.[1][2]

The workflow for Boc-SPPS is cyclical, similar to the Fmoc strategy, but with different reagents for deprotection and neutralization.

Boc_SPPS_Workflow Resin MBHA Resin Swell Resin Swelling (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Wash1 Washing (DCM, DMF) Neutralization->Wash1 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (HF or TFMSA) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Peptide Crude Peptide Amide Cleavage->Peptide

Caption: General workflow for Boc-SPPS of a peptide amide on MBHA resin.

1. Resin Preparation and Swelling:

  • Place the required amount of MBHA resin (typically 0.5-1.0 mmol/g substitution) in a reaction vessel.[1]

  • Swell the resin in DCM for 30-60 minutes.[3]

  • The resin is often supplied as an HCl salt; neutralize it with 10% DIEA in DCM for 10-15 minutes, then wash with DCM.[2]

2. First Amino Acid Coupling (e.g., Boc-Lys(2-Cl-Z)-OH):

  • Activation: Dissolve Boc-Lys(2-Cl-Z)-OH (2-4 equivalents) and a coupling agent like HOBt (2-4 equivalents) in DMF.

  • Coupling: Add the amino acid solution to the resin, followed by DIC (2-4 equivalents). Agitate for 2-4 hours at room temperature.[2]

  • Monitoring: Use the Kaiser test to check for completion.

3. Peptide Chain Elongation:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. A short pre-wash of 5 minutes is recommended.[1]

  • Washing: Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[3]

  • Neutralization: Neutralize the N-terminal ammonium salt with 10% DIEA in DCM for 5-10 minutes.

  • Washing: Wash the resin with DCM.

  • Coupling of Next Amino Acid: Repeat the activation and coupling steps for the next Boc-protected amino acid.

  • Continue this cycle until the peptide is fully assembled.

4. Cleavage and Deprotection:

  • HF Cleavage: This is the most common method but requires specialized equipment due to the hazardous nature of hydrogen fluoride.

    • Dry the peptide-resin thoroughly.

    • Place the resin in an HF cleavage apparatus with a scavenger such as anisole.

    • Cool the vessel to -5 to 0 °C and distill liquid HF into it.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Precipitate and wash the peptide with cold diethyl ether.

  • TFMSA Cleavage: A less hazardous alternative to HF.

    • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA, TFA, and scavengers (e.g., thioanisole, m-cresol).

    • Stir at room temperature for 1-2 hours.

    • Precipitate and wash the peptide with cold diethyl ether.

ParameterTypical Value/Condition
Resin MBHA (0.5-1.0 mmol/g)
Boc Deprotection 50% TFA in DCM, 20-30 min
Neutralization 10% DIEA in DCM, 5-10 min
Coupling Reagents DIC/HOBt, HBTU/DIEA
Amino Acid Excess 2-4 equivalents
Coupling Time 2-4 hours
Cleavage Reagent Anhydrous HF or TFMSA
Cleavage Time 1-2 hours at 0 °C (HF) or room temp (TFMSA)
Expected Purity (Crude) 50-90% (sequence dependent)
Expected Yield (Crude) 50-80% (sequence dependent)

Application Example: Gonadotropin-Releasing Hormone (GnRH)

Gonadotropin-Releasing Hormone (GnRH), a decapeptide with a C-terminal amide, is a key regulator of the reproductive axis. Its synthesis is a classic example of the application of SPPS for producing bioactive peptide amides. GnRH binds to its receptor (GnRHR) on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5]

GnRH_Signaling_Pathway cluster_cell Pituitary Gonadotrope GnRH GnRH (Peptide Amide) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binding Gq11 Gq/11 Protein GnRHR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Release ER->Ca Ca->PKC Activation Release LH & FSH Synthesis & Release Ca->Release Exocytosis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Activation Gene Gene Transcription (LHβ, FSHβ) MAPK->Gene Activation Gene->Release

Caption: Simplified signaling pathway of Gonadotropin-Releasing Hormone (GnRH) in a pituitary gonadotrope cell.

Conclusion

The synthesis of peptides containing a C-terminal amide is a critical technique in peptide chemistry and drug development. The incorporation of Boc-protected lysine allows for the creation of complex and bioactive peptidamides. While both Fmoc/tBu and Boc/Bzl strategies can be successfully employed, the choice of method depends on the specific peptide sequence, available equipment, and safety considerations. The Fmoc/tBu approach using Rink Amide resin is generally preferred for its milder conditions and higher crude purities. Careful execution of the detailed protocols provided in this document will enable researchers to successfully synthesize Lys(Boc)-containing peptide amides for a wide range of research and therapeutic applications.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Lys(Boc)-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies of solution-phase peptide synthesis (SPPS), with a specific focus on the application of Nε-Boc-L-lysinamide hydrochloride (H-Lys(Boc)-NH2·HCl). This document outlines the strategic considerations, detailed experimental protocols, and data presentation for the synthesis of a model dipeptide.

Introduction to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis is a classical and highly versatile method for constructing peptides of varying lengths. Unlike solid-phase synthesis, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. This approach offers advantages in scalability, purification of intermediates at each step, and the ability to synthesize peptides that may be difficult to assemble on a solid support.

The core principles of solution-phase synthesis revolve around the selective protection and deprotection of the α-amino and carboxyl groups of amino acids, as well as any reactive side chains, to ensure the formation of the correct peptide bond. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this strategy, particularly for the protection of amine functionalities. The Boc group is stable under a variety of reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

H-Lys(Boc)-NH2·HCl is a valuable building block in peptide synthesis. The Boc group provides orthogonal protection to the ε-amino group of the lysine side chain, while the α-amino group is available for peptide bond formation and the C-terminus is an amide. The hydrochloride salt form enhances the stability and solubility of the compound.

Experimental Protocols

This section details the step-by-step procedure for the synthesis of a model dipeptide, Boc-Ala-Lys(Boc)-NH2, using Boc-Alanine and H-Lys(Boc)-NH2·HCl.

Materials and Reagents
Reagent/MaterialGrade
H-Lys(Boc)-NH2·HClSynthesis Grade
Boc-Ala-OHSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Grade
1-Hydroxybenzotriazole (HOBt)Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Dichloromethane (DCM)Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous
Ethyl acetate (EtOAc)Reagent Grade
1 M Hydrochloric Acid (HCl)Aqueous
Saturated Sodium Bicarbonate (NaHCO3)Aqueous
Saturated Sodium Chloride (Brine)Aqueous
Anhydrous Magnesium Sulfate (MgSO4)Reagent Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Diethyl etherReagent Grade
Synthesis of Boc-Ala-Lys(Boc)-NH2

Step 1: Neutralization of H-Lys(Boc)-NH2·HCl

  • Dissolve H-Lys(Boc)-NH2·HCl (1.0 equivalent) in a minimal amount of DMF.

  • Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and liberate the free α-amino group.

  • Stir the mixture at room temperature for 15-20 minutes.

Step 2: Activation of Boc-Ala-OH

  • In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the solution while stirring.

  • Allow the activation to proceed for 20-30 minutes at 0 °C. The formation of a white precipitate of N,N'-diisopropylurea (DIU) may be observed.

Step 3: Coupling Reaction

  • Slowly add the activated Boc-Ala-OH solution to the neutralized H-Lys(Boc)-NH2 solution from Step 1.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification of Protected Dipeptide

  • Filter the reaction mixture to remove the precipitated DIU.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Boc-Ala-Lys(Boc)-NH2.

  • If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Step 5: Deprotection of the N-terminal Boc Group (to yield H-Ala-Lys(Boc)-NH2)

  • Dissolve the purified Boc-Ala-Lys(Boc)-NH2 in a solution of 25-50% TFA in DCM.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide as a TFA salt.

  • Collect the precipitate by filtration and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Boc-Ala-Lys(Boc)-NH2.

StepProductStarting Material (Equivalents)Coupling Reagent (Equivalents)SolventReaction Time (h)Typical Yield (%)Purity (by HPLC, %)
CouplingBoc-Ala-Lys(Boc)-NH2H-Lys(Boc)-NH2·HCl (1.0), Boc-Ala-OH (1.05)DIC (1.1), HOBt (1.1)DMF/DCM4-685-95>95
DeprotectionH-Ala-Lys(Boc)-NH2·TFABoc-Ala-Lys(Boc)-NH2 (1.0)TFA (25-50% in DCM)DCM0.5-190-98>97

Visualizations

Experimental Workflow

Solution_Phase_Peptide_Synthesis cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Carboxyl Activation cluster_step3 Step 3: Coupling cluster_step4 Step 4: Work-up & Purification cluster_step5 Step 5: N-terminal Deprotection Lys_HCl H-Lys(Boc)-NH2·HCl Lys_free H-Lys(Boc)-NH2 (Free Amine) Lys_HCl->Lys_free in DMF DIPEA DIPEA DIPEA->Lys_free Coupling Boc-Ala-Lys(Boc)-NH2 Lys_free->Coupling Boc_Ala Boc-Ala-OH Activated_Ala Activated Boc-Ala-Ester Boc_Ala->Activated_Ala in DCM, 0°C DIC_HOBt DIC / HOBt DIC_HOBt->Activated_Ala Activated_Ala->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography) Workup->Purification Deprotection TFA in DCM Purification->Deprotection Final_Product H-Ala-Lys(Boc)-NH2·TFA Deprotection->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Boc Protection and Deprotection Signaling Pathway

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_Acid Amino Acid (R-NH2) Boc_Protected Boc-NH-R Amino_Acid->Boc_Protected Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Boc_Protected Free_Amine Free Amine (R-NH3+) Boc_Protected->Free_Amine Acid Acid (e.g., TFA, HCl) Acid->Free_Amine Coupling_Reaction Carboxyl Carboxyl Group (Boc-Ala-OH) Peptide_Bond Peptide Bond (Boc-Ala-Lys(Boc)-NH2) Carboxyl->Peptide_Bond Amine Amino Group (H-Lys(Boc)-NH2) Amine->Peptide_Bond Coupling_Reagent Coupling Reagent (DIC/HOBt) Coupling_Reagent->Peptide_Bond facilitates

Application Notes: Incorporating H-Lys(Boc)-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Boc-protected lysine in solid-phase peptide synthesis (SPPS). The target molecule, H-Lys(Boc)-NH2·HCl, represents the hydrochloride salt of a lysine residue where the ε-amino side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. In the context of peptide synthesis, this structure corresponds to the state of a resin-bound lysine residue after the removal of the temporary Nα-terminal protecting group (such as Fmoc), rendering it ready for coupling with the next amino acid.

The standard and most widely adopted method for introducing this moiety is through the coupling of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) using the Fmoc/tBu orthogonal strategy.[1] This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like Boc) for permanent side-chain protection.[1][2]

Data Presentation

The following tables summarize the quantitative data for key steps in the synthesis process.

Table 1: Reagents for Fmoc-Lys(Boc)-OH Coupling This table outlines common coupling reagents and the typical molar equivalents used relative to the resin's functionalization capacity.

Reagent TypeReagent NameAbbreviationEquivalents (rel. to resin)Notes
Amino Acid Nα-Fmoc-Nε-Boc-L-lysineFmoc-Lys(Boc)-OH2 - 5Higher excess may be needed for difficult couplings.[3][4]
Coupling Reagent O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU2 - 5A common and efficient aminium salt-based reagent.[3][5]
N,N'-DiisopropylcarbodiimideDIC2 - 5.5A cost-effective carbodiimide reagent.[4][6]
Additive 1-HydroxybenzotriazoleHOBt2 - 5.5Used with DIC to improve reaction rates and suppress racemization.[6][7]
Base N,N-DiisopropylethylamineDIPEA4 - 10A non-nucleophilic base required for aminium salt couplings (e.g., HBTU).[3][5]

Table 2: Typical Protocol Timings and Conditions This table provides an overview of the duration and critical conditions for each step in a standard SPPS cycle.

StepReagent/SolventConcentrationDurationKey Conditions
Resin Swelling N,N-Dimethylformamide (DMF)-30 - 60 minEnsures optimal reagent diffusion into the resin beads.[3]
Fmoc Deprotection Piperidine in DMF20% (v/v)5 - 15 min (often in 2 steps)Removes the Nα-Fmoc group to liberate the free amine.[8][9]
Activation Coupling Reagent/Amino Acid in DMF-1 - 2 minPre-activation of the amino acid before addition to the resin.[5]
Coupling Activated Amino Acid Solution-1 - 4 hoursReaction progress should be monitored (e.g., Kaiser test).[6][10]
Final Cleavage Trifluoroacetic Acid (TFA) Cocktail95% TFA (typical)2 - 4 hoursCleaves the peptide from the resin and removes side-chain protecting groups.[5]

Table 3: Common TFA Cleavage Cocktails for Peptides Containing Lys(Boc) The composition of the cleavage cocktail is critical for preventing side reactions with sensitive amino acid residues. The tert-butyl cation generated during Boc deprotection must be trapped by scavengers.[11]

Cocktail NameComposition (v/v/v)Target Residues
Standard (Reagent K) TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5)General purpose, suitable for peptides with Trp, Met, Cys, Arg.[12]
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)Peptides without highly sensitive residues like Trp, Met, or Cys.[5][13]
TFA/Water TFA / Water (95:5)Peptides with Arg(Pbf) but no Trp, Met, or Cys.[14]

Experimental Protocols

Protocol 1: Standard SPPS Coupling Cycle for Incorporating Lys(Boc)

This protocol describes a single cycle for adding Fmoc-Lys(Boc)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation & Swelling a. Place the peptide-resin from the previous cycle into a suitable reaction vessel. b. Add sufficient DMF to cover the resin (approx. 10 mL per gram of resin). c. Agitate the mixture gently (e.g., by shaking or bubbling nitrogen) for 30-60 minutes to swell the resin.[3] d. Drain the DMF.

2. Nα-Fmoc Deprotection a. Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. b. Agitate for 5-10 minutes at room temperature.[5] c. Drain the solution. d. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[8] e. This step generates the free α-amino group, resulting in the H-Lys(Boc)-... moiety on the resin.

3. Washing a. Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene byproduct. b. Perform 5-7 washes with DMF.[8]

4. Amino Acid Activation and Coupling Choose one of the following methods:

Method A: HBTU Coupling a. In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 eq) and HBTU (3-5 eq) in DMF.[5] b. Add DIPEA (6-10 eq) to the vial to begin the activation. Mix for 1-2 minutes.[3][5] c. Immediately add the activated amino acid solution to the deprotected peptide-resin.[10] d. Agitate the mixture for 1-4 hours at room temperature.[10]

Method B: DIC/HOBt Coupling a. In a separate vial, dissolve Fmoc-Lys(Boc)-OH (2-5 eq) and HOBt (2-5 eq) in DMF.[4] b. Add this solution to the deprotected peptide-resin. c. Add DIC (2-5 eq) to the reaction vessel.[4] d. Agitate the mixture for 1-2 hours at room temperature.[4]

5. Monitoring and Washing a. Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[3] b. If the test is positive, the coupling step should be repeated. c. Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[5]

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol is performed after the final amino acid has been coupled and its Nα-Fmoc group has been removed.

1. Resin Preparation a. Wash the final peptide-resin extensively with DCM to remove DMF and then dry it thoroughly under vacuum for at least 4 hours.[11] Residual DMF can inhibit the cleavage reaction.[11]

2. Cleavage Reaction a. Place the dry resin in a reaction vessel. b. Prepare the appropriate TFA cleavage cocktail (see Table 3) fresh and cool it in an ice bath.[15] c. Add the cold cleavage cocktail to the resin (approx. 5 mL per 0.5 g of resin).[14] d. Agitate the mixture at room temperature for 2-3 hours.[3]

3. Peptide Collection a. Filter the resin and collect the filtrate, which now contains the cleaved peptide, into a clean collection tube.[5] b. Wash the resin with a small amount of fresh TFA to ensure all the peptide is collected. Combine the filtrates.

Protocol 3: Peptide Precipitation and Isolation

1. Precipitation a. Add the TFA filtrate containing the peptide dropwise into a centrifuge tube containing cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[5] b. Keep the mixture on ice for at least 30 minutes to maximize precipitation.

2. Isolation and Washing a. Centrifuge the mixture to pellet the peptide. b. Carefully decant the ether.[5] c. Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash at least three times to remove scavengers and residual TFA.[15]

3. Drying a. After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[3] b. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Visualizations

The following diagrams illustrate the key workflows and chemical relationships in the peptide coupling process.

spsp_workflow cluster_cycle SPPS Elongation Cycle cluster_final Final Steps Resin Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine H-AA-Resin (Free Amine) Deprotection->FreeAmine Wash1 2. DMF Wash FreeAmine->Wash1 Coupling 3. Coupling (Fmoc-Lys(Boc)-OH + Coupling Reagents) Wash1->Coupling NextResin Fmoc-Lys(Boc)-AA-Resin Coupling->NextResin Wash2 4. DMF/DCM Wash Wash2->Deprotection Repeat for next cycle FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection NextResin->Wash2 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage CrudePeptide Crude Peptide (H-Lys(...)-NH2) Cleavage->CrudePeptide coupling_mechanism cluster_reactants Reactants cluster_process Activation & Coupling cluster_product Product AminoAcid Fmoc-Lys(Boc)-OH Carboxylic Acid Activation Activation Step AminoAcid->Activation CouplingReagent HBTU + DIPEA Activator + Base CouplingReagent->Activation ResinAmine H-Peptide-Resin Free α-Amine Coupling Coupling Step (Nucleophilic Attack) ResinAmine->Coupling ActiveEster {Active OBT Ester | Highly Reactive Intermediate} Activation->ActiveEster ActiveEster->Coupling FinalProduct {Fmoc-Lys(Boc)-Peptide-Resin | Peptide Bond Formed} Coupling->FinalProduct

References

Application Notes and Protocols for H-Lys(Boc)-NH2 HCl in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nε-(tert-Butoxycarbonyl)-L-lysinamide hydrochloride, or H-Lys(Boc)-NH2 HCl, is a pivotal protected amino acid derivative extensively utilized in pharmaceutical research and drug development.[1][2] Its unique structure, featuring a free α-amino group, a C-terminal amide, and a Boc-protected ε-amino group on the side chain, makes it a versatile building block. The tert-butoxycarbonyl (Boc) protecting group is crucial as it selectively masks the reactive side-chain amine, allowing for controlled and site-specific modifications.[2][3] This group is stable under many reaction conditions but can be readily removed using mild acids, such as trifluoroacetic acid (TFA), a key feature in orthogonal protection strategies.[3][4] These characteristics make this compound indispensable for the synthesis of complex peptides, peptidomimetics, and as a foundational component for linkers in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[5][6][7]

Application Note 1: Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in SPPS, particularly when a C-terminal amide is required in the final peptide and a lysine residue is present in the sequence. In standard Fmoc/tBu SPPS, the free α-amino group of this compound allows it to be coupled to a growing peptide chain, while the Boc group on the side chain protects the ε-amino group from participating in unwanted reactions.[7][8]

The lysine side chain is often a site for post-synthesis modifications, such as pegylation, glycosylation, or attachment of labels. The Boc group provides orthogonal protection to the commonly used Fmoc group on the α-amine.[4] The N-terminal Fmoc group is removed with a base (like piperidine), while the side-chain Boc group is removed during the final acid cleavage step (with TFA), along with other side-chain protecting groups.[4][8] This dual protection strategy is essential for controlling the assembly of complex peptide chains.[7]

Key Advantages in SPPS:
  • C-Terminal Amide: Directly incorporates a C-terminal lysinamide.

  • Orthogonal Protection: The acid-labile Boc group is compatible with the base-labile Fmoc strategy, allowing for selective deprotection and modification.[4]

  • Versatility: The protected lysine side chain can be a point of attachment for various functional moieties, including linkers for drug conjugates or fluorescent probes.[7]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid like this compound into a peptide chain using Fmoc-based SPPS.

G General Fmoc/tBu Solid-Phase Peptide Synthesis Cycle cluster_main Resin_Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Start->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) e.g., Fmoc-Lys(Boc)-OH Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Elongate Cleavage Final Cleavage & Deprotection (e.g., 95% TFA) Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow of the Fmoc/tBu solid-phase peptide synthesis (SPPS) cycle.

Protocol 1: Synthesis of a Model Dipeptide (H-Gly-Lys-NH2) using SPPS

This protocol describes the manual synthesis of a simple dipeptide on a Rink Amide resin to yield a C-terminal amide, incorporating this compound's counterpart, Fmoc-Lys(Boc)-OH, to illustrate the process.

Materials and Reagents
Reagent/MaterialGradeTypical Supplier
Rink Amide MBHA Resin100-200 mesh, 0.5-1.0 mmol/gMajor Lab Supplier
Fmoc-Lys(Boc)-OHSynthesis GradeMajor Lab Supplier
Fmoc-Gly-OHSynthesis GradeMajor Lab Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor Lab Supplier
Dichloromethane (DCM)ACS GradeMajor Lab Supplier
PiperidineACS GradeMajor Lab Supplier
HBTU / HATUSynthesis GradeMajor Lab Supplier
N,N-Diisopropylethylamine (DIEA)Synthesis GradeMajor Lab Supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor Lab Supplier
Triisopropylsilane (TIS)Reagent GradeMajor Lab Supplier
Diethyl EtherAnhydrousMajor Lab Supplier
Procedure
  • Resin Preparation and First Amino Acid Coupling (Fmoc-Lys(Boc)-OH)

    • Swell 0.5 g of Rink Amide resin (e.g., at 0.5 mmol/g loading) in 5 mL of DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc deprotection of the linker.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in 5 mL of DMF. Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

    • Perform a Kaiser test to confirm reaction completion (beads should be yellow/colorless). If positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Second Amino Acid Coupling (Fmoc-Gly-OH)

    • Deprotect the Fmoc group from the resin-bound lysine by repeating steps 1.2-1.4.

    • Couple Fmoc-Gly-OH using the same activation and coupling procedure described in steps 1.5-1.8.

  • Final Fmoc Deprotection

    • Remove the N-terminal Fmoc group from glycine by repeating steps 1.2-1.4.

  • Cleavage and Deprotection

    • Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Use 10 mL per gram of resin.[8]

    • Add the cleavage cocktail to the dry peptide-resin and agitate for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves the Boc side-chain protecting group.[4]

    • Filter the resin and collect the filtrate. Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification

    • Concentrate the TFA filtrate to ~1 mL under a gentle stream of nitrogen.

    • Add 40 mL of cold diethyl ether to precipitate the crude peptide.[8]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Application Note 2: Building Blocks for Linkers in Drug Conjugates

This compound and its derivatives are critical for designing linkers used in targeted therapies like Antibody-Drug Conjugates (ADCs) and PROTACs.[5][9] The lysine backbone provides two distinct functional points for conjugation: the α-amino and ε-amino groups.[2] By using an orthogonally protected lysine derivative, a payload can be attached to one amino group and a targeting moiety (like an antibody or small molecule binder) to the other, often with a spacer in between.[5]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[10] Lysine-based linkers can be designed to be cleavable (e.g., by enzymes overexpressed in tumors) or non-cleavable.[11][12] The Boc-protected amine allows for the sequential attachment of the payload and the antibody conjugation handle.[5]

  • PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] The linker component is crucial for optimal ternary complex formation. Lysine derivatives provide a flexible and common scaffold to connect the target-binding ligand and the E3 ligase-binding ligand.[5]

Logical Relationship in an Antibody-Drug Conjugate (ADC)

The diagram below illustrates the fundamental structure of an ADC, highlighting the central role of the linker.

G Structure of an Antibody-Drug Conjugate (ADC) cluster_adc cluster_target Antibody Targeting Moiety (Monoclonal Antibody) Linker Linker (Often Lysine-Based) Antibody->Linker Conjugation TumorCell Tumor Cell Antibody->TumorCell Binds to Antigen Payload Cytotoxic Payload (Drug) Linker->Payload Attachment

Caption: Logical diagram of an ADC showing the linker connecting the antibody and payload.

Application Note 3: Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability.[13][14][15] this compound is a valuable starting material for creating peptidomimetics. The lysine side chain can be modified to introduce non-natural functionalities or to create cyclic structures that constrain the molecule into a bioactive conformation.[7] The ability to selectively deprotect the Boc group allows for precise chemical modifications on the side chain without affecting the rest of the molecule during synthesis.[6]

General Assembly of a PROTAC

This diagram shows the modular assembly of a PROTAC, where a lysine-based linker is often employed to connect the two key binding moieties.

G Modular Assembly of a PROTAC cluster_protac cluster_function TargetBinder Target Protein Binder Linker Linker (e.g., PEG, Alkyl Chain) Derived from Lysine Scaffold TargetBinder->Linker TargetProtein Target Protein TargetBinder->TargetProtein Binds E3Binder E3 Ligase Ligand Linker->E3Binder E3Ligase E3 Ubiquitin Ligase E3Binder->E3Ligase Recruits Degradation Proteasomal Degradation TargetProtein->Degradation Ternary Complex Leads to E3Ligase->Degradation Ternary Complex Leads to

Caption: Diagram illustrating the components of a PROTAC and its mechanism of action.

Protocol 2: General Workflow for Boc Deprotection

This protocol outlines the standard procedure for removing the Boc protecting group from the lysine side chain, a critical step in many synthetic pathways.

Materials and Reagents
ReagentPurposeTypical Conditions
Boc-Protected SubstrateStarting material1 equivalent
Dichloromethane (DCM)Solvent10-20 volumes
Trifluoroacetic acid (TFA)Deprotection Reagent25-50% (v/v) in DCM
Scavengers (e.g., TIS)Cation Scavenger2.5-5% (v/v), if other sensitive groups are present
Saturated NaHCO₃ solutionAqueous workup (neutralization)As needed
Anhydrous Na₂SO₄ or MgSO₄Drying agentAs needed
Procedure
  • Reaction Setup:

    • Dissolve the Boc-protected lysine derivative in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotection:

    • Slowly add the TFA solution (e.g., 50% TFA in DCM) to the stirred solution of the substrate.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours). The tert-butyl cation generated during deprotection can be trapped by scavengers if necessary.[4]

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, which is now a free amine (TFA salt may form, requiring neutralization).[4]

  • Purification:

    • If necessary, purify the crude product using flash column chromatography or crystallization.

References

Application Notes and Protocols for the Incorporation of H-Lys(Boc)-NH2·HCl into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise sequence and modification of amino acids within a peptide dictate its structure, function, and therapeutic potential. Lysine, with its reactive ε-amino group, is a particularly important residue, often involved in post-translational modifications, receptor binding, and the attachment of labels or other moieties. To achieve site-specific modifications and prevent unwanted side reactions during peptide synthesis, the ε-amino group of lysine must be protected.

H-Lys(Boc)-NH2·HCl is a derivative of the amino acid lysine where the ε-amino group of the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The α-amino group is free (as the hydrochloride salt), and the C-terminus is an amide. This building block is particularly valuable in peptide synthesis for several reasons:

  • Orthogonal Protection: In conjunction with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group, the Boc group on the lysine side chain allows for an orthogonal protection strategy. This enables the selective deprotection of either the N-terminus for chain elongation or the lysine side chain for specific modifications.[1][2]

  • Prevention of Side Reactions: The Boc group effectively shields the nucleophilic ε-amino group, preventing it from participating in unwanted reactions during peptide coupling steps.[1]

  • C-Terminal Amide: The amide at the C-terminus is a common feature in many naturally occurring bioactive peptides, often contributing to increased stability and biological activity.

These application notes provide detailed protocols for the incorporation of H-Lys(Boc)-NH2·HCl into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS) and highlight its utility in studying important cellular signaling pathways.

Data Presentation

The successful synthesis of bioactive peptides relies on high efficiency at each step of the process. The following table summarizes expected quantitative data for the synthesis of a model 10-mer peptide incorporating a Boc-protected lysine residue, based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific peptide sequence, resin, and coupling conditions.

ParameterExpected ValueNotes
Resin Substitution 0.4 - 0.8 mmol/gLower substitution resins are often preferred for longer or more complex peptides to minimize steric hindrance.
Coupling Efficiency (Standard Amino Acid) >99%Can be monitored qualitatively using the Kaiser test after each coupling step.[3]
Coupling Efficiency (H-Lys(Boc)-NH2·HCl) >98%Efficient coupling is expected with standard activation methods.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required to remove deletion sequences and byproducts from protecting group cleavage.[3][4]
Final Purified Peptide Yield 15 - 30%This reflects losses incurred during the purification process, such as reversed-phase HPLC.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of a Linear Peptide

This protocol outlines the manual synthesis of a generic peptide on a Wang resin, incorporating a lysine residue with a Boc-protected side chain.

Materials and Reagents:

  • Fmoc-Xaa-Wang resin (where Xaa is the C-terminal amino acid)

  • Fmoc-amino acids

  • H-Lys(Boc)-OH (or Fmoc-Lys(Boc)-OH if extending the chain from the N-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, ACS grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Water, deionized

  • Diethyl ether, anhydrous

Experimental Workflow:

G cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat 6. Repeat for each amino acid Washing_2->Repeat Final_Wash 7. Final Wash and Dry Repeat->Final_Wash Cleavage 8. Cleavage from Resin Precipitation 9. Peptide Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spec) Lyophilization 12. Lyophilization

Caption: Workflow for Solid-Phase Peptide Synthesis.

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the Fmoc-Xaa-Wang resin in a fritted syringe reaction vessel.

    • Add DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to the resin loading), HOBt (3 eq.), in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To incorporate H-Lys(Boc)-NH2·HCl, use the same procedure, ensuring the free base is generated in situ by adding a base like N,N-diisopropylethylamine (DIEA) if necessary.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates completion).[3]

  • Repeat:

    • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Wash and Dry:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (steps 2-3).

    • Wash the peptide-resin with methanol and dry under high vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[5]

    • Add the cleavage cocktail to the dry peptide-resin.

    • Agitate for 2 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Concentrate the TFA filtrate under a stream of nitrogen.

    • Add cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Wash the peptide pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Analysis:

    • Analyze the purified fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity of the peptide.

  • Lyophilization:

    • Freeze-dry the pure fractions to obtain the final peptide as a fluffy white powder.

Protocol 2: Solution-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a dipeptide in solution, which can be useful for creating peptide fragments for subsequent ligation. Here, H-Lys(Boc)-NH2·HCl is coupled to an N-terminally protected amino acid.

Materials and Reagents:

  • Boc-protected amino acid (e.g., Boc-Ala-OH)

  • H-Lys(Boc)-NH2·HCl

  • N,N-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Coupling:

    • Dissolve Boc-Ala-OH (1 equivalent) in DMF.

    • Add HATU (1.1 eq.) and DIEA (2.5 eq.).

    • Stir for 5 minutes.

    • Add H-Lys(Boc)-NH2·HCl (1 eq.) and stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash with saturated sodium bicarbonate solution (3 times), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

  • Deprotection:

    • Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir for 1 hour at room temperature.

    • Concentrate under reduced pressure and co-evaporate with toluene to remove residual TFA.

    • The resulting product will be the dipeptide amide as a TFA salt.

Applications in Studying Cellular Signaling

The ability to site-specifically incorporate modified lysine residues is crucial for synthesizing peptides that can be used to probe and understand complex cellular signaling pathways. Two of the most important post-translational modifications involving lysine are ubiquitination and acetylation.

Ubiquitination Signaling Pathway

Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, most commonly on a lysine residue.[7][8] This modification can signal for protein degradation, alter cellular localization, or modulate protein activity.[9] The synthesis of ubiquitinated peptides and proteins using building blocks like H-Lys(Boc)-NH2·HCl is essential for studying the enzymes involved in this pathway (E1, E2, and E3 ligases) and the deubiquitinases (DUBs).[7][10]

G cluster_ub Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ligase) E2->E3 Ub Transfer Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Conjugation Substrate Substrate Protein (with Lysine) Substrate->E3 Degradation Proteasomal Degradation Ub_Substrate->Degradation Signaling Altered Signaling or Localization Ub_Substrate->Signaling ATP ATP ATP->E1

Caption: The Ubiquitination Signaling Pathway.
Lysine Acetylation Signaling Pathway

Lysine acetylation is a reversible post-translational modification that plays a critical role in regulating gene expression, metabolism, and cell signaling.[11][12][13] Histone acetyltransferases (HATs) add an acetyl group to lysine residues, while histone deacetylases (HDACs) remove them. The synthesis of peptides with acetylated lysine residues allows for the study of these enzymes and the "reader" proteins that recognize acetylated lysine.[14]

G cluster_acetylation Lysine Acetylation/Deacetylation Protein_Lys Protein with Lysine Acetylated_Protein Acetylated Protein Protein_Lys->Acetylated_Protein Deacetylation Gene_Repression Gene Repression Protein_Lys->Gene_Repression Acetylated_Protein->Protein_Lys Acetylation Gene_Activation Gene Activation Acetylated_Protein->Gene_Activation HATs Histone Acetyltransferases (HATs) HATs->Acetylated_Protein CoA CoA HATs->CoA HDACs Histone Deacetylases (HDACs) HDACs->Protein_Lys Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs

Caption: Lysine Acetylation Signaling.

Conclusion

H-Lys(Boc)-NH2·HCl is a versatile and essential building block for the synthesis of bioactive peptides. Its use in an orthogonal protection strategy with Fmoc chemistry provides a robust method for creating complex peptides with site-specific modifications. The protocols and data presented here offer a guide for researchers to effectively incorporate this valuable amino acid derivative into their synthetic workflows, enabling the exploration of critical biological processes and the development of novel therapeutic agents.

References

Application Notes and Protocols for H-Lys(Boc)-NH2 HCl as a Building Block for Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Boc)-NH2 HCl is a pivotal building block in the construction of peptide libraries, a cornerstone of modern drug discovery and proteomics research. The tert-butyloxycarbonyl (Boc) protecting group on the side-chain ε-amino group of lysine provides orthogonal protection to the Nα-amino group, which is typically also Boc-protected during solid-phase peptide synthesis (SPPS). This strategic protection allows for the controlled and stepwise assembly of peptide chains. The C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against enzymatic degradation and often contributing to their biological function.

These application notes provide a comprehensive guide to utilizing this compound for the synthesis of peptide libraries using Boc-based solid-phase peptide synthesis (Boc-SPPS), with a focus on the split-and-pool method for generating high-diversity combinatorial libraries.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₁₁H₂₄ClN₃O₃[1]
Molecular Weight 281.78 g/mol [1]
Appearance Solid[1]
Storage 2-8°C, store under inert gas[2]

Principles of Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS is a well-established method for synthesizing peptides on a solid support. The process involves a cyclical series of deprotection, neutralization, and coupling steps.

Core Principles:

  • Nα-Protection: The α-amino group of the growing peptide chain is temporarily protected with an acid-labile Boc group.

  • Side-Chain Protection: The reactive side chains of amino acids are protected with groups that are stable to the conditions used for Nα-Boc deprotection, but can be removed during the final cleavage step. In the case of this compound, the ε-amino group is protected by a Boc group.

  • Solid Support: The peptide is assembled on an insoluble resin, which facilitates the removal of excess reagents and byproducts by simple filtration and washing. For synthesizing peptide amides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is commonly used.[3]

  • Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Neutralization: After deprotection, the protonated N-terminus is neutralized with a base, such as diisopropylethylamine (DIEA), to allow for the subsequent coupling reaction.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

  • Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Peptide Elongation

This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of a Boc-protected amino acid to the growing peptide chain on the resin.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[3]

    • Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 minutes.

    • Drain the neutralization solution and repeat the treatment.

    • Wash the resin thoroughly with DMF (3x).

    • Perform a qualitative test (e.g., Kaiser test or chloranil test) to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 3 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 2-5 minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test. If the reaction is incomplete, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Split-and-Pool Synthesis of a Combinatorial Peptide Library

The split-and-pool (or split-mix) synthesis method is a powerful technique for generating large combinatorial libraries of peptides.[4][5][6] This protocol describes the synthesis of a tripeptide library with the general structure X-Y-Lys-NH₂, where X and Y represent variable amino acid positions.

Materials:

  • MBHA resin

  • Boc-protected amino acids (a diverse set for positions X and Y)

  • This compound

  • Reagents and solvents for Boc-SPPS (as listed in Protocol 1)

  • Multiple reaction vessels

Procedure:

  • Initial Loading: Couple this compound to the MBHA resin using the coupling procedure described in Protocol 1.

  • First Split and Couple (Position Y):

    • Divide the resin equally into separate reaction vessels, one for each amino acid to be incorporated at position Y.

    • In each vessel, perform the deprotection and neutralization steps as described in Protocol 1.

    • Couple a different Boc-protected amino acid to the resin in each vessel.

    • Wash the resin in each vessel thoroughly.

  • Pool and Mix: Combine all portions of the resin into a single vessel and mix thoroughly to ensure randomization.

  • Second Split and Couple (Position X):

    • Divide the pooled resin equally into separate reaction vessels, one for each amino acid to be incorporated at position X.

    • In each vessel, perform the deprotection and neutralization steps.

    • Couple a different Boc-protected amino acid to the resin in each vessel.

    • Wash the resin in each vessel thoroughly.

  • Final Deprotection and Capping (Optional):

    • Pool all the resin once more.

    • Perform a final Nα-Boc deprotection.

    • Optionally, cap the N-terminus with acetic anhydride to yield N-acetylated peptides.

  • Cleavage and Deprotection:

    • Cleave the peptide library from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole 9:1 v/v for 1 hour at 0°C).[1]

    • Precipitate the cleaved peptides in cold diethyl ether.

    • Wash the peptide precipitate with cold ether and dry under vacuum.

  • Library Characterization: Analyze the resulting peptide library using techniques such as mass spectrometry to confirm the diversity and presence of expected peptide masses.

Data Presentation

Table 1: Typical Coupling Efficiencies in Boc-SPPS
Amino Acid TypeCoupling Time (min)Typical Efficiency (%)Notes
Standard Amino Acids60-120>99%Monitored by Kaiser test.[2]
Sterically Hindered Amino Acids120-24095-99%May require double coupling.
This compound60-120>99%Generally couples efficiently.
Table 2: Boc Deprotection Conditions and Efficiency
ReagentConcentrationTime (min)Typical Efficiency (%)Reference
TFA/DCM50%5~94% (single treatment)[3]
TFA/DCM50%20-30>99%[3]
4M HCl/dioxane4M30>99%[3]
Table 3: Expected Yield and Purity of a Peptide Library
ParameterExpected ValueNotes
Overall Crude Peptide Yield40-60%Highly dependent on the number of coupling cycles and the complexity of the sequences.[2]
Crude Peptide Purity (by HPLC)VariesA complex mixture of all library members is expected. Analysis will show a broad distribution of peaks.
Final Purified Yield (of a single member)10-25%Reflects losses during purification steps if a single peptide is isolated from the library.

Visualizations

Boc-SPPS Cycle Workflow

Boc_SPPS_Cycle start Peptide-Resin (Boc-AA-Resin) deprotection Deprotection (50% TFA in DCM) start->deprotection 1 neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization 2 coupling Coupling (Boc-AA-OH, HBTU/HOBt, DIEA) neutralization->coupling 3 end Elongated Peptide-Resin (Boc-AA-AA-Resin) coupling->end 4

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.

Split-and-Pool Synthesis Workflow

Split_and_Pool cluster_0 Initial Loading cluster_1 First Diversification Step (Position Y) cluster_2 Second Diversification Step (Position X) cluster_3 Final Steps start MBHA Resin load Couple this compound start->load split1 Split Resin load->split1 coupleY1 Couple AA1 split1->coupleY1 coupleY2 Couple AA2 split1->coupleY2 coupleYn ...Couple AAn split1->coupleYn pool1 Pool and Mix coupleY1->pool1 coupleY2->pool1 coupleYn->pool1 split2 Split Resin pool1->split2 coupleX1 Couple AA1' split2->coupleX1 coupleX2 Couple AA2' split2->coupleX2 coupleXm ...Couple AAm' split2->coupleXm pool2 Pool and Mix coupleX1->pool2 coupleX2->pool2 coupleXm->pool2 cleavage Cleavage and Deprotection pool2->cleavage library Peptide Library (X-Y-Lys-NH2) cleavage->library

Caption: Workflow for generating a tripeptide library using the split-and-pool synthesis method.

Potential Side Reactions and Mitigation

During Boc-SPPS, several side reactions can occur, potentially leading to impurities in the final peptide library.

  • Incomplete Deprotection: If the Boc group is not completely removed, the subsequent coupling reaction will not proceed, leading to deletion sequences. This can be mitigated by ensuring adequate deprotection time and using fresh TFA solutions.[7]

  • Incomplete Coupling: Steric hindrance or peptide aggregation can lead to incomplete coupling. Monitoring the reaction with a qualitative test and performing a second coupling if necessary can minimize this issue.

  • Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers, such as triisopropylsilane (TIS) or ethanedithiol (EDT), in the cleavage cocktail is crucial to prevent this.[7][8]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially when followed by small amino acids like glycine or serine. This can lead to a mixture of α- and β-aspartyl peptides. Using milder deprotection conditions can help reduce this side reaction.[3]

  • Diketopiperazine Formation: The formation of a cyclic dipeptide can occur at the dipeptide stage, leading to cleavage from the resin. This is more prevalent with certain amino acid sequences. Using in situ neutralization protocols can help suppress this side reaction.[3]

By carefully controlling the reaction conditions and being aware of these potential pitfalls, researchers can successfully utilize this compound to generate high-quality, diverse peptide libraries for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for H-Lys(Boc)-NH2·HCl in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-L-lysine (PLL) dendrimers are a class of highly branched, monodisperse macromolecules that have garnered significant interest in the field of drug delivery. Their biocompatibility, biodegradability, and the presence of numerous surface functional groups make them ideal candidates for carrying therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of PLL dendrimers using Nα-tert-Butoxycarbonyl-L-lysinamide hydrochloride (H-Lys(Boc)-NH2·HCl) as a key building block. The protocols cover the divergent synthesis approach, purification, and characterization of different dendrimer generations, as well as methods for drug conjugation.

Introduction

Dendrimers are characterized by their unique three-dimensional architecture, which consists of a central core, repeating branching units, and a high density of terminal functional groups. Lysine-based dendrimers, in particular, offer several advantages for biomedical applications. The amino acid backbone provides biocompatibility and biodegradability, with lysine being a natural and readily metabolized compound. The terminal primary amine groups can be easily functionalized for drug attachment, targeting moieties, or imaging agents.

The divergent synthesis method, starting from a central core and building outwards, is a common and effective strategy for producing PLL dendrimers. This process involves a repetitive sequence of coupling reactions to add new layers or "generations" and deprotection steps to expose the reactive amine groups for the next generation's growth. The use of Boc (tert-butoxycarbonyl) protecting groups for the α-amino group of lysine is a well-established technique in peptide chemistry and is readily applicable to dendrimer synthesis. H-Lys(Boc)-NH2·HCl serves as a fundamental building block in this process, providing the branching unit for the growing dendrimer.

Data Presentation

Physicochemical Characterization of Boc-Protected Poly-L-Lysine Dendrimers
GenerationNumber of Surface GroupsMolecular Weight (Da)Polydispersity Index (PDI)Yield (%)
G14~950< 1.0580-90
G28~2,200< 1.0575-85
G316~4,700< 1.0570-80
G432~9,700< 1.0560-70

Note: Molecular weights are approximate and can vary based on the core molecule and synthesis conditions. Yields are typical for each generation's coupling and deprotection cycle.

Drug Loading and Release Characteristics of a Model Doxorubicin-PLL Dendrimer Conjugate
Dendrimer GenerationDrug Loading Capacity (wt%)Encapsulation Efficiency (%)In Vitro Release at pH 5.5 (72h, %)In Vitro Release at pH 7.4 (72h, %)
G3~15~85~70~25
G4~20~90~65~20

Note: These values are illustrative and can vary depending on the drug, conjugation chemistry, and release conditions.

Experimental Protocols

Protocol 1: Divergent Synthesis of Boc-Protected Poly-L-Lysine Dendrimers

This protocol details the synthesis of a third-generation (G3) Boc-protected PLL dendrimer starting from an ethylenediamine core.

Materials:

  • Ethylenediamine (core)

  • H-Lys(Boc)-NH2·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Methanol

Procedure:

Generation 0 (Core Activation):

  • Dissolve ethylenediamine (1 equivalent) in anhydrous DCM.

  • This solution serves as the starting point for the first coupling reaction.

Generation 1 Synthesis:

  • Preparation of H-Lys(Boc)-NH2: In a separate flask, dissolve H-Lys(Boc)-NH2·HCl (4.4 equivalents) in anhydrous DCM. Add TEA or DIPEA (4.4 equivalents) dropwise while stirring at 0°C to neutralize the hydrochloride and free the amine. Stir for 30 minutes.

  • Coupling Reaction:

    • To the solution of H-Lys(Boc)-NH2, add HOBt (4.4 equivalents) and DCC (4.4 equivalents).

    • Stir the mixture at 0°C for 30 minutes, then add it to the ethylenediamine solution.

    • Allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the G1-Boc protected dendrimer.

Boc Deprotection:

  • Dissolve the purified G1-Boc dendrimer in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA by rotary evaporation.

  • Precipitate the deprotected G1 dendrimer (as a TFA salt) by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Generation 2 and 3 Synthesis:

  • Repeat the coupling and deprotection steps as described for Generation 1, using the deprotected dendrimer from the previous generation as the new core.

  • For each subsequent generation, the molar equivalents of H-Lys(Boc)-NH2·HCl, coupling reagents, and base should be adjusted to match the number of surface amine groups on the growing dendrimer.

Protocol 2: Characterization of Poly-L-Lysine Dendrimers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the dendrimer in a suitable deuterated solvent (e.g., CDCl₃ for Boc-protected dendrimers, D₂O for deprotected dendrimers). ¹H NMR is used to confirm the presence of characteristic peaks for the lysine backbone, the Boc protecting groups, and the core molecule. The disappearance of the Boc peak after deprotection confirms the success of this step.

  • ¹³C NMR: Provides detailed information about the carbon skeleton of the dendrimer, further confirming its structure.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): These techniques are used to determine the molecular weight of the dendrimer at each generation. The monodispersity of the sample is confirmed by the presence of a single major peak corresponding to the expected molecular weight.

3. Gel Permeation Chromatography (GPC):

  • GPC is used to determine the molecular weight distribution and polydispersity index (PDI) of the synthesized dendrimers. A narrow PDI (close to 1.0) indicates a high degree of uniformity in the size and structure of the dendrimer molecules.

Protocol 3: Conjugation of Doxorubicin to a G3 PLL Dendrimer

Materials:

  • Deprotected G3 PLL Dendrimer

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Dissolve the deprotected G3 PLL dendrimer in DMSO.

  • In a separate vial, dissolve DOX·HCl in DMSO and add EDC·HCl (1.5 equivalents per amine group on the dendrimer) and NHS (1.5 equivalents). Stir for 2 hours at room temperature to activate the carboxyl group of a linker that can be attached to Doxorubicin or a derivative of Doxorubicin suitable for conjugation.

  • Add the activated doxorubicin solution to the dendrimer solution.

  • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Purify the DOX-dendrimer conjugate by dialysis against deionized water for 48 hours to remove unreacted drug and coupling agents.

  • Lyophilize the purified solution to obtain the DOX-G3-PLL conjugate as a solid.

  • Determine the drug loading content and efficiency using UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at its characteristic wavelength.

Visualizations

experimental_workflow cluster_g0 Generation 0 cluster_g1 Generation 1 Synthesis cluster_deprotection1 Deprotection cluster_g2 Generation 2 Synthesis core Core Molecule (e.g., Ethylenediamine) coupling1 Coupling Reaction (DCC, HOBt) core->coupling1 lys_prep1 Neutralize H-Lys(Boc)-NH2.HCl with Base lys_prep1->coupling1 purify1 Purification coupling1->purify1 g1_boc G1-Boc Dendrimer purify1->g1_boc deprotect1 Boc Deprotection (TFA) g1_boc->deprotect1 g1_nh2 Deprotected G1 Dendrimer (TFA salt) deprotect1->g1_nh2 coupling2 Coupling Reaction (DCC, HOBt) g1_nh2->coupling2 lys_prep2 Neutralize H-Lys(Boc)-NH2.HCl with Base lys_prep2->coupling2 purify2 Purification coupling2->purify2 g2_boc G2-Boc Dendrimer purify2->g2_boc ... ... g2_boc->... Higher Generations Higher Generations ...->Higher Generations

Caption: Divergent synthesis workflow for poly-L-lysine dendrimers.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dendrimer Drug-Dendrimer Conjugate endocytosis Endocytosis dendrimer->endocytosis endosome Endosome (Low pH) endocytosis->endosome lysosome Lysosome (Enzymatic Cleavage) endosome->lysosome drug_release Drug Release endosome->drug_release pH-sensitive linker cleavage lysosome->drug_release Enzymatic linker cleavage target Cellular Target (e.g., DNA, Proteins) drug_release->target effect Therapeutic Effect target->effect

Caption: Cellular uptake and drug release mechanism of a lysine dendrimer conjugate.

Application Notes and Protocols for Coupling Agents in H-Lys(Boc)-NH2·HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The selection of an appropriate coupling agent is critical for achieving high yields, purity, and stereochemical integrity, particularly when working with functionalized amino acid derivatives such as H-Lys(Boc)-NH2·HCl. This molecule, featuring a side-chain protected lysine with a C-terminal amide, is a valuable building block in the synthesis of peptides with enhanced biological activity and stability. These application notes provide a comprehensive overview of common coupling agents for reactions involving H-Lys(Boc)-NH2·HCl, including detailed protocols and a comparative analysis of their performance.

The choice of coupling agent can significantly impact the outcome of the reaction. Factors to consider include the reactivity of the N-protected amino acid, steric hindrance, and the desired reaction conditions (solution-phase vs. solid-phase synthesis). The most common classes of coupling agents include carbodiimides, aminium/uronium salts, and phosphonium salts, each with its own mechanism of action and advantages.

Comparative Performance of Common Coupling Agents

The selection of a coupling agent directly influences the efficiency of the amide bond formation. The following table summarizes representative quantitative data for the coupling of a generic N-Boc-protected amino acid to H-Lys(Boc)-NH2·HCl using various common coupling agents in a solution-phase reaction. It is important to note that actual yields and purities can vary depending on the specific amino acid, solvent, temperature, and reaction time.

Coupling AgentAdditiveBaseTypical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
EDC·HCl HOBtDIPEA2-12 h85-95>95Cost-effective; requires an additive to suppress racemization. The urea byproduct is water-soluble, facilitating purification.[1][2]
HATU -DIPEA1-4 h90-98>97Highly efficient and fast-acting, with low racemization rates.[1] Often preferred for sterically hindered couplings.
HBTU HOBt (optional)DIPEA1-6 h88-96>96A reliable and widely used coupling agent, though slightly less reactive than HATU.[1]
PyBOP -DIPEA1-4 h90-97>97A non-carcinogenic alternative to BOP, offering high coupling efficiency and low racemization.[3]

Signaling Pathways and Reaction Mechanisms

Understanding the mechanism of action of each class of coupling agent is crucial for optimizing reaction conditions and troubleshooting.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

Carbodiimides activate the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo rearrangement to form an inactive N-acylurea. The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine of H-Lys(Boc)-NH2 to form the desired amide bond.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Byproduct Urea Byproduct EDC->Byproduct Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Racemization Racemization O_Acylisourea->Racemization Side Reaction HOBt HOBt Peptide_Bond Dipeptide Active_Ester->Peptide_Bond + H-Lys(Boc)-NH2 H_Lys_NH2 H-Lys(Boc)-NH2

Carbodiimide coupling mechanism.
Aminium/Uronium Salt-Mediated Coupling (e.g., HATU, HBTU)

Aminium and uronium salts, such as HATU and HBTU, react with the carboxylate of the N-protected amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester. HATU, containing a 7-azabenzotriazole moiety, forms a more reactive HOAt ester compared to the HOBt ester formed by HBTU, leading to faster reaction rates.[1] These reagents are known for their high efficiency and low propensity for racemization.

G Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (DIPEA) Active_Ester HOAt Active Ester Carboxylate->Active_Ester + HATU HATU HATU Peptide_Bond Dipeptide Active_Ester->Peptide_Bond + H-Lys(Boc)-NH2 H_Lys_NH2 H-Lys(Boc)-NH2 G cluster_setup Reaction Setup Reactants Dissolve N-protected amino acid and H-Lys(Boc)-NH2·HCl in solvent Base_Addition Add base (e.g., DIPEA) Reactants->Base_Addition Coupling_Agent Add coupling agent Base_Addition->Coupling_Agent Reaction Stir at room temperature Coupling_Agent->Reaction Monitoring Monitor reaction by TLC or LC-MS Reaction->Monitoring Workup Aqueous workup to remove byproducts Monitoring->Workup Reaction complete Purification Purify by column chromatography Workup->Purification Characterization Characterize final product Purification->Characterization

References

Troubleshooting & Optimization

troubleshooting incomplete Boc deprotection of H-Lys(boc)-NH2 hcl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the deprotection of H-Lys(Boc)-NH2·HCl. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from the lysine side chain.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection for H-Lys(Boc)-NH2·HCl?

Incomplete deprotection of the ε-amino group of H-Lys(Boc)-NH2·HCl can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. The rate of cleavage is highly dependent on the acid concentration.[1][2][3][4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate and conditions.[2][4] Gentle heating can sometimes accelerate the reaction, but should be done cautiously.[1]

  • Poor Reagent Quality: The acid used for deprotection can degrade over time. Trifluoroacetic acid (TFA), for instance, is hygroscopic, and absorbed water can reduce its effective acidity.[1][3] Using fresh, high-quality reagents is crucial.

  • Substrate Solubility: Poor solubility of the starting material (H-Lys(Boc)-NH2·HCl) in the chosen reaction solvent can lead to a heterogeneous mixture, preventing the acid from accessing the Boc group efficiently.[1][2]

  • Insufficient Reagent Equivalents: The amount of acid might be insufficient, especially if other basic functionalities in the reaction mixture consume the acid.[1]

Q2: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the deprotected product, H-Lys-NH2, as its di-salt.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected product, being more polar (as a di-salt), will typically have a lower Rf value than the starting mono-salt.[2][4]

  • ¹H NMR Spectroscopy: This technique provides definitive evidence of Boc group removal by showing the disappearance of the characteristic singlet peak of the nine tert-butyl protons, which typically appears around 1.4-1.5 ppm.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for accurately monitoring the consumption of the starting material and the formation of the product, confirming its identity by its mass. A successful deprotection will result in a mass difference of -100.12 amu.[5][6]

Q3: What are the typical side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction is the alkylation of nucleophiles by the reactive tert-butyl cation that is generated during the cleavage.[6] While H-Lys-NH2 itself does not contain highly susceptible residues like tryptophan or methionine, if other sensitive molecules are present in the reaction mixture, this can be a concern. To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[7][8]

Q4: My deprotected product is an oil or difficult to purify. What can I do?

The final product is a di-amine salt (e.g., di-hydrochloride or di-trifluoroacetate), which can sometimes be hygroscopic or non-crystalline, leading to oily residues.[9]

  • Choice of Acid: TFA salts are more frequently oily than HCl salts. Using a reagent like 4M HCl in dioxane often yields a crystalline hydrochloride salt that can be isolated as a free-flowing solid.[9]

  • Solvent Precipitation: After removing the reaction solvent and excess acid in vacuo, attempt to precipitate or crystallize the product from a suitable solvent/anti-solvent system. A common technique is to dissolve the residue in a minimal amount of a polar solvent (like methanol) and precipitate it by adding a non-polar solvent (like diethyl ether or MTBE).[8][9]

  • Azeotropic Removal of Acid: Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

Troubleshooting Guide

If you observe incomplete deprotection, follow this systematic approach to identify and resolve the issue.

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// Next Major Step check_reagents [label="Step 2: Check Reagent Quality", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_reagents [label="Solution:\n- Use fresh, anhydrous acid\n(e.g., new bottle of TFA or HCl/Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Final Step change_system [label="Step 3: Modify Deprotection System", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_system [label="Solution:\n- Switch from HCl/Dioxane to TFA/DCM\n- Switch from TFA/DCM to HCl/Dioxane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_conditions; check_conditions -> time_temp [label="Evaluate"]; time_temp -> sol_time_temp [label="No"]; sol_time_temp -> start [label="Re-run & Re-evaluate", style=dashed]; time_temp -> acid_conc [label="Yes"];

acid_conc -> sol_acid_conc [label="No"]; sol_acid_conc -> start [label="Re-run & Re-evaluate", style=dashed]; acid_conc -> solvent [label="Yes"];

solvent -> sol_solvent [label="No"]; sol_solvent -> start [label="Re-run & Re-evaluate", style=dashed]; solvent -> check_reagents [label="Yes"];

check_reagents -> sol_reagents [label="Quality is Suspect"]; sol_reagents -> start [label="Re-run & Re-evaluate", style=dashed]; check_reagents -> change_system [label="Quality is Good"];

change_system -> sol_system [label="Still Incomplete"]; } dot Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Presentation

Table 1: Comparison of Analytical Methods for Monitoring Boc Deprotection

Spectroscopic TechniquePrincipleKey Indicator of Boc RemovalAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the singlet for the nine tert-butyl protons (~1.4-1.5 ppm).[5]Provides unambiguous and quantitative confirmation.[5]Requires a relatively pure sample for clear analysis.[5]
LC-MS Separates components by chromatography and detects by mass.Disappearance of the starting material peak and appearance of a new product peak with a mass decrease of 100.12 amu.[5]Highly sensitive and provides accurate mass confirmation.Requires more complex instrumentation.
Thin-Layer Chromatography (TLC) Separation based on polarity.Disappearance of the starting material spot and appearance of a new, more polar (lower Rf) product spot.[2]Quick, simple, and cost-effective for reaction monitoring.Qualitative; may not detect small amounts of remaining starting material.
FTIR Spectroscopy Measures absorption of infrared radiation.Disappearance of the strong C=O stretching band of the Boc carbamate (~1680-1720 cm⁻¹).[5]Fast and requires minimal sample preparation.Can be difficult to interpret in complex molecules with other carbonyl groups.

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane

This method is often preferred as it typically yields a crystalline di-hydrochloride salt.

  • Preparation: Dissolve H-Lys(Boc)-NH2·HCl (1 equivalent) in a minimal amount of methanol (MeOH).

  • Reagent Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents). A 1:1 mixture of the HCl/dioxane solution and MeOH can also be used as the reaction solvent system.[9]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction should be conducted in a well-ventilated fume hood as CO2 and isobutylene gas are evolved.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Remove the solvent and excess HCl in vacuo. If the residue is an oil, co-evaporate with toluene or attempt to precipitate the solid product by adding cold diethyl ether and triturating.

  • Isolation: Isolate the resulting white solid (H-Lys-NH2·2HCl) by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a common and robust method for Boc deprotection.

  • Preparation: Dissolve H-Lys(Boc)-NH2·HCl (1 equivalent) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to create a final concentration of 20-50% TFA in DCM (v/v).[9][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The reaction vessel should not be sealed due to the evolution of CO2 gas.[10][12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. An azeotropic distillation with toluene can help remove the final traces of TFA.

  • Isolation: The resulting residue is the di-TFA salt (H-Lys-NH2·2TFA). This can often be used directly in the next step or purified by precipitation from a non-polar solvent like cold diethyl ether.

Mechanism Visualization

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism involving protonation, formation of a stable tert-butyl cation, and subsequent decarboxylation.

dot digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes representing states start [label="Lys(Boc)-NH2 Side Chain\n+ H⁺ (from HCl or TFA)"]; protonated [label="Protonated Boc Group\n(on Carbonyl Oxygen)", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Cleavage Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbamic_acid [label="Carbamic Acid Intermediate\n+ tert-Butyl Cation (tBu⁺)"]; decarboxylation [label="Spontaneous\nDecarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_amine [label="Free Amine Side Chain\n(Protonated by excess acid)\n+ CO₂ + Isobutylene"];

// Edges to show flow start -> protonated [label=" 1. Protonation "]; protonated -> cleavage [label=" 2. Unstable Intermediate "]; cleavage -> carbamic_acid [label=" 3. Loss of tBu⁺ "]; carbamic_acid -> decarboxylation; decarboxylation -> final_amine [label=" 4. Final Products "]; } dot Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Optimizing Coupling Efficiency of H-Lys(Boc)-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of H-Lys(Boc)-NH2 HCl in peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low Coupling Yield or Incomplete Reaction

  • Question: My coupling reaction with this compound has a low yield, and I'm observing a significant amount of unreacted starting material. What are the possible causes and solutions?

  • Answer: Low coupling efficiency with this compound can stem from several factors, primarily related to steric hindrance, reagent quality, and reaction conditions.

    • Steric Hindrance: The bulky Boc protecting group on the lysine side chain can sterically hinder the coupling reaction.[1][2]

      • Solution:

        • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urinium/aminium-based reagents like HATU, HBTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP are highly effective for sterically hindered couplings.[1][3] HATU is often preferred for its rapid reaction times and ability to minimize side reactions.[3][4]

        • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[1]

        • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.[1]

        • Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[1]

    • Reagent Quality and Activation:

      • Solution:

        • Fresh Reagents: Ensure that all reagents, especially the coupling reagents and solvents, are fresh, anhydrous, and of high purity. Moisture can significantly reduce the efficiency of coupling reagents.

        • Pre-activation: For some coupling reagents, a short pre-activation step of the carboxylic acid component before adding it to the amine component can improve efficiency.[5]

    • Inadequate Neutralization:

      • Solution: this compound is a hydrochloride salt, and the amine must be neutralized to its free form to be reactive. Ensure that a sufficient amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is used. Typically, 2-4 equivalents of base relative to the amino acid salt are recommended.[5]

Issue 2: Presence of Side Products in the Final Product

  • Question: My final product shows impurities upon analysis by HPLC or mass spectrometry. What are the common side reactions with this compound, and how can I minimize them?

  • Answer: Side reactions in peptide synthesis are common and can lead to impurities. For couplings involving this compound, the following are particularly relevant:

    • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid.

      • Solution:

        • Choice of Coupling Reagent and Additive: The use of additives like 1-Hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly suppress racemization.[3] Coupling reagents that incorporate these additives, such as HBTU (with HOBt) and HATU (with HOAt), are recommended.[4] DEPBT is another reagent known for its ability to minimize racemization.[3]

        • Base Selection: Use a weaker base like NMM or 2,4,6-collidine instead of stronger bases like DIPEA, especially if racemization is a significant issue.[6]

    • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to the cleavage of the peptide from the resin.[7]

      • Solution:

        • Use of Appropriate Resins: For solid-phase synthesis, using a 2-chlorotrityl chloride resin can help to suppress diketopiperazine formation.[7]

    • Side Reactions involving the C-terminal Amide: The C-terminal amide is generally stable, but side reactions can occur under harsh conditions. Dehydration of the amide to a nitrile is a potential side reaction with some carbodiimide reagents, although it is less common with modern coupling protocols.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

A1: The choice of coupling reagent depends on the specific requirements of your synthesis (e.g., solid-phase vs. solution-phase, scale, and desired purity). However, for high efficiency and minimization of side reactions, especially with a sterically hindered amino acid like this compound, HATU is often the preferred choice due to its high reactivity and low risk of racemization.[3][4] HBTU and PyBOP are also excellent and cost-effective alternatives.[8][9] For solution-phase synthesis where byproduct removal is a concern, EDC with an additive like HOBt can be a good option as the byproducts are water-soluble.[10]

Q2: How many equivalents of this compound and coupling reagents should I use?

A2: For solid-phase peptide synthesis (SPPS), it is common to use an excess of the amino acid and coupling reagents to drive the reaction to completion. A typical starting point is:

  • This compound: 3-5 equivalents relative to the resin loading.

  • Coupling Reagent (e.g., HATU, HBTU): 2.9-5 equivalents.[2][10]

  • Base (e.g., DIPEA): 6-10 equivalents.[2][10]

For solution-phase synthesis, the stoichiometry is typically closer to 1:1, with a slight excess (1.1-1.2 equivalents) of the coupling reagent and the component being activated.[11]

Q3: What are the recommended solvents for coupling this compound?

A3: The most common and effective solvent for both solid-phase and solution-phase peptide coupling is N,N-Dimethylformamide (DMF) .[12] N-Methyl-2-pyrrolidone (NMP) can also be used and is sometimes more effective at disrupting peptide aggregation.[2] Dichloromethane (DCM) is also frequently used, particularly in solution-phase synthesis.[10] Ensure that the solvents are of high purity and anhydrous.

Q4: How can I monitor the progress of my coupling reaction?

A4: For solid-phase synthesis, the Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines on the resin.[9] A positive test (blue color) indicates an incomplete reaction, while a negative test (yellow/colorless) suggests the coupling is complete. For solution-phase synthesis, Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of starting materials and the appearance of the product.[13] For both methods, final confirmation of the product identity and purity should be done using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .[14]

Quantitative Data Presentation

The following table summarizes the typical performance of common coupling reagents for sterically hindered amino acids, providing a general benchmark for what can be expected when coupling this compound.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[9]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[8][9]
PyBOP Phosphonium Salt90-96FastLowByproducts are generally less problematic than those from BOP; effective for hindered residues.[8]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.[9]
DIC/HOBt Carbodiimide/Additive85-92ModerateModerateA classic and economical choice; the use of HOBt is crucial to suppress racemization.[8][9]
EDC/HOBt Carbodiimide/Additive85-92ModerateModerateWater-soluble byproducts are easily removed during workup, making it suitable for solution-phase synthesis.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of an N-Fmoc-Protected Amino Acid to H-Lys(Boc)-NH2-Resin

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin where H-Lys(Boc)-NH2 is the N-terminal residue.

  • Resin Preparation:

    • Swell the H-Lys(Boc)-NH2-functionalized resin (e.g., Rink Amide resin) in DMF for 30 minutes.

    • Drain the DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.[2]

  • Coupling Reaction:

    • Add the activation mixture to the swollen resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[9]

    • If the test is positive (blue beads), indicating an incomplete reaction, a second coupling (recoupling) may be necessary. For recoupling, drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.[12]

Protocol 2: Solution-Phase Coupling of an N-Boc-Protected Amino Acid with this compound

This protocol describes a general procedure for the synthesis of a dipeptide in solution.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt and provide the necessary base for the coupling reaction.

  • Activation and Coupling:

    • In a separate vessel, dissolve the N-Boc-protected amino acid (1.1 equivalents) and a coupling reagent (e.g., HBTU, 1.1 equivalents) in DMF.

    • Add this activation mixture to the solution of H-Lys(Boc)-NH2.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and byproducts.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by flash chromatography or preparative HPLC.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin_Prep Resin Preparation (Swell Resin) Deprotection N-α-Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Amino Acid, Coupling Reagent, Base) Washing1->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Recouple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Complete Washing2->Deprotection Continue Elongation Cleavage Cleavage from Resin (e.g., TFA Cocktail) Washing2->Cleavage Final Peptide Purification_SPPS Purification (HPLC) Cleavage->Purification_SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Decision_Tree Start Low Coupling Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Base Is sufficient base (DIPEA) used for neutralization? Check_Reagents->Check_Base Yes Use_Fresh_Reagents Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh_Reagents No Check_Coupling_Reagent Is the coupling reagent potent enough? Check_Base->Check_Coupling_Reagent Yes Increase_Base Increase base equivalents (e.g., 2-4 eq. for salt). Check_Base->Increase_Base No Check_Reaction_Conditions Are reaction time and temperature optimal? Check_Coupling_Reagent->Check_Reaction_Conditions Yes Switch_Coupling_Reagent Switch to a more potent reagent (e.g., HATU, COMU). Check_Coupling_Reagent->Switch_Coupling_Reagent No Optimize_Conditions Increase reaction time or perform double coupling. Check_Reaction_Conditions->Optimize_Conditions No

Caption: Troubleshooting decision tree for low coupling yield.

References

H-Lys(boc)-NH2 hcl solubility issues in DMF and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with H-Lys(Boc)-NH2·HCl in DMF and other solvents during their experiments.

Solubility Data

While precise quantitative solubility data for H-Lys(Boc)-NH2·HCl is not extensively published, the following table summarizes the qualitative solubility characteristics in common laboratory solvents based on data for structurally similar compounds and general principles of peptide chemistry.

SolventTypeSolubilityRemarks
Dimethylformamide (DMF) Polar AproticSoluble to Highly SolublePreferred solvent for solid-phase peptide synthesis (SPPS). Purity of DMF is crucial; it should be amine-free.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleA strong solvent for many Boc-protected amino acids. A similar compound, H-Lys(Boc)-OMe HCl, is soluble in DMSO at 100 mg/mL.[1][2]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSolubleOften used as an alternative to DMF in peptide synthesis.[3]
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleGenerally, hydrochloride salts of amino acid derivatives have limited solubility in nonpolar solvents.
Water Polar ProticSparingly SolubleThe Boc protecting group reduces water solubility. H-Lys(Boc)-OH is described as slightly soluble in water.[4]
Methanol (MeOH) Polar ProticSolubleCan be used for dissolution, but less common as a primary solvent in peptide coupling reactions.

Troubleshooting Guide

This guide addresses common solubility problems encountered with H-Lys(Boc)-NH2·HCl.

dot

G cluster_0 Troubleshooting Workflow for H-Lys(Boc)-NH2·HCl Solubility Issues A Start: H-Lys(Boc)-NH2·HCl Fails to Dissolve in DMF B Verify DMF Quality: - Use fresh, amine-free DMF - Check for water content A->B Initial Check C Apply Gentle Heating and/or Sonication: - Warm to 30-40°C - Use a sonicator bath B->C If DMF is high quality G Successful Dissolution B->G Issue Resolved D Increase Solvent Polarity: - Try NMP or DMSO C->D If still insoluble C->G Issue Resolved E Consider a Co-Solvent System: - e.g., DMF/DCM mixture D->E If single solvent fails D->G Issue Resolved F Add a Solubilizing Agent (with caution): - Small amount of a compatible acid or base E->F Advanced Technique E->G Issue Resolved F->G Issue Resolved H Issue Persists: Contact Technical Support F->H If still insoluble

Caption: A stepwise workflow for troubleshooting H-Lys(Boc)-NH2·HCl dissolution.

Q1: My H-Lys(Boc)-NH2·HCl is not dissolving in DMF at room temperature. What should I do?

A1:

  • Verify Solvent Quality: Ensure you are using high-purity, amine-free DMF. The presence of water or amine impurities can affect solubility.

  • Gentle Heating: Warm the solution to 30-40°C. This can significantly improve solubility. Avoid excessive heat to prevent potential degradation.

  • Sonication: Use a sonicator bath to aid dissolution through mechanical agitation.[3]

  • Increase Solvent Volume: While maintaining your desired concentration is important, ensure you are using a sufficient volume of DMF.

Q2: I've tried heating and sonication, but the compound is still not fully dissolved. What are my next options?

A2:

  • Try a Stronger Solvent: If your experimental conditions permit, attempt to dissolve the compound in a small amount of DMSO, which has a higher solubilizing capacity for many polar compounds.[2][3]

  • Use a Co-solvent System: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMF and a small amount of DCM might improve solubility.

Q3: Can I add anything to the solvent to improve the solubility of H-Lys(Boc)-NH2·HCl?

A3: In some cases, adding a small amount of a compatible acid, such as a few drops of acetic acid, can help to protonate the molecule further and improve its interaction with the polar solvent. However, this should be done with caution as it can affect the pH and subsequent reaction conditions, particularly in peptide synthesis where base is used for neutralization.

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for dissolving H-Lys(Boc)-NH2·HCl for use in solid-phase peptide synthesis (SPPS)?

A4: DMF is the most commonly used and recommended solvent for dissolving Boc-protected amino acids in SPPS.[5] It effectively solvates the protected amino acid and is compatible with most resins and coupling reagents. NMP is also a suitable alternative.

Q5: Why is the quality of DMF so important for dissolving H-Lys(Boc)-NH2·HCl?

A5: DMF can degrade over time to form dimethylamine and formic acid. The presence of amine impurities can prematurely deprotect the Boc group, leading to side reactions and impurities in your peptide synthesis. Water content can also negatively impact solubility and coupling efficiency.

Q6: I dissolved my H-Lys(Boc)-NH2·HCl in DMF, but it precipitated out after some time. What could be the cause?

A6: This could be due to a few factors:

  • Supersaturation: The initial dissolution may have been aided by heating, and as the solution cooled, the compound precipitated out.

  • Change in Temperature: A significant drop in ambient temperature can reduce solubility.

  • Solvent Evaporation: If the container was not properly sealed, evaporation of DMF would increase the concentration and lead to precipitation.

Q7: How does the hydrochloride salt affect the solubility of H-Lys(Boc)-NH2?

A7: The hydrochloride salt form generally increases the polarity of the molecule, which can enhance its solubility in polar solvents like DMF and DMSO compared to the free amine form. However, it may decrease solubility in nonpolar solvents.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a method to determine the approximate solubility of H-Lys(Boc)-NH2·HCl in a given solvent.

  • Preparation: Add a known small amount (e.g., 1 mg) of H-Lys(Boc)-NH2·HCl to a clean, dry vial.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to the vial.

  • Mixing: Vigorously vortex or stir the mixture for 1-2 minutes at a controlled temperature (e.g., 25°C).

  • Observation: Visually inspect the solution for any undissolved solid particles.

  • Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the mixing and observation steps.

  • Solubility Estimation: Continue adding solvent incrementally until the solid is completely dissolved. The approximate solubility can then be calculated (e.g., if 1 mg dissolves in 500 µL, the solubility is approximately 2 mg/mL).

Protocol 2: Dissolution and Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical workflow for the dissolution of a Boc-protected amino acid and its subsequent coupling to a resin.

G cluster_1 SPPS Coupling Workflow A Start: Weigh H-Lys(Boc)-NH2·HCl and Coupling Reagents B Dissolve in Amine-Free DMF A->B Step 1 C Neutralize with Base (e.g., DIEA) B->C Step 2 D Add to Deprotected Resin C->D Step 3 E Incubate with Agitation D->E Step 4 F Monitor Coupling Reaction (e.g., Kaiser Test) E->F Step 5 G Wash Resin to Remove Excess Reagents F->G Upon Completion H End: Proceed to Next Synthesis Step G->H Final Step

Caption: A typical workflow for the coupling of H-Lys(Boc)-NH2·HCl in SPPS.

  • Reagent Preparation: In a separate vial, weigh the required amount of H-Lys(Boc)-NH2·HCl (typically 2-4 equivalents relative to the resin substitution) and the coupling reagents (e.g., HBTU/HOBt or HATU).

  • Dissolution: Add the appropriate volume of high-purity, amine-free DMF to the vial containing the amino acid and coupling reagents. Vortex or sonicate briefly until all solids are dissolved.

  • Neutralization/Activation: Add the activating base, such as diisopropylethylamine (DIEA), to the solution. The amount of DIEA should be sufficient to neutralize the hydrochloride salt and activate the coupling reagents.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

References

Technical Support Center: Preventing Aggregation of Peptides Containing H-Lys(Boc)-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing H-Lys(Boc)-NH2·HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing H-Lys(Boc)-NH2·HCl prone to aggregation?

A1: Several factors related to the structure of peptides containing H-Lys(Boc)-NH2·HCl can contribute to their aggregation:

  • Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain is bulky and hydrophobic. This increases the overall hydrophobicity of the peptide, promoting intermolecular hydrophobic interactions that can lead to aggregation.[1]

  • C-terminal Amide: A C-terminal amide can influence aggregation, in some cases increasing the propensity to form aggregates.[2][3] It also removes the negative charge of a C-terminal carboxyl group, which can alter the overall charge of the peptide and its solubility.

  • Intermolecular Hydrogen Bonding: Like many peptides, those containing H-Lys(Boc)-NH2·HCl are susceptible to forming intermolecular hydrogen bonds, which can lead to the formation of β-sheet structures and subsequent aggregation.[4]

  • pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5] If the pH of your solution is close to the pI of your peptide, aggregation is more likely.

  • Counter-ion Effects: The presence of counter-ions, such as chloride (from the HCl salt), can influence the secondary structure and aggregation behavior of peptides.[6]

Q2: How does the HCl salt component affect the stability and aggregation of my peptide?

A2: The hydrochloride (HCl) salt is present because the peptide is likely purified under acidic conditions and lyophilized as a salt for improved stability and solubility in aqueous solutions. The chloride counter-ion can interact with positively charged residues on the peptide, influencing its conformation and aggregation propensity.[6][7] While salts can sometimes suppress aggregation, they can also promote it depending on the concentration and specific peptide sequence.[6]

Q3: Can I predict if my specific peptide sequence containing H-Lys(Boc)-NH2·HCl will aggregate?

A3: While it is difficult to predict aggregation with certainty, sequences with a high content of hydrophobic amino acids are more prone to aggregation.[4] The presence of the hydrophobic Boc group on lysine further increases this risk.[1] Computational tools can be used to predict aggregation-prone regions within a peptide sequence.

Q4: What are the initial signs of peptide aggregation in my solution?

A4: Early indicators of peptide aggregation include:

  • Cloudiness or turbidity: The solution may appear hazy or cloudy.[5]

  • Precipitation: Visible particles may form and settle out of the solution.[5]

  • Gel formation: The solution may become viscous and form a gel-like substance.

  • Inconsistent experimental results: Aggregation can lead to a decrease in the effective concentration of the active peptide, resulting in variability in your assays.[5]

Troubleshooting Guides

Issue 1: My lyophilized peptide containing H-Lys(Boc)-NH2·HCl will not dissolve properly.

Possible Cause: The peptide may be aggregating upon reconstitution due to unfavorable solvent conditions.

Troubleshooting Steps:

  • Optimize the Solvent:

    • Start with sterile, purified water.

    • If solubility is poor, try a dilute acidic solution (e.g., 10% acetic acid) for these basic peptides.[8]

    • For very hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer.[9]

  • Adjust the pH:

    • Ensure the pH of the final solution is at least one pH unit away from the peptide's isoelectric point (pI).[10] For a peptide with a free N-terminus and a lysine residue, the pI is likely to be basic, so a slightly acidic pH may improve solubility.

  • Use Sonication:

    • Briefly sonicate the sample in a water bath to help break up small aggregates and aid dissolution.[8]

Issue 2: My peptide solution becomes cloudy or forms a precipitate over time.

Possible Cause: The peptide is aggregating in solution due to factors like concentration, temperature, or pH.

Troubleshooting Steps:

  • Optimize Peptide Concentration:

    • Work with the lowest concentration of the peptide that is feasible for your experiment. Higher concentrations can promote aggregation.

  • Control Temperature:

    • Store peptide solutions at 4°C for short-term use. For long-term storage, aliquot the solution and store at -20°C or -80°C to minimize degradation and aggregation.[11] Avoid repeated freeze-thaw cycles.[12]

  • Incorporate Excipients:

    • Consider adding stabilizing excipients to your formulation. The choice of excipient will depend on your specific application.

Excipient TypeExamplesMechanism of Action
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize the native peptide structure through preferential hydration.[13]
Surfactants Polysorbate 20/80, PluronicsReduce surface-induced aggregation and can solubilize hydrophobic regions.[13][14]
Amino Acids Arginine, GlycineCan act as aggregation suppressors.[6][15]
Chaotropic Agents Guanidine HCl, UreaCan be used to dissolve highly aggregated peptides, but may cause denaturation.[16]
Issue 3: I am observing inconsistent results in my biological assays.

Possible Cause: Peptide aggregation is reducing the concentration of the active, monomeric form of the peptide.

Troubleshooting Steps:

  • Characterize Your Peptide Stock:

    • Before use in assays, analyze your peptide solution for the presence of aggregates using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

  • Prepare Fresh Solutions:

    • Whenever possible, prepare fresh peptide solutions for your experiments to minimize the impact of aggregation over time.

  • Filter the Solution:

    • If small aggregates are suspected, filtering the solution through a low-protein-binding 0.22 µm filter may help to remove them.[17]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of particles in a solution. An increase in the average particle size or the appearance of larger species is indicative of aggregation.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Prepare the peptide solution in a suitable buffer. The buffer should be filtered to remove any dust.

  • DLS Measurement:

    • Transfer the supernatant to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, buffer viscosity, and refractive index).

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. The instrument will provide data on the size distribution of particles in your sample.[5]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.

Materials:

  • Peptide solution

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your peptide and its aggregates.

  • Mobile phase (e.g., phosphate-buffered saline)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of your peptide solution onto the column.

  • Chromatogram Analysis: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The area under each peak corresponds to the relative amount of each species (monomer, dimer, higher-order aggregates).

Protocol 3: Thioflavin T (ThT) Assay for Fibril Detection

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.

Materials:

  • Peptide solution

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer.

  • Sample Preparation: Add your peptide solution to the wells of the 96-well plate.

  • Add ThT: Add the ThT working solution to each well.

  • Incubation and Measurement: Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking). Measure the fluorescence intensity at regular intervals (Excitation: ~440 nm, Emission: ~485 nm). An increase in fluorescence over time indicates peptide aggregation.[5]

Visualizations

Aggregation_Troubleshooting_Workflow start Peptide Aggregation Suspected (Cloudiness, Precipitation, Inconsistent Results) dissolution Initial Dissolution Problem? start->dissolution stability Solution Unstable Over Time? dissolution->stability No optimize_solvent Optimize Solvent (Water, Dilute Acid, Organic Co-solvent) dissolution->optimize_solvent Yes assay_issues Inconsistent Assay Results? stability->assay_issues No optimize_concentration Lower Peptide Concentration stability->optimize_concentration Yes characterize Characterize Stock Solution (DLS, SEC) assay_issues->characterize Yes adjust_ph Adjust pH (Away from pI) optimize_solvent->adjust_ph sonicate Use Sonication adjust_ph->sonicate end Aggregration Minimized sonicate->end control_temp Control Temperature (Refrigerate/Freeze Aliquots) optimize_concentration->control_temp add_excipients Add Stabilizing Excipients (Sugars, Surfactants, Amino Acids) control_temp->add_excipients add_excipients->end fresh_prep Prepare Fresh Solutions characterize->fresh_prep filter_solution Filter Solution (0.22 µm) fresh_prep->filter_solution filter_solution->end

Caption: Troubleshooting workflow for peptide aggregation.

Experimental_Workflow start Start: Peptide Sample reconstitution Reconstitution in Optimized Buffer start->reconstitution visual_inspection Visual Inspection (Clarity) reconstitution->visual_inspection dls DLS Analysis (Size Distribution) visual_inspection->dls Clear troubleshoot Troubleshoot (See Workflow 1) visual_inspection->troubleshoot Cloudy sec SEC Analysis (Quantify Aggregates) dls->sec tht ThT Assay (Fibril Formation) sec->tht assay Proceed to Biological Assay tht->assay

Caption: Experimental workflow for peptide characterization.

References

Technical Support Center: H-Lys(Boc)-NH2·HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-Lys(Boc)-NH2·HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group on the lysine side chain?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to mask the ε-amino group of the lysine side chain.[1][2] This protection is crucial to prevent the highly nucleophilic side chain from participating in unwanted reactions, such as branching of the peptide chain during synthesis.[1][3] The Boc group is stable under the basic conditions used for Fmoc removal in Fmoc-based solid-phase peptide synthesis (SPPS), making it a key component of an orthogonal protection strategy.[3][4]

Q2: What are the most common side reactions involving the lysine side chain during peptide synthesis?

A2: The most common side reactions involving the lysine side chain are incomplete deprotection, carbamylation, and guanidinylation. Additionally, the choice of protecting group for lysine can influence side reactions on adjacent amino acids, such as aspartimide formation.[5][6]

Q3: How can I confirm that the coupling reaction to the ε-amino group of a deprotected lysine was successful?

A3: The completion of a coupling reaction can be monitored using the ninhydrin (Kaiser) test.[7][8] A negative ninhydrin test, where the resin beads do not turn blue, indicates that there are no free primary amines, suggesting the coupling reaction is complete.[8] For a more quantitative assessment, HPLC and mass spectrometry analysis of a small, cleaved sample of the peptide can confirm the desired mass.[2][9][10]

Q4: Is the Boc group on lysine completely stable during the entire synthesis?

A4: While generally stable to the conditions of Fmoc deprotection (piperidine in DMF), repeated exposure to these basic conditions over many cycles can lead to premature loss of the Boc group in some cases. However, this is not a common issue under standard protocols. The Boc group is designed to be removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[2][3]

Troubleshooting Guides

Problem 1: Unexpected mass increase of +43 Da in the final peptide.
  • Question: My mass spectrometry analysis shows a peak with a mass increase of +43 Da, corresponding to carbamylation. What causes this and how can I prevent it?

  • Answer:

    • Cause: Carbamylation is a non-enzymatic modification where isocyanic acid reacts with the primary amino groups of the peptide, such as the N-terminus or the ε-amino group of lysine.[11][12] Isocyanic acid is primarily generated from the decomposition of urea, which can be present as an impurity in some reagents or can be formed from the breakdown of certain amino acid side chains.[11][13] This modification changes the charge of the lysine side chain from positive to neutral.

    • Troubleshooting & Prevention:

      • Use High-Purity Reagents: Ensure that all solvents and reagents, particularly DMF, are of high purity and free from urea contamination.

      • Avoid Urea-Containing Buffers: Do not use buffers that contain or can generate urea. Ammonium-containing buffers can help inhibit carbamylation.[13]

      • Optimize Deprotection: If the Boc group is prematurely removed, the exposed lysine side chain is susceptible to carbamylation. Ensure that deprotection steps are carried out efficiently and that the peptide-resin is thoroughly washed.

      • pH Control: The rate of urea decomposition and subsequent carbamylation is influenced by pH. Maintaining optimal pH during synthesis can mitigate this side reaction.[13]

Problem 2: A significant portion of my crude product shows a mass increase of +42 Da.
  • Question: I am observing a side product with a mass increase of +42 Da. What is this modification and how can it be avoided?

  • Answer:

    • Cause: A mass increase of +42 Da often corresponds to guanidinylation of the lysine ε-amino group, converting lysine to homoarginine. This can occur if reagents intended for arginine side-chain modification are used or if there is cross-reactivity with certain activating agents in the presence of a nitrogen source. While sometimes intentional, accidental guanidinylation is an undesirable side reaction.[14][15]

    • Troubleshooting & Prevention:

      • Reagent Specificity: When synthesizing peptides containing both lysine and arginine, ensure that the guanidinylation reagents used for arginine are highly specific and that the lysine side chains are adequately protected.[14]

      • Orthogonal Protection: Employ a robust orthogonal protection strategy. If on-resin modification of other residues is planned, ensure the lysine's Boc group remains intact until the final cleavage. If selective lysine modification is desired, use an orthogonal protecting group like Mtt, Dde, or ivDde that can be removed without affecting other residues.[11][16][17]

      • Choice of Coupling Reagents: Be mindful of the coupling reagents used, as some may be more prone to activating side reactions. Using standard and well-characterized coupling reagents like HBTU or HATU with appropriate base activation is recommended.

Problem 3: Incomplete removal of an orthogonal protecting group from the lysine side chain.
  • Question: I used an orthogonal protecting group (Mtt, Dde, or ivDde) on lysine for on-resin modification, but the subsequent reaction was inefficient, suggesting incomplete deprotection. How can I improve this?

  • Answer:

    • Cause: Incomplete deprotection of orthogonal protecting groups can be due to insufficient reaction time, degraded reagents, or steric hindrance and aggregation of the peptide on the resin.[5][18]

    • Troubleshooting & Prevention:

      • Optimize Deprotection Conditions: Ensure that the correct deprotection cocktail and reaction times are used for the specific protecting group (see table below). For example, ivDde removal can be sluggish, especially if it is close to the C-terminus, and may require repeated or longer treatments with a hydrazine solution.[18][19]

      • Fresh Reagents: Always use freshly prepared deprotection solutions. For instance, the palladium catalyst for Alloc group removal and hydrazine for Dde/ivDde removal should be of high quality.[16]

      • Swell the Resin: Before deprotection, ensure the peptide-resin is adequately swollen in an appropriate solvent (e.g., DMF or a DMF:DCM mixture) to improve reagent accessibility.[5]

      • Monitor Deprotection: The removal of some protecting groups can be monitored. For example, the Mtt cation released during deprotection is colored, and the indazole byproduct of ivDde cleavage can be monitored by UV spectroscopy at 290 nm.[5][19][20]

Quantitative Data Summary

The following table summarizes common orthogonal protecting groups for the lysine side chain and their deprotection conditions.

Protecting GroupDeprotection ReagentTypical Reaction TimePurity of Branched Peptide
Mmt (Monomethoxytrityl)1% TFA in DCM with 5% TIS20 x 2 min79%[16]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2-5% Hydrazine in DMF3 x 10 min93%[16]
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ in DCM with a scavenger (e.g., phenylsilane)Varies82%[16]
Tfa (Trifluoroacetyl)2 M Aqueous Piperidine6-24 hoursN/A

Experimental Protocols

Protocol 1: Ninhydrin (Kaiser) Test for Monitoring Coupling

This protocol is used to detect free primary amines on the peptide-resin, indicating incomplete coupling.

Reagents:

  • Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g phenol in 20 mL of n-butanol.

Procedure:

  • Place 10-15 beads of the peptide-resin into a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the tube at 110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color.

    • Negative Result (Complete Coupling): Yellow or colorless.

Protocol 2: Selective Deprotection of Lys(ivDde)

This protocol describes the removal of the ivDde group from the lysine side chain while the peptide is still on the resin.

Reagents:

  • Deprotection Solution: 2% hydrazine monohydrate in DMF.

  • Wash Solvent: N,N-Dimethylformamide (DMF).

Procedure:

  • Swell the ivDde-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF and add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution and repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine and the cleavage byproduct.

  • The resin is now ready for the on-resin modification of the deprotected lysine side chain.

Protocol 3: Final Cleavage of the Peptide from the Resin

This is a general protocol for the final cleavage and deprotection of a peptide synthesized on an acid-labile resin (e.g., Wang or Rink Amide).

Reagents:

  • Cleavage Cocktail (Reagent K): A common cocktail for peptides with sensitive residues.[21]

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether.

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried resin (approx. 5 mL per 0.5 g of resin).[22]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 1-2 more times.

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for analysis and purification by HPLC.[2]

Visualizations

Troubleshooting_Lysine_Side_Reactions cluster_synthesis Peptide Synthesis Cycle cluster_analysis Post-Synthesis Analysis Start Start Deprotection Deprotection Start->Deprotection Coupling Coupling Deprotection->Coupling Wash Wash Coupling->Wash Ninhydrin_Test Ninhydrin_Test Wash->Ninhydrin_Test Ninhydrin_Test->Coupling Positive (Recouple) End_Cycle End_Cycle Ninhydrin_Test->End_Cycle Negative Cleavage Cleavage End_Cycle->Cleavage HPLC_MS HPLC / Mass Spec Cleavage->HPLC_MS Pure_Peptide Pure_Peptide HPLC_MS->Pure_Peptide Correct Mass Side_Product_ID Identify Side Product HPLC_MS->Side_Product_ID Unexpected Mass Troubleshoot Troubleshooting Guide Cause Prevention Side_Product_ID->Troubleshoot e.g., +43 Da Carbamylation

Caption: General workflow for peptide synthesis, analysis, and troubleshooting of side reactions.

Orthogonal_Deprotection_Workflow Start Peptide-Resin with Lys(Orthogonal) Selective_Deprotection Selective Deprotection (e.g., 2% Hydrazine for ivDde) Start->Selective_Deprotection Wash_Resin Wash Resin Selective_Deprotection->Wash_Resin On_Resin_Modification On-Resin Modification (e.g., Labeling, Branching) Wash_Resin->On_Resin_Modification Wash_Resin_2 Wash Resin On_Resin_Modification->Wash_Resin_2 Continue_Synthesis Continue Synthesis or Final Cleavage Wash_Resin_2->Continue_Synthesis

Caption: Workflow for site-specific modification of a lysine residue using an orthogonal protecting group.

References

Technical Support Center: Improving Peptide Synthesis Yield with H-Lys(Boc)-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving reaction yields when using H-Lys(Boc)-NH2·HCl in solid-phase peptide synthesis (SPPS).

Troubleshooting Guides

This section addresses specific issues that can lead to low peptide yields and provides actionable solutions.

Issue 1: Low Coupling Efficiency or Complete Failure of the Coupling Reaction

Question: I am experiencing a low yield of my target peptide, and a Kaiser test indicates incomplete coupling after the introduction of H-Lys(Boc)-NH2·HCl. What are the potential causes and solutions?

Answer:

Low coupling efficiency when using H-Lys(Boc)-NH2·HCl is a common issue that can often be resolved by addressing the following factors:

  • Inadequate Neutralization: The primary amine of H-Lys(Boc)-NH2·HCl is protonated as a hydrochloride salt. This salt form is not reactive in the coupling reaction. It is crucial to neutralize the HCl salt to the free amine before or during the coupling step.

  • Suboptimal Reagent Concentration: The concentration of the amino acid and coupling reagents can significantly impact reaction kinetics.

  • Steric Hindrance: The growing peptide chain can sometimes create a sterically hindered environment, making the coupling reaction more difficult.

  • Secondary Structure Formation: Aggregation of the peptide chain on the resin can block reactive sites, leading to incomplete coupling.

Recommended Solutions:

SolutionDetailed ProtocolExpected Outcome
In Situ Neutralization Add a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), directly to the coupling reaction mixture. Use at least one equivalent of DIEA to neutralize the HCl salt, with an additional equivalent often used to facilitate the coupling reaction.[1][2]Increased coupling efficiency by ensuring the availability of the reactive free amine.
Increase Reagent Equivalents Increase the equivalents of H-Lys(Boc)-NH2·HCl and the coupling reagent (e.g., HBTU, HATU) from the standard 3-4 equivalents to 5 or more relative to the resin loading.Drives the reaction towards completion, especially for difficult couplings.
Double Coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated H-Lys(Boc)-NH2·HCl.Ensures a higher degree of completion for sluggish reactions.
Use a More Potent Coupling Reagent If using a standard carbodiimide-based coupling reagent like DIC/HOBt, consider switching to a more potent uronium- or phosphonium-based reagent such as HBTU, HATU, or PyBOP.[3]Faster and more efficient activation of the carboxylic acid, leading to improved yields.
Optimize Solvent and Temperature For sequences prone to aggregation, consider switching from DMF to NMP or a mixture of solvents. Gentle heating (e.g., 30-40°C) can also help disrupt secondary structures.[2]Improved solvation of the peptide chain and disruption of aggregates, leading to better accessibility of the reactive sites.

Issue 2: Presence of Deletion Sequences Lacking Lysine in the Final Product

Question: My mass spectrometry analysis shows a significant amount of a peptide species that is missing the lysine residue. What is causing this and how can I prevent it?

Answer:

The presence of deletion sequences lacking the intended lysine residue is a direct consequence of incomplete coupling of H-Lys(Boc)-NH2·HCl. The subsequent amino acid in the sequence is then coupled to the unreacted N-terminus of the preceding residue, resulting in a truncated peptide.

Troubleshooting Workflow for Deletion Sequences:

References

Technical Support Center: Managing Steric Hindrance with H-Lys(Boc)-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Lys(Boc)-NH₂·HCl. The bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine side-chain introduces significant steric hindrance, which can lead to challenges in solubility, coupling reactions, and deprotection. This guide offers practical solutions and detailed protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my H-Lys(Boc)-NH₂·HCl difficult to dissolve in standard organic solvents like Dichloromethane (DCM)?

A1: The hydrochloride salt form of H-Lys(Boc)-NH₂·HCl imparts a higher degree of polarity and crystal lattice energy, which can make it sparingly soluble in non-polar solvents like DCM. Additionally, the bulky, hydrophobic Boc group and the polar amine and amide groups create a molecule with mixed polarity, further complicating solvation. For optimal solubility, polar aprotic solvents are recommended.

Solubility of Lysine Derivatives in Common Solvents

Solvent Derivative Solubility Notes
Dimethyl Sulfoxide (DMSO) H-Lys(Boc)-OMe·HCl >100 mg/mL[1] Excellent solvent for polar, protected amino acids. Hygroscopic nature can impact reactions.
N,N-Dimethylformamide (DMF) General Peptides Good A standard solvent for peptide synthesis, good for solvating peptide chains.
N-Methyl-2-pyrrolidone (NMP) General Peptides Excellent Often superior to DMF for solvating aggregating or "difficult" peptide sequences.
Water H-Lys(Boc)-OH Slightly soluble The free amine and carboxylate increase water solubility compared to the amide HCl salt.

| Dichloromethane (DCM) | H-Lys(Boc)-NH₂·HCl | Low | Generally poor for hydrochloride salts of amino acids. |

Troubleshooting Tip: If solubility remains an issue, gentle warming or sonication can be employed. For reaction setups, using a more polar solvent like DMF or NMP is often the best solution.

Q2: My peptide coupling reaction with H-Lys(Boc)-NH₂·HCl is slow and results in low yields. What is the cause and how can I improve it?

A2: This is a classic problem of steric hindrance. The bulky Boc group on the lysine side-chain can physically block the approach of the activated carboxylic acid of the incoming amino acid to the α-amino group of the lysine derivative. This increases the activation energy of the reaction, leading to slower kinetics and incomplete coupling.

To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.

Comparative Performance of Coupling Reagents for Hindered Couplings

Coupling Reagent Reagent Type Relative Efficiency for Hindered Systems Key Advantages & Disadvantages
DCC/DIC Carbodiimide Low to Moderate Prone to side reactions and often insufficient for sterically demanding couplings.
HBTU/TBTU Aminium/Uronium High Good efficiency, but can be less effective than HATU for severely hindered couplings.[2]
HATU Aminium/Uronium Very High Generally faster and more efficient than HBTU due to the formation of a more reactive HOAt ester.[2][3]
PyBOP/PyAOP Phosphonium High Effective reagents that avoid certain side reactions like guanidinylation.

| Acyl Fluorides (e.g., via TFFH) | Acyl Halide | Highest | Excellent for extremely hindered couplings where other reagents fail. |

Troubleshooting Workflow for Low Coupling Yield

G start Low Coupling Yield with H-Lys(Boc)-NH₂·HCl reagent Switch to a more potent coupling reagent (e.g., HATU). start->reagent conditions Optimize Reaction Conditions reagent->conditions double_couple Perform a Double Coupling conditions->double_couple sub_conditions_1 Increase reaction time (e.g., 2h to overnight) conditions->sub_conditions_1 sub_conditions_2 Switch to a better solvent (e.g., DMF -> NMP) conditions->sub_conditions_2 sub_conditions_3 Use microwave-assisted synthesis for increased thermal energy conditions->sub_conditions_3 final_check Confirm completion (e.g., Kaiser Test) double_couple->final_check

Caption: Troubleshooting logic for low coupling yields.

Q3: I suspect on-resin aggregation is occurring during my solid-phase peptide synthesis (SPPS) after coupling H-Lys(Boc)-NH₂·HCl. How can I confirm and resolve this?

A3: Aggregation is common in SPPS, especially with hydrophobic residues like a Boc-protected Lysine. Inter-chain hydrogen bonding can cause the peptide-resin to clump, making reactive sites inaccessible.

Signs of Aggregation:

  • Visual: The resin may appear clumped or fail to swell properly.

  • Monitoring: A broadened or flattened peak during UV monitoring of Fmoc deprotection indicates slower, hindered removal.

  • Testing: A positive Kaiser test (indicating free amines) after a coupling step points to an incomplete reaction, often due to aggregation.

Strategies to Mitigate On-Resin Aggregation

Strategy Mechanism
Solvent Choice Use NMP or add chaotropic agents (e.g., LiCl) or DMSO to disrupt hydrogen bonds. A "magic mixture" (DCM/DMF/NMP 1:1:1) can also be effective.
Elevated Temperature Microwave-assisted synthesis can provide the energy to break up aggregates and drive reactions to completion.
Backbone Protection Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on preceding residues to disrupt secondary structure formation.

| Pseudoproline Dipeptides | Inserting these dipeptides introduces a "kink" in the peptide backbone, which hinders the formation of β-sheet structures responsible for aggregation. |

Q4: I am having trouble completely removing the Boc group from the lysine side-chain. What conditions should I use?

A4: Incomplete Boc deprotection can occur if the acid reagent has poor access to the sterically shielded Boc group. Extending the reaction time or using a stronger acidic condition is typically required.

Standard Boc Deprotection Conditions

Reagent Typical Conditions Reaction Time Notes
Trifluoroacetic Acid (TFA) 25-50% TFA in DCM 30 min - 2 hr Standard method. Scavengers (e.g., triisopropylsilane) should be added to prevent side reactions from the tert-butyl cation.
HCl in Dioxane 4M HCl in Dioxane 30 min - 2 hr A common and effective alternative to TFA.[4][5]

| HCl in Methanol | 0.1M - 1M HCl in MeOH | 1 - 4 hr | Generally milder than TFA or HCl/Dioxane.[4] |

Troubleshooting Tip: If deprotection is still incomplete, increase the reaction time and monitor by HPLC. Ensure your reagents are fresh and anhydrous, as water can affect the efficiency of the acidolysis.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of H-Lys(Boc)-NH₂·HCl using HATU

This protocol is designed for coupling a subsequent Fmoc-protected amino acid to H-Lys(Boc)-NH₂·HCl where steric hindrance is a concern.

  • Preparation: If starting with the HCl salt, neutralize H-Lys(Boc)-NH₂·HCl by dissolving it in DMF containing one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (1.5-2 equivalents relative to the lysine derivative), HATU (1.45 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.

  • Activation: Stir the pre-activation mixture at room temperature for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized H-Lys(Boc)-NH₂·HCl solution.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by HPLC or TLC. For very difficult couplings, the reaction time can be extended.

  • Work-up: Once the reaction is complete, quench with water and perform a standard aqueous work-up to extract the dipeptide product.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol describes the removal of the Boc protecting group from the lysine side-chain.

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous dioxane.

  • Acid Addition: Add 4M HCl in dioxane (typically 5-10 equivalents of HCl per Boc group) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitoring: Track the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting product can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.

Protocol 3: HPLC Monitoring of a Coupling Reaction

This method allows for quantitative tracking of the consumption of H-Lys(Boc)-NH₂·HCl.

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation: At various time points (e.g., t=0, 30 min, 60 min, 120 min), withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of the initial mobile phase to stop the reaction.

  • Analysis: Inject the diluted sample onto the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the H-Lys(Boc)-NH₂·HCl starting material and the corresponding increase in the peak area of the desired peptide product. This allows for a quantitative assessment of reaction completion.

Workflow for HPLC Monitoring

G cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 Analysis A Start Coupling Reaction B Withdraw Aliquot at Time (t) A->B C Quench in Mobile Phase B->C D Inject into HPLC C->D E Integrate Peak Areas (Reactant vs. Product) D->E

Caption: General workflow for monitoring reaction progress via HPLC.

References

Technical Support Center: Purification of Peptides Synthesized with H-Lys(Boc)-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides synthesized using H-Lys(Boc)-NH2·HCl. This resource offers troubleshooting advice and answers to frequently asked questions to help you navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying peptides containing a Boc-protected Lysine amide?

A1: The most common and highly effective method for purifying peptides synthesized with H-Lys(Boc)-NH2·HCl is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][] This technique separates the target peptide from impurities based on differences in hydrophobicity.

Q2: How does the Boc group on the Lysine side-chain affect RP-HPLC purification?

A2: The tert-butyloxycarbonyl (Boc) group is hydrophobic and will increase the peptide's retention time on a reverse-phase column.[1] This characteristic can be advantageous, as it helps to separate the desired Boc-protected peptide from non-Boc-protected impurities that may have formed during synthesis.

Q3: Should the Boc protecting group be removed before or after RP-HPLC purification?

A3: It is standard practice to purify the peptide with the Boc group still attached.[1] This allows for the efficient separation of the target peptide from impurities that lack the Boc group. The final deprotection of the Lysine side-chain is typically performed after the peptide has been purified to the desired level.

Q4: What are the common impurities I might encounter when synthesizing peptides with H-Lys(Boc)-NH2·HCl?

A4: Common impurities include:

  • Truncated or deletion sequences: Resulting from incomplete amino acid coupling.[4][5][6]

  • Peptides with incomplete deprotection: Some peptides may retain other side-chain protecting groups if the cleavage process is not optimized.[4][5]

  • Byproducts from scavengers: Scavengers used during the cleavage step can sometimes react with the peptide.[6]

  • Oxidized peptides: Methionine or Cysteine residues are susceptible to oxidation.[1][4]

  • Diastereomers: Racemization of amino acids can occur during synthesis.[4][7]

Q5: How do I dissolve my crude peptide for purification?

A5: Most crude peptides can be dissolved in ultrapure water.[] For peptides that are difficult to dissolve, especially those with hydrophobic residues, you can start by dissolving them in a small amount of an acidic solution like 0.1% trifluoroacetic acid (TFA) in water, or an organic solvent such as acetonitrile, and then diluting it with the initial mobile phase (e.g., Mobile Phase A).[1][] It is recommended to centrifuge the sample after dissolution to remove any insoluble material before injection.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your peptide.

Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks in HPLC Chromatogram 1. Peptide Aggregation: The peptide may be aggregating on the column. 2. Conformational Isomers: The peptide may exist in multiple conformations that are slowly interconverting. 3. Secondary Interactions: The peptide may be interacting with the silica backbone of the column.1. Decrease the sample concentration. Try dissolving the peptide in a stronger solvent. 2. Increase the column temperature (e.g., 40-60 °C) to facilitate faster interconversion.[1] Use a shallower gradient to allow more time for equilibration.[1] 3. Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA.[1]
Multiple Peaks in HPLC Chromatogram 1. Synthesis Impurities: Presence of deletion sequences, truncated peptides, or peptides with incomplete deprotection.[1] 2. Oxidation: Methionine or cysteine residues may have oxidized.[1] 3. Incomplete Boc Deprotection (if attempted pre-purification): Some of the peptide may still have the Boc group attached.[1]1. Optimize the HPLC gradient for better resolution. Collect the major peaks and analyze them by mass spectrometry to identify the desired product.[1] 2. Add an antioxidant like dithiothreitol (DTT) to your sample buffer if oxidation is suspected. Use fresh, degassed mobile phases.[1] 3. If you intended to deprotect before purification, ensure the deprotection reaction has gone to completion by optimizing the reaction time and TFA concentration.[1]
Poor Peptide Recovery 1. Peptide Precipitation: The peptide may be precipitating on the column or in the tubing. 2. Irreversible Adsorption: The peptide may be irreversibly binding to the column.1. Decrease the initial percentage of the aqueous mobile phase (Mobile Phase A) and increase the initial percentage of the organic mobile phase (Mobile Phase B). Consider using a different organic solvent like isopropanol. 2. Try a different column stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides) or a column with a larger pore size (e.g., 300 Å).[8]
Baseline Drift in HPLC 1. TFA Concentration Mismatch: The concentration of TFA in Mobile Phase A and Mobile Phase B may not be identical. 2. Column Contamination: The column may be contaminated with strongly retained compounds from previous runs.1. Ensure that both mobile phases contain the same concentration of TFA (e.g., 0.1%).[1] To compensate for baseline drift at low wavelengths, you can slightly decrease the TFA concentration in Mobile Phase B (e.g., 0.085% in B if A is 0.1%).[] 2. Wash the column with a strong solvent mixture (e.g., 100% acetonitrile or isopropanol) for an extended period.

Experimental Protocols

Standard RP-HPLC Purification Protocol for a Boc-Lys Peptide

This protocol outlines a general procedure for the purification of a peptide containing H-Lys(Boc)-NH2.

1. Sample Preparation:

  • Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A (0.1% TFA in HPLC-grade water).

  • If solubility is an issue, add a small percentage of acetonitrile or isopropanol.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to an HPLC vial.

2. HPLC System and Column:

  • System: A preparative or semi-preparative HPLC system is recommended.

  • Column: A C18 stationary phase is a good starting point for most peptides.[] Typical specifications are 5-10 µm particle size and 100-300 Å pore size.[1][8]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]

  • Detector: UV detector set at 215 nm and 280 nm.[1]

3. Purification Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Run a linear gradient elution. A typical starting gradient is 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide.[1]

  • Collect fractions of an appropriate volume (e.g., 1-2 mL).

4. Fraction Analysis and Product Pooling:

  • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.[1]

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Visualizations

Workflow for Peptide Purification

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification SPPS Solid-Phase Peptide Synthesis (with H-Lys(Boc)-NH2·HCl) Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., with TFA cocktail) SPPS->Cleavage Precipitation Precipitation & Washing (e.g., with cold ether) Cleavage->Precipitation Dissolution Dissolve Crude Peptide Precipitation->Dissolution RPHPLC Preparative RP-HPLC Dissolution->RPHPLC Analysis Fraction Analysis (Analytical HPLC & Mass Spec) RPHPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct FinalProduct Lyophilization->FinalProduct Purified Peptide

Caption: General workflow for the purification of a Boc-protected peptide.

Decision Tree for Troubleshooting Multiple Peaks in HPLC

G Start Multiple Peaks Observed MassSpec Analyze peaks by Mass Spectrometry Start->MassSpec CorrectMass Correct Mass Detected? MassSpec->CorrectMass Oxidation Oxidized Peptide (+16 Da) MassSpec->Oxidation Mass +16 Da Impurity Synthesis-related impurity (truncation, deletion) CorrectMass->Impurity No Isomers Isomers or different protonation states CorrectMass->Isomers Yes, multiple peaks OptimizeGradient Optimize HPLC gradient for better separation Impurity->OptimizeGradient Antioxidant Add antioxidant (e.g., DTT) to sample buffer Oxidation->Antioxidant Isomers->OptimizeGradient

Caption: Troubleshooting guide for multiple peaks in the HPLC chromatogram.

References

common pitfalls when using H-Lys(boc)-NH2 hcl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys(Boc)-NH2 HCl. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during its use in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a protected form of the amino acid L-lysine. The ε-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide. The α-amino group is protonated as a hydrochloride salt. Its primary use is as a building block in both solid-phase and solution-phase peptide synthesis.[1] The Boc group prevents unwanted reactions at the side chain, while the C-terminal amide is a common feature in many biologically active peptides.[2]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool (2-8°C), dry place under an inert gas like argon or nitrogen.[1][3] This prevents degradation from moisture and atmospheric CO2. When handling, always allow the container to warm to room temperature before opening to prevent condensation.[4] Use clean, dry spatulas and avoid returning unused material to the original container to prevent contamination.[4]

Q3: What are the key physicochemical properties of this compound?

A3: Understanding the properties of this compound is essential for its effective use. Key data is summarized below.

PropertyValueReference
Molecular Formula C₁₁H₂₃N₃O₃ · HCl[5]
Molecular Weight 281.78 g/mol [5]
Appearance White to off-white solid/powder
Storage Temperature 2-8°C[1][3]

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving this compound.

Issue 1: Solubility Problems

Q: I am having difficulty dissolving this compound for my coupling reaction. What solvents are recommended?

A: The hydrochloride salt form generally improves solubility in polar solvents. For peptide synthesis, this compound is typically soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] For stock solutions, newly opened, anhydrous DMSO can be effective, sometimes requiring sonication.[7][8] It is slightly soluble in water.[6] The presence of a base, such as diisopropylethylamine (DIEA), is required in the reaction mixture to neutralize the hydrochloride salt and free the α-amine for the coupling reaction.

Issue 2: Incomplete or Failed Coupling Reactions

Q: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the possible causes and solutions?

A: Incomplete coupling is a common issue in peptide synthesis. Several factors could be responsible.

  • Cause 1: Insufficient Neutralization: The α-amino group is blocked by the hydrochloride salt. It must be neutralized to a free amine by a non-nucleophilic base (e.g., DIEA) to participate in the coupling reaction.

  • Solution: Ensure you are using an adequate molar excess of base. Typically, 2-3 equivalents of DIEA are used.

  • Cause 2: Inadequate Activation: The carboxylic acid of the coupling partner must be sufficiently activated (e.g., using HBTU, HATU, or DIC/HOBt).

  • Solution: Check the quality and age of your coupling reagents. Use a slight excess of the activated amino acid and coupling reagents. Allow sufficient time for the pre-activation step before adding it to the resin.[4]

  • Cause 3: Steric Hindrance: The growing peptide chain on the resin may be sterically hindered, preventing the activated amino acid from accessing the N-terminus.

  • Solution: Increase the reaction time or temperature (with caution). Consider using a more potent activator like HATU.

Workflow for a Standard Coupling Reaction

The following diagram illustrates a typical workflow for a coupling step in Solid-Phase Peptide Synthesis (SPPS).

G cluster_prep Amino Acid Preparation cluster_resin Resin Preparation cluster_coupling Coupling Step cluster_analysis Monitoring & Next Step AA_Prep Dissolve this compound and Activator (e.g., HBTU) in DMF Add_Base Add DIEA for activation and neutralization AA_Prep->Add_Base Activate Couple Add activated amino acid solution to washed resin Add_Base->Couple Resin_Deprotect Deprotect N-terminus on resin (e.g., with Piperidine) Resin_Wash Wash Resin (DMF, DCM) Resin_Deprotect->Resin_Wash Resin_Wash->Couple Agitate Agitate mixture (1-2 hours) Couple->Agitate Wash_Final Wash resin to remove excess reagents Agitate->Wash_Final Kaiser_Test Perform Kaiser Test Wash_Final->Kaiser_Test Next_Cycle Proceed to next deprotection/coupling cycle Kaiser_Test->Next_Cycle Negative (Yellow) Recouple Repeat coupling step Kaiser_Test->Recouple Positive (Blue) G Start Analyze Crude Peptide by MS/HPLC CheckMass Mass corresponds to fully deprotected peptide? Start->CheckMass Success Purification Successful CheckMass->Success Yes CheckPurity Are there significant side-product peaks? CheckMass->CheckPurity No IncompleteDeprotection Mass peak observed for Peptide + 56 Da (Boc)? CheckPurity->IncompleteDeprotection Yes OtherIssue Problem likely from synthesis (truncation/deletion). Review coupling steps. CheckPurity->OtherIssue No ScavengerIssue Mass peaks suggest scavenger adducts? IncompleteDeprotection->ScavengerIssue No OptimizeCleavage Action: Increase cleavage time or use fresh TFA. IncompleteDeprotection->OptimizeCleavage Yes OptimizeScavengers Action: Adjust scavenger cocktail (e.g., add EDT). ScavengerIssue->OptimizeScavengers Yes ScavengerIssue->OtherIssue No

References

effect of reaction conditions on H-Lys(boc)-NH2 hcl stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of H-Lys(Boc)-NH2·HCl under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the Boc protecting group on H-Lys(Boc)-NH2·HCl?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1][2] This means it is sensitive to acidic conditions, which will cause its removal (deprotection). Conversely, the Boc group is generally stable under neutral and basic conditions and is resistant to most nucleophiles.[3]

Q2: What are the primary factors that affect the stability of H-Lys(Boc)-NH2·HCl?

A2: The main factors influencing the stability of the Boc group are:

  • pH: Acidic environments will lead to the cleavage of the Boc group.

  • Temperature: Elevated temperatures can cause thermal deprotection, even in the absence of strong acids.

  • Solvents: The choice of solvent can influence the rate of both acid-mediated and thermal deprotection.

  • Strong Acids: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for rapid deprotection.[1]

Q3: At what pH range is the Boc group on H-Lys(Boc)-NH2·HCl considered stable?

A3: The Boc group is most stable in neutral to basic conditions (pH > 7). As the pH becomes more acidic, the rate of deprotection increases. Even mildly acidic conditions can lead to slow cleavage of the Boc group over time.

Q4: Can H-Lys(Boc)-NH2·HCl be heated? What is its thermal stability?

A4: While stable at ambient temperatures, the Boc group can be removed by heating.[4] Thermal deprotection can occur at temperatures ranging from 100 °C to over 200 °C, with the efficiency depending on the solvent and the structure of the amine. For instance, studies on related N-Boc compounds have shown significant deprotection at elevated temperatures in solvents like methanol and trifluoroethanol.

Troubleshooting Guide

Problem 1: I am observing premature deprotection of H-Lys(Boc)-NH2·HCl during my reaction.

  • Possible Cause 1: Acidic Reaction Conditions. Your reaction mixture may be acidic, even if you have not intentionally added a strong acid. Certain reagents or byproducts can lower the pH.

    • Troubleshooting Steps:

      • Measure the pH of your reaction mixture.

      • If acidic, consider adding a non-nucleophilic base to buffer the solution.

      • Ensure all starting materials and solvents are free from acidic impurities.

  • Possible Cause 2: High Reaction Temperature. You may be running your reaction at a temperature that is too high, leading to thermal cleavage of the Boc group.

    • Troubleshooting Steps:

      • Attempt the reaction at a lower temperature.

      • Refer to the thermal stability data in the tables below to determine a suitable temperature range for your solvent system.

  • Possible Cause 3: Instability during Workup or Purification. Acidic conditions during aqueous workup or purification (e.g., silica gel chromatography) can cause deprotection.

    • Troubleshooting Steps:

      • Neutralize any acidic solutions during the workup process.

      • For chromatography, consider using a deactivated silica gel or a different stationary phase. Pre-treating silica gel with a small amount of a non-nucleophilic base (like triethylamine in the eluent) can sometimes prevent deprotection.

Problem 2: My deprotection reaction is incomplete or slow.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough for complete and rapid deprotection.

    • Troubleshooting Steps:

      • Increase the concentration of the acid (e.g., use a higher molarity of HCl or a higher percentage of TFA).

      • Switch to a stronger acid if necessary.

      • Ensure your acid reagent has not degraded over time.

  • Possible Cause 2: Inappropriate Solvent. The solvent may not be optimal for the deprotection reaction.

    • Troubleshooting Steps:

      • Consider switching to a solvent known to be effective for Boc deprotection, such as dioxane, methanol, or dichloromethane.[1]

Data Presentation

Table 1: Effect of Acidic Conditions on Boc Group Stability (Proxy Data)
Reagent/ConditionSubstrateObservationReference
0.1% TFA in ACN/H₂OBoc-protected peptide~10% cleavage after 4 hours at room temperature[5]
1% TFABoc-protected compound20-40% cleavage in 30 minutes[5]
3 M HCl in Ethyl AcetateBoc-protected carbamateComplete deprotection in 30 minutes at ambient temperature[1]
Table 2: Thermal Deprotection of N-Boc Amines in Various Solvents (Proxy Data)

Data below is for N-Boc phenethylamine, an alkyl primary amine similar to the lysine side chain.

TemperatureSolventConversion (%) after 30 minReference
180 °CTrifluoroethanol (TFE)12[6]
200 °CTrifluoroethanol (TFE)20[6]
220 °CTrifluoroethanol (TFE)30[6]
240 °CTrifluoroethanol (TFE)44[6]
240 °CMethanol27[6]
240 °CTetrahydrofuran (THF)12[6]
240 °CToluene10[6]

Note: The rate of thermal deprotection is substrate-dependent. The efficiency of deprotection generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[4]

Experimental Protocols

Protocol: Acid-Mediated Deprotection of H-Lys(Boc)-NH2·HCl with HCl in Dioxane

This protocol describes a standard procedure for the complete removal of the Boc protecting group.

Materials:

  • H-Lys(Boc)-NH2·HCl

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: To a clean, dry round-bottom flask, add H-Lys(Boc)-NH2·HCl.

  • Dissolution: Under an inert atmosphere (nitrogen or argon), add the 4M HCl in dioxane solution to the flask. A typical ratio is 5-10 mL of the HCl solution per gram of the Boc-protected compound.

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Precipitation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the deprotected product as the hydrochloride salt.

  • Isolation: Collect the solid product by filtration, wash with additional anhydrous diethyl ether, and dry under vacuum.

Visualizations

Boc Deprotection Pathway

Boc_Deprotection cluster_main Acid-Catalyzed Boc Deprotection Boc_Lys H-Lys(Boc)-NH₂·HCl Protonated_Boc Protonated Carbamate Boc_Lys->Protonated_Boc + H⁺ Carbamic_Acid Unstable Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation Tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->Tert_Butyl_Cation Deprotected_Lys H-Lys-NH₂·2HCl Carbamic_Acid->Deprotected_Lys Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection pathway of H-Lys(Boc)-NH₂·HCl.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_workflow Workflow for H-Lys(Boc)-NH₂·HCl Stability Study cluster_conditions Incubate under various conditions Start Prepare Stock Solution of H-Lys(Boc)-NH₂·HCl in desired solvent Split Aliquot into different reaction vessels Start->Split pH Different pH (e.g., 2, 4, 7, 9) Split->pH Temp Different Temperatures (e.g., 25°C, 40°C, 60°C) Split->Temp Solvent Different Solvents (e.g., MeOH, ACN, H₂O) Split->Solvent Sampling Withdraw samples at specific time points pH->Sampling Temp->Sampling Solvent->Sampling Analysis Analyze by HPLC or LC-MS to quantify remaining H-Lys(Boc)-NH₂·HCl Sampling->Analysis End Determine degradation kinetics and half-life Analysis->End

Caption: General experimental workflow for assessing the stability of H-Lys(Boc)-NH₂·HCl.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing H-Lys(Boc)-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-standard amino acids, such as H-Lys(Boc)-NH2·HCl, into peptide sequences is a critical strategy in modern drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain imparts specific chemical properties that necessitate robust analytical methods for characterization and quality control. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the primary tool for assessing the purity, stability, and identity of these modified peptides.[1][2]

This guide provides an objective comparison of different RP-HPLC methodologies for analyzing peptides containing H-Lys(Boc)-NH2·HCl. It includes detailed experimental protocols, comparative data, and a discussion of how different analytical parameters can be modulated to achieve optimal separation.

Experimental Protocols

Reproducible and accurate analysis hinges on meticulously executed experimental protocols. Below are two representative methods for the RP-HPLC analysis of peptides containing a Boc-protected lysine residue. Protocol 1 is a standard method for purity assessment using UV detection, while Protocol 2 is optimized for compatibility with mass spectrometry (LC-MS), which is essential for identity confirmation.

Protocol 1: Standard RP-HPLC for Purity Analysis

This protocol is designed for the routine analysis of crude or purified peptides to assess purity and quantify components.

1. Sample Preparation:

  • If the peptide is a crude product post-synthesis and cleavage, precipitate it using cold diethyl ether, centrifuge to form a pellet, and wash the pellet to remove scavengers and other small molecules.[3]

  • Dry the peptide pellet under vacuum.[3]

  • Accurately weigh and dissolve the peptide in a suitable solvent, such as 50% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.[3]

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[3]

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[3][4] A larger pore size is recommended for peptides to ensure access to the stationary phase surface.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a shallow gradient, such as 5% to 65% B over 30 minutes.[2][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40°C. Elevated temperatures can improve peak shape.

  • Detection: UV absorbance at 210-220 nm, where the peptide backbone absorbs light.[7]

Protocol 2: LC-MS Compatible RP-HPLC for Identity Confirmation

This method is adapted for use with a mass spectrometer, which requires volatile mobile phase additives to avoid source contamination and signal suppression.[8]

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1, but dissolve the peptide in a solvent compatible with mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid.

2. HPLC System and Conditions:

  • System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).[3]

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, < 2 µm particle size, 130-300 Å pore size).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: A suitable linear gradient, often steeper than in standard HPLC due to the higher efficiency of UHPLC columns. For example, 5% to 65% B over 15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]

    • MS Scan: Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the intact peptide. For a peptide containing H-Lys(Boc)-NH2, the Boc group adds 100.05 Da to the lysine side chain mass.

    • MS/MS Scan: For sequence confirmation, perform fragmentation analysis. A key diagnostic fragmentation for a Boc-protected peptide is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).[3]

Data Presentation

The choice of HPLC column and mobile phase additive can significantly impact the chromatographic separation. The Boc group on the lysine side chain increases its hydrophobicity, leading to stronger retention on reversed-phase columns compared to an unprotected lysine.

ParameterOption A: C18 Column with TFAOption B: C18 Column with Formic AcidOption C: C8 Column with TFA
Primary Application High-resolution purity analysis (UV)Mass Spectrometry (LC-MS) analysisAnalysis of highly hydrophobic peptides
Peak Shape Generally sharp and symmetrical due to TFA's ion-pairing properties.[8]Potentially broader peaks compared to TFA, which can lead to lower resolution.[8]Good peak shape, similar to C18 with TFA.
Resolution Excellent for closely eluting impurities.May be lower than with TFA, potentially causing co-elution of minor impurities.[8]May provide better resolution for very hydrophobic peptides that are too strongly retained on C18.
Retention Time Longer retention due to strong ion-pairing and hydrophobic interactions.Shorter retention time compared to TFA because formic acid is a weaker ion-pairing agent.Shorter retention time than C18 due to lower hydrophobicity of the stationary phase.
MS Compatibility Poor; TFA is non-volatile and causes significant ion suppression in the MS source.[8]Excellent; formic acid is volatile and minimizes ion suppression, enhancing MS sensitivity.[8]Poor, unless formic acid is substituted for TFA.

Mandatory Visualization

The following diagram illustrates a typical workflow for the HPLC analysis of a synthetic peptide containing H-Lys(Boc)-NH2·HCl, from the crude product to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Acquisition cluster_results Data Analysis Crude_Peptide Crude Synthetic Peptide (Post-Cleavage) Precipitation Precipitate with Cold Ether Crude_Peptide->Precipitation Dissolution Dissolve in Mobile Phase A/B Precipitation->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_System HPLC / UHPLC System Filtration->HPLC_System RP_Column Reversed-Phase Column (e.g., C18, 300Å) UV_Detector UV Detector (210-220 nm) MS_Detector Mass Spectrometer (ESI+) Data_System Chromatography Data System UV_Detector->Data_System MS_Detector->Data_System Purity Purity Assessment (Peak Area %) Data_System->Purity Identity Identity Confirmation (Mass Verification) Data_System->Identity

Caption: Workflow for HPLC analysis of peptides with H-Lys(Boc)-NH2·HCl.

Comparison with Alternative Approaches

While RP-HPLC is the dominant technique, it is important to consider its place among other analytical methods and synthetic strategies.

  • Alternative Protecting Groups: In solid-phase peptide synthesis (SPPS), the main alternative to Boc chemistry is Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[9] Fmoc-based strategies avoid the use of harsh acids like TFA for deprotection during synthesis, but the final analysis of the cleaved peptide by RP-HPLC would follow similar principles.[9]

  • Alternative HPLC Modes: For peptides that are difficult to resolve by RP-HPLC, other modes can be employed. Ion-Exchange Chromatography (IEX) separates peptides based on net charge, while Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for very polar peptides.[7] These are often used as complementary techniques to RP-HPLC in a multi-step purification protocol.[7]

  • Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on charge-to-size ratio and can provide very high efficiency. It is particularly useful for analyzing complex mixtures and can be a valuable orthogonal technique to HPLC for method validation.[1]

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing H-Lys(Boc)-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. The tert-butyloxycarbonyl (Boc) group, particularly in the form of H-Lys(Boc)-NH2 HCl, is a cornerstone in the synthesis of lysine-containing peptides. However, the very lability that makes the Boc group advantageous in synthesis presents unique challenges and considerations for mass spectrometric analysis. This guide provides an objective comparison of analytical strategies for peptides containing Boc-protected lysine, supported by experimental data and detailed protocols to aid in method selection and optimization.

The Challenge of the Labile Boc Group in Mass Spectrometry

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and can also be susceptible to cleavage under the energetic conditions of certain mass spectrometry ionization techniques. This lability is a double-edged sword. While it facilitates deprotection during synthesis, it can lead to in-source decay (ISD) or specific fragmentation patterns during analysis, primarily with Electrospray Ionization (ESI). Understanding these characteristics is paramount for accurate molecular weight determination and structural elucidation.

A primary challenge is the facile neutral loss of the Boc group or its fragments during analysis. The most common losses observed are:

  • Loss of isobutylene (56 Da) : A common fragmentation pathway for the Boc group.

  • Loss of the entire Boc group (100 Da) : This can occur through the loss of isobutylene and carbon dioxide.

These losses can complicate spectral interpretation, as they may be mistaken for peptide modifications or impurities. The choice of ionization method and analytical parameters are therefore crucial in obtaining meaningful data for Boc-protected peptides.

Performance Comparison: Boc-Protected vs. Alternative Strategies

The performance of mass spectrometric analysis of peptides containing this compound is best understood in comparison to other common strategies, such as using the base-labile Fmoc protecting group for the alpha-amino group while the lysine side chain is also Boc-protected (Fmoc-Lys(Boc)-OH), or analyzing the deprotected peptide.

ParameterH-Lys(Boc)-NH2 Containing Peptide (ESI-MS)Fmoc-Lys(Boc)-OH Containing Peptide (ESI-MS)Deprotected Lysine Peptide (ESI-MS)H-Lys(Boc)-NH2 Containing Peptide (MALDI-MS)
Molecular Ion [M+H]⁺ Intensity Moderate to LowHighHighHigh
In-Source Decay (ISD) High (Significant loss of 56 Da and 100 Da)LowNot ApplicableLow to Moderate
Sequence Coverage (MS/MS) Moderate (Can be suppressed by dominant neutral losses)High (Clear b- and y-ion series)High (Clear b- and y-ion series)Moderate to High
Spectral Complexity High (Multiple peaks from neutral losses)LowLowLow
Compatibility with LC-MS Good (Requires careful optimization of source parameters)ExcellentExcellentModerate (Often an offline technique)

Key Takeaways:

  • ESI-MS of Boc-protected peptides often results in significant in-source decay, leading to lower molecular ion intensity and more complex spectra.[1] Careful optimization of the ion source parameters, such as lowering the fragmentor voltage, can help to mitigate this, but it may not be completely avoidable.[1]

  • Fmoc-protected peptides generally provide cleaner ESI mass spectra with higher molecular ion intensity and less in-source fragmentation, leading to more straightforward data interpretation.

  • Deprotected peptides offer the clearest spectra and are ideal for sequence confirmation via MS/MS, as the fragmentation is dominated by the peptide backbone, producing informative b- and y-ions.

  • MALDI-MS is often considered a "softer" ionization technique and can significantly reduce the in-source fragmentation of labile protecting groups like Boc, resulting in a more prominent molecular ion peak.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful analysis of peptides containing this compound.

Protocol 1: LC-MS/MS Analysis of a Peptide Containing H-Lys(Boc)-NH2

This protocol is designed for the analysis of a crude or purified peptide to assess its identity and purity.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 1 mg/mL.
  • Vortex briefly to ensure complete dissolution.
  • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any insoluble material.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Parameters:

Parameter Setting
LC System Agilent 1290 Infinity II or equivalent
Column Agilent AdvanceBio Peptide Plus, 2.1 x 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor Voltage 120 V (can be optimized to minimize ISD)
MS1 Scan Range m/z 100-2000
MS/MS Acquisition Data-Dependent Acquisition (Top 3 precursors)
Collision Energy Formula-based (e.g., (m/z)/100 * 2.7)

3. Data Analysis:

  • Process the data using appropriate software (e.g., Agilent MassHunter BioConfirm).
  • Identify the [M+H]⁺ peak corresponding to the full-length Boc-protected peptide.
  • Search for characteristic neutral loss peaks at [M+H-56]⁺ and [M+H-100]⁺.
  • For MS/MS data, analyze the fragmentation pattern to confirm the peptide sequence, paying attention to the potential dominance of neutral loss fragments.

Protocol 2: MALDI-TOF Analysis of a Peptide Containing H-Lys(Boc)-NH2

This protocol is an alternative for obtaining the molecular weight of the intact peptide with minimal fragmentation.

1. Sample Preparation:

  • Dissolve the peptide in 50:50 acetonitrile/water with 0.1% TFA to a concentration of 10 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% TFA.

3. Spotting:

  • On a MALDI target plate, spot 1 µL of the peptide solution and 1 µL of the matrix solution.
  • Allow the mixture to air dry and co-crystallize.

4. MALDI-TOF Parameters:

Parameter Setting
Instrument Bruker ultrafleXtreme or equivalent
Ionization Mode Positive Ion Reflector
Laser 337 nm Nitrogen Laser
Laser Intensity Optimized for signal intensity with minimal fragmentation
Mass Range m/z 500-5000
Calibration External calibration with a peptide standard mixture

5. Data Analysis:

  • Identify the [M+H]⁺ peak for the intact Boc-protected peptide. The intensity of neutral loss peaks should be significantly reduced compared to ESI-MS.

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesizing and analyzing a peptide containing H-Lys(Boc)-NH2.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis start Start: Resin deprotection Nα-Boc Deprotection (TFA) start->deprotection coupling Amino Acid Coupling (H-Lys(Boc)-NH2) deprotection->coupling repeat Repeat Cycles coupling->repeat for each amino acid repeat->deprotection cleavage Final Cleavage & Deprotection repeat->cleavage Final Cycle purification HPLC Purification cleavage->purification lyophilization Lyophilization purification->lyophilization sample_prep Sample Preparation lyophilization->sample_prep lc_ms LC-MS/MS Analysis (ESI) sample_prep->lc_ms Primary Method maldi MALDI-TOF Analysis sample_prep->maldi Alternative Method data_analysis Data Analysis & Interpretation lc_ms->data_analysis maldi->data_analysis decision Quality Control Check data_analysis->decision pass Pass decision->pass Identity & Purity Confirmed fail Fail decision->fail Discrepancies Found

Caption: Workflow for Synthesis and MS Analysis of a Boc-Protected Peptide.

The following diagram illustrates the key fragmentation pathways of a Boc-protected lysine residue in an ESI source.

fragmentation_pathway cluster_source In-Source Fragmentation (ESI) cluster_msms Tandem MS (CID) precursor [M+H]⁺ (Intact Boc-Peptide) loss_56 [M+H-56]⁺ (Loss of Isobutylene) precursor->loss_56 - C4H8 loss_100 [M+H-100]⁺ (Loss of Boc Group) precursor->loss_100 - C5H8O2 b_y_ions b- and y-ions (Sequence Fragments) precursor->b_y_ions precursor->b_y_ions Collision Cell b_y_ions_loss_56 b- and y-ions - 56 loss_56->b_y_ions_loss_56 Further Fragmentation b_y_ions_loss_100 b- and y-ions - 100 loss_100->b_y_ions_loss_100 Further Fragmentation

Caption: Key Fragmentation Pathways of a Boc-Protected Peptide in ESI-MS.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires a nuanced approach that accounts for the lability of the Boc protecting group. While ESI-MS is a powerful tool for online LC-MS/MS analysis, researchers must be vigilant for in-source decay and characteristic neutral losses that can complicate spectral interpretation. For straightforward molecular weight determination with minimal fragmentation, MALDI-TOF is a valuable alternative. By understanding the fragmentation behavior of Boc-protected peptides and selecting the appropriate analytical methodology, researchers can confidently characterize their synthetic products and advance their drug discovery and development efforts.

References

A Comparative Guide to the NMR Characterization of H-Lys(Boc)-NH2 HCl and its Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. H-Lys(Boc)-NH2 HCl, a lysine derivative with its ε-amino group protected by a tert-butyloxycarbonyl (Boc) group and a C-terminal amide, is a crucial reagent. Its hydrochloride salt form enhances solubility and stability. Accurate characterization of this compound is essential to ensure the desired outcome of complex synthesis protocols. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation and purity assessment of such molecules.

This guide provides a comprehensive comparison of the NMR characterization of this compound with its commonly used alternatives: Fmoc-Lys(Boc)-OH, Boc-Lys(Z)-OH, and Boc-Lys(Boc)-OH. The objective is to offer researchers a reliable reference for interpreting NMR spectra and making informed decisions in the selection of protected amino acid derivatives.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. The data for the alternatives are compiled from available spectral information, while the data for this compound are predicted based on the analysis of structurally similar compounds. All chemical shifts (δ) are reported in parts per million (ppm). The recommended solvent for analysis is Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), as these are common solvents for such polar molecules.[1]

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Assignment H-Lys(Boc)-NH₂·HCl (Predicted in D₂O) Fmoc-Lys(Boc)-OH (in CDCl₃) Boc-Lys(Z)-OH (in DMSO-d₆) [2]Boc-Lys(Boc)-OH (in CDCl₃)
α-CH~3.9 - 4.1 (t)~4.3 - 4.4 (m)~3.91 (m)~4.2 - 4.3 (m)
β-CH₂~1.8 - 2.0 (m)~1.7 - 1.9 (m)~1.6 - 1.7 (m)~1.7 - 1.9 (m)
γ-CH₂~1.4 - 1.6 (m)~1.4 - 1.5 (m)~1.3 - 1.4 (m)~1.4 - 1.5 (m)
δ-CH₂~1.6 - 1.8 (m)~1.5 - 1.6 (m)~1.5 - 1.6 (m)~1.5 - 1.6 (m)
ε-CH₂~3.0 - 3.2 (t)~3.1 - 3.2 (q)~2.8 - 2.9 (q)~3.1 - 3.2 (m)
Boc (CH₃)₃~1.4 (s, 9H)~1.4 (s, 9H)~1.37 (s, 9H)~1.45 (s, 18H)
Amide NH₂~7.5 - 8.5 (br s)---
Fmoc Protons-~7.2 - 7.8 (m, 8H), ~4.2 - 4.4 (m, 3H)--
Z Protons--~7.3 - 7.4 (m, 5H), ~5.0 (s, 2H)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Assignment H-Lys(Boc)-NH₂·HCl (Predicted in D₂O) Fmoc-Lys(Boc)-OH Boc-Lys(Z)-OH Boc-Lys(Boc)-OH
C=O (Amide)~175 - 178---
C=O (Boc)~158~156~156~156
C=O (Carboxyl)-~176~174~176
α-CH~55~54~55~54
β-CH₂~30~32~31~32
γ-CH₂~22~23~23~23
δ-CH₂~28~29~29~29
ε-CH₂~40~40~40~40
Boc C(CH₃)₃~81~80~78~80
Boc C(CH₃)₃~28~28~28~28
Fmoc Carbons-~47 (CH), ~67 (CH₂), ~120-144 (Aromatic)--
Z Carbons--~65 (CH₂), ~127-137 (Aromatic)-

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable characterization and comparison.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the amino acid derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆ can be added.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard 30-degree pulse sequence.

    • Number of Scans: 16-64 scans.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a protected amino acid derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_13C->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals integrate->assign compare Compare with Reference/Alternatives assign->compare

References

A Comparative Guide to H-Lys(Boc)-NH2 HCl and Fmoc-Lys(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. This guide offers a detailed comparison of two lysine derivatives, H-Lys(Boc)-NH2 HCl and Fmoc-Lys(Boc)-OH, for researchers, scientists, and professionals in drug development. The comparison is framed within the context of the two major strategies in solid-phase peptide synthesis (SPPS): Boc and Fmoc chemistry.

Introduction to the Molecules

This compound is a lysine derivative where the ε-amino group of the side chain is protected by a tert-butyloxycarbonyl (Boc) group, the α-amino group is free, and the C-terminus is an amide. It is supplied as a hydrochloride salt. This structure makes it suitable for specific applications, such as the synthesis of peptides with a C-terminal lysine amide or for use in solution-phase peptide synthesis.

Fmoc-Lys(Boc)-OH is a cornerstone of modern peptide synthesis.[1][2] Here, the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino side chain is protected by the acid-labile Boc group.[1] Its C-terminus is a free carboxylic acid, making it the standard choice for incorporating lysine residues during Fmoc-based SPPS.[2][3]

Chemical Structures

The fundamental difference in the application of these two molecules stems from their distinct protecting group strategies at the α-amino and C-terminal functionalities.

Caption: Chemical structures of this compound and Fmoc-Lys(Boc)-OH.

At a Glance: Key Characteristics

FeatureThis compoundFmoc-Lys(Boc)-OH
α-Amino Protection None (free amine)Fmoc (base-labile)
Side Chain Protection Boc (acid-labile)Boc (acid-labile)
C-Terminus Amide (-NH2)Carboxylic Acid (-OH)
Primary Synthesis Strategy Boc-based SPPS (for C-terminal Lys-amide), Solution Phase SynthesisFmoc-based SPPS
Molecular Formula C11H24ClN3O3C26H32N2O6
Molecular Weight 281.78 g/mol 468.5 g/mol

Core Principles: A Tale of Two Synthetic Strategies

The comparison between this compound and Fmoc-Lys(Boc)-OH is fundamentally a comparison between two different philosophies in peptide synthesis: Boc and Fmoc strategies.

  • Boc Strategy : This is the older of the two methods. It uses the acid-labile Boc group for temporary Nα-protection.[] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[5] The side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a very strong acid like hydrofluoric acid (HF).[5][6] The repetitive use of acid for deprotection can be harsh on the growing peptide chain.[6]

  • Fmoc Strategy : This strategy has become more popular due to its milder conditions.[] It employs the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in DMF.[8][9] The side-chain protecting groups, like the Boc group on lysine, are acid-labile and are removed at the final cleavage step with TFA.[3] This orthogonality, where one type of protecting group can be removed without affecting the other, is a key advantage of the Fmoc strategy.[]

G cluster_boc Boc SPPS Strategy cluster_fmoc Fmoc SPPS Strategy Boc_Start Start with Resin Boc_Couple Couple Boc-AA-OH Boc_Start->Boc_Couple 1. Couple first AA Boc_Deprotect Deprotect with TFA Boc_Couple->Boc_Deprotect 2. Deprotect N-terminus Boc_Final Final Cleavage (e.g., HF) Boc_Couple->Boc_Final After last AA Boc_Neutralize Neutralize Boc_Deprotect->Boc_Neutralize 3. Neutralize Boc_Neutralize->Boc_Couple 4. Couple next AA (repeat cycle) Boc_Peptide Peptide Boc_Final->Boc_Peptide Fmoc_Start Start with Resin Fmoc_Couple Couple Fmoc-AA-OH Fmoc_Start->Fmoc_Couple 1. Couple first AA Fmoc_Deprotect Deprotect with Piperidine Fmoc_Couple->Fmoc_Deprotect 2. Deprotect N-terminus Fmoc_Final Final Cleavage (TFA) Fmoc_Couple->Fmoc_Final After last AA Fmoc_Deprotect->Fmoc_Couple 3. Couple next AA (repeat cycle) Fmoc_Peptide Peptide Fmoc_Final->Fmoc_Peptide

Caption: High-level comparison of Boc and Fmoc solid-phase peptide synthesis workflows.

Performance and Application Comparison

Direct quantitative comparison of coupling efficiency between this compound and Fmoc-Lys(Boc)-OH is not practical as they are used in different contexts. Instead, we compare their performance based on their intended applications.

AspectThis compound (in Boc Strategy)Fmoc-Lys(Boc)-OH (in Fmoc Strategy)
Primary Use Case Synthesis of peptides with a C-terminal lysine amide.General incorporation of lysine into a peptide sequence.
Synthesis Conditions Repetitive acid treatment (TFA) for Nα-deprotection.Mild basic treatment (piperidine) for Nα-deprotection.[]
Side Reactions Prone to acid-catalyzed side reactions like aspartimide formation and pyroglutamate formation.[6]Prone to base-catalyzed side reactions like diketopiperazine formation.[6]
Compatibility Less suitable for peptides with acid-sensitive modifications.[6]Compatible with acid-sensitive modifications like phosphorylation and glycosylation.[10]
Aggregation Can be advantageous for hydrophobic or aggregation-prone sequences as the protonated N-terminus after deprotection can reduce aggregation.[5]Aggregation can be an issue in some sequences.[5]
Automation Less amenable to automation due to the use of hazardous reagents like HF for final cleavage.[6]Highly amenable to automation.[6]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in Fmoc-SPPS

This protocol outlines the manual synthesis of a dipeptide, H-His-Lys-OH, on Wang resin to illustrate the use of Fmoc-Lys(Boc)-OH.[8]

1. Resin Preparation and First Amino Acid Loading (Fmoc-Lys(Boc)-OH)

  • Resin Swelling: Swell 200 mg of Wang resin (loading: 0.5 mmol/g) in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.

  • Activation: In a separate vial, dissolve 187.4 mg (0.4 mmol) of Fmoc-Lys(Boc)-OH, 56.8 mg (0.4 mmol) of Oxyma, and 62 µL (0.4 mmol) of N,N'-Diisopropylcarbodiimide (DIC) in 3 mL of DMF. Allow to pre-activate for 5 minutes.

  • Coupling: Add the activation mixture to the swollen resin and agitate for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

2. Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL). Confirm the presence of a free amine with a Kaiser test.[8]

3. Coupling of the Next Amino Acid (Fmoc-His(Boc)-OH)

  • Activation: Dissolve 197.4 mg (0.4 mmol) of Fmoc-His(Boc)-OH and 56.8 mg (0.4 mmol) of Oxyma in 3 mL of DMF. Add 62 µL (0.4 mmol) of DIC and pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

  • Washing: Drain and wash the resin with DMF (5 x 5 mL). Confirm completion of coupling with a negative Kaiser test.[8]

4. Final Cleavage and Deprotection

  • Wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Add 10 mL of the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[9]

G Start Fmoc-Lys(Boc)-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple next Fmoc-AA-OH (e.g., Fmoc-His(Boc)-OH) with DIC/Oxyma Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat Cycle for subsequent amino acids Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage & Side-chain Deprotection (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Peptide Purified Peptide Precipitate->Peptide

Caption: Experimental workflow for Fmoc-SPPS using Fmoc-Lys(Boc)-OH.
Protocol 2: Hypothetical Use of this compound for Peptide Amide Synthesis

While a standard protocol for the use of this compound in SPPS is less common, one can be devised for the synthesis of a peptide with a C-terminal lysine amide, for example, H-Ala-Lys-NH2. This would involve coupling this compound to a resin that allows for cleavage to yield a C-terminal amide. For this purpose, a resin like 2-chlorotrityl chloride resin could be used, followed by a Boc-SPPS strategy.

1. Loading of this compound onto 2-Chlorotrityl Chloride Resin

  • Swell 300 mg of 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • In a separate vial, dissolve an appropriate amount of this compound and a hindered base like N,N-diisopropylethylamine (DIEA) in DCM.

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

  • Cap any remaining active sites on the resin with methanol.

  • Wash the resin with DCM and DMF.

2. Boc Deprotection

  • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the lysine side chain.

  • Wash the resin with DCM and DMF, followed by a neutralization step with 10% DIEA in DMF.

3. Coupling of the Next Amino Acid (Boc-Ala-OH)

  • Activation: Pre-activate Boc-Ala-OH (3 equivalents) with a coupling reagent like HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

4. Final Cleavage

  • Cleave the peptide from the resin using a mild cleavage cocktail (e.g., TFA/DCM) to yield the peptide amide. The Boc group on the newly added alanine will also be removed.

Conclusion

This compound and Fmoc-Lys(Boc)-OH are not direct competitors but rather specialized tools for different peptide synthesis strategies.

  • Fmoc-Lys(Boc)-OH is the versatile and widely adopted choice for the routine incorporation of lysine in Fmoc-based SPPS, which is favored for its mild conditions, compatibility with sensitive residues, and ease of automation.[6][10]

  • This compound is a more specialized reagent. Its primary utility lies in the synthesis of peptides with a C-terminal lysine amide or in specific solution-phase synthesis schemes. Its use is intrinsically linked to the Boc synthesis strategy, which, while robust, involves harsher acidic conditions.

The choice between these two derivatives is therefore dictated by the overall synthetic strategy and the desired C-terminal functionality of the target peptide. For most standard peptide synthesis applications, Fmoc-Lys(Boc)-OH within an Fmoc-SPPS framework is the preferred method.

References

A Comparative Guide to Lysine Protection Strategies: Boc vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of biomolecules, the selection of an appropriate protecting group for the lysine side chain is a critical decision that profoundly impacts synthetic efficiency, final product purity, and the overall strategic approach. The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent undesired side reactions, such as peptide chain branching. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with other common alternatives, namely the 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, for the protection of lysine.

Core Principles: A Matter of Orthogonality

The choice between Boc, Fmoc, and Cbz for lysine side-chain protection hinges on the principle of orthogonality. In peptide synthesis, orthogonal protection strategies allow for the selective removal of one type of protecting group in the presence of others, enabling the precise and controlled assembly of complex peptide sequences.[1] The fundamental difference between these protecting groups lies in their lability to different chemical reagents:

  • Boc (tert-butyloxycarbonyl): This protecting group is labile to acid and is typically removed with reagents like trifluoroacetic acid (TFA).[2][3]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is commonly cleaved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4]

  • Cbz (benzyloxycarbonyl or Z): The Cbz group is unique in that it is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5]

This differential stability is the cornerstone of modern peptide synthesis, allowing for the design of complex synthetic routes. For instance, in a common strategy, the α-amino group of the peptide backbone is protected with Fmoc, while the lysine side chain is protected with Boc. This allows for the iterative removal of the Fmoc group with a base to elongate the peptide chain, while the Boc group on the lysine side chain remains intact until the final deprotection step with a strong acid.[6]

Performance Comparison: A Quantitative Look

Lysine Protection
Protecting GroupReagentTypical YieldReported PurityTypical Reaction Time
Boc Di-tert-butyl dicarbonate (Boc)₂O~100%[7][8]High, often used directly after extractionOvernight[8]
Fmoc Fmoc-OSu or Fmoc-Cl~90%[9]>99% (HPLC)[9][10]Not specified
Cbz Benzyl chloroformate (Cbz-Cl)HighHighNot specified
Lysine Deprotection
Protecting GroupDeprotection ReagentTypical YieldTypical Reaction Time
Boc Trifluoroacetic acid (TFA)Quantitative1-4 hours[2][11]
Fmoc 20% Piperidine in DMFQuantitative< 2 minutes (t½ ≈ 7s)[12]
Cbz H₂/Pd-CHigh2-10 hours[13]

Key Advantages of the Boc Strategy for Lysine Protection

The Boc protecting group offers several distinct advantages for the protection of the lysine side chain, making it a cornerstone of many peptide synthesis strategies:

  • Orthogonality with Fmoc Chemistry: The acid-labile nature of the Boc group is perfectly orthogonal to the base-labile Fmoc group. This is the foundation of the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy, where the α-amino groups are protected with Fmoc and acid-labile side-chain protecting groups like Boc are used for residues such as lysine.[3]

  • Stability: The Boc group is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the lysine side chain throughout the peptide elongation process.[5]

  • High Yields and Purity: The introduction of the Boc group onto the lysine side chain typically proceeds with high to quantitative yields, and the resulting protected amino acid is often of high purity.[7][8]

  • Compatibility with Various Synthetic Strategies: While central to Fmoc-based SPPS, Boc-protected lysine is also a key component in Boc-based SPPS, where both the α-amino and side-chain protecting groups are acid-labile but are removed with different strengths of acid.[3]

Experimental Protocols

Boc Protection of Lysine ε-Amine

This protocol describes the synthesis of Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH).

Materials:

  • L-lysine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Potassium bisulfate (KHSO₄) solution (4 M)

  • Ethyl acetate

Procedure:

  • Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.

  • Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

  • Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the lysine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Acidify the solution to a pH of 1-2 with a 4 M KHSO₄ solution.

  • Extract the product with ethyl acetate (2x).

  • Combine the organic phases and dry under reduced pressure to yield the product.[8]

Trifluoroacetic Acid (TFA) Deprotection of Boc-Lysine

This protocol outlines the removal of the Boc protecting group from a lysine residue.

Materials:

  • Boc-protected lysine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected lysine compound in a mixture of TFA and DCM.

  • Stir the solution at room temperature for 1 hour.

  • Evaporate the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution with a 5% NaHCO₃ solution until the aqueous layer reaches a pH of 8-9.

  • Remove the solvent by rotary evaporation to obtain the deprotected lysine.[11]

Visualizing the Strategies

To better illustrate the workflows and decision-making processes involved in selecting a lysine protection strategy, the following diagrams are provided.

Boc_Protection_Deprotection Lysine Lysine Boc_Lysine Boc-Protected Lysine Lysine->Boc_Lysine Boc₂O, Base Deprotected_Lysine Deprotected Lysine Boc_Lysine->Deprotected_Lysine TFA

Boc Protection and Deprotection Workflow

Orthogonal_Strategy Start Start: Peptide Synthesis with Lysine Fmoc_Lys_Boc Fmoc-Lys(Boc)-OH Start->Fmoc_Lys_Boc Elongation Peptide Elongation (Iterative Fmoc Deprotection with Piperidine) Fmoc_Lys_Boc->Elongation Protected_Peptide Fully Protected Peptide on Resin Elongation->Protected_Peptide Final_Deprotection Final Cleavage and Side-Chain Deprotection (TFA) Protected_Peptide->Final_Deprotection Final_Peptide Final Peptide Final_Deprotection->Final_Peptide

Fmoc/Boc Orthogonal Strategy in SPPS

Protection_Decision_Tree Start Select Lysine Side-Chain Protection Strategy SPPS_Strategy Primary Synthetic Strategy? Start->SPPS_Strategy Fmoc_SPPS Fmoc-based SPPS SPPS_Strategy->Fmoc_SPPS Boc_SPPS Boc-based SPPS SPPS_Strategy->Boc_SPPS Solution_Phase Solution-Phase Synthesis SPPS_Strategy->Solution_Phase Fmoc_Choice Use Boc for Lysine (Orthogonal) Fmoc_SPPS->Fmoc_Choice Boc_Choice Use Cbz (e.g., 2-Cl-Z) (Quasi-orthogonal) Boc_SPPS->Boc_Choice Solution_Choice Cbz or Boc (Depending on other functional groups) Solution_Phase->Solution_Choice

References

A Comparative Guide to H-Lys(Boc)-NH2·HCl and Other Protected Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex peptide architectures. Lysine, with its reactive ε-amino group, necessitates robust protection strategies to prevent unwanted side reactions. This guide provides an objective comparison of H-Lys(Boc)-NH2·HCl and other commonly used protected lysine derivatives, supported by experimental data, to inform the selection of the most suitable building blocks for your research and development endeavors.

Introduction to Lysine Protection Strategies

The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of specific modifications.

Two primary strategies dominate SPPS:

  • Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (Bzl)-based groups for permanent side-chain protection.

  • Fmoc/tBu Strategy: This widely adopted method uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection.[1]

The choice of the lysine protecting group is intrinsically linked to the overall synthetic strategy and the desired final peptide. H-Lys(Boc)-NH2·HCl is a lysine derivative where the α-amino group is free (as a hydrochloride salt), the ε-amino group is protected by a Boc group, and the C-terminus is an amide. This makes it suitable for C-terminal incorporation in peptide amides synthesized using the Boc/Bzl strategy. In contrast, Fmoc-Lys(Boc)-OH is the standard choice for incorporating lysine in the popular Fmoc/tBu strategy.

Performance Comparison of Lysine Protecting Groups

The performance of a protected lysine derivative is assessed based on several factors, including its stability during synthesis, the efficiency of its coupling to the growing peptide chain, the ease and selectivity of its deprotection, and its impact on the final purity and yield of the peptide.

Quantitative Data Summary

The following table summarizes the performance of various lysine side-chain protecting groups in the synthesis of branched peptides, a process that critically relies on orthogonal deprotection.

Protecting GroupDerivative UsedDeprotection ReagentFinal Peptide Purity (%)Reference
Mmt Fmoc-Lys(Mmt)-OHDilute Trifluoroacetic Acid (TFA)79[2]
Alloc Fmoc-Lys(Alloc)-OHPd(PPh3)4 / Phenylsilane82[2]
ivDde Fmoc-Lys(ivDde)-OHDilute Hydrazine93[2]

Note: The purity data is for the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. The following are representative protocols for key experiments in peptide synthesis involving protected lysine derivatives.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle (Fmoc/tBu Strategy)

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy, which is applicable for incorporating derivatives like Fmoc-Lys(Boc)-OH.

1. Resin Swelling:

  • Place the resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5-10 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, 3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator (e.g., HOBt, 3-5 equivalents) in DMF.
  • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate it.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

Protocol 2: Selective Deprotection of Lys(Alloc) for On-Resin Modification

This protocol describes the palladium-catalyzed removal of the allyloxycarbonyl (Alloc) protecting group from a lysine side chain.

1. Resin Preparation:

  • Wash the peptide-resin, with the N-terminus still Fmoc-protected, with DCM.

2. Alloc Deprotection:

  • Prepare a solution of Pd(PPh3)4 (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.[3]
  • Add the solution to the resin and agitate at room temperature for 2 hours.[3]

3. Washing:

  • Wash the resin thoroughly with DCM, DMF, and then DCM again to remove the catalyst and byproducts. The resin is now ready for on-resin modification of the lysine side chain.

Visualization of Key Processes

Diagrams are essential for understanding the complex workflows and signaling pathways where protected lysine derivatives play a crucial role.

Synthesis of a Branched Peptide

The synthesis of branched peptides is a powerful application of orthogonal protection strategies, where a lysine side chain serves as the branching point.

Branched_Peptide_Synthesis cluster_main_chain Main Chain Elongation (Fmoc/tBu SPPS) cluster_side_chain Side Chain Elongation Resin Solid Support AA1 Couple Fmoc-AA-OH Resin->AA1 Fmoc_Deprotection1 Fmoc Deprotection (Piperidine) AA1->Fmoc_Deprotection1 Lys_Alloc Couple Fmoc-Lys(Alloc)-OH Fmoc_Deprotection2 Fmoc Deprotection (Piperidine) Lys_Alloc->Fmoc_Deprotection2 AA_n Couple Fmoc-AA-OH Fmoc_Deprotection3 Fmoc Deprotection (Piperidine) AA_n->Fmoc_Deprotection3 Fmoc_Deprotection1->Lys_Alloc Fmoc_Deprotection2->AA_n Alloc_Deprotection Selective Alloc Deprotection (Pd(PPh3)4) Fmoc_Deprotection3->Alloc_Deprotection Branch_AA1 Couple Fmoc-AA-OH Alloc_Deprotection->Branch_AA1 Fmoc_Deprotection4 Fmoc Deprotection (Piperidine) Branch_AA1->Fmoc_Deprotection4 Branch_AA_n Couple Fmoc-AA-OH Fmoc_Deprotection5 Fmoc Deprotection (Piperidine) Branch_AA_n->Fmoc_Deprotection5 Fmoc_Deprotection4->Branch_AA_n Cleavage Final Cleavage & Deprotection (TFA) Fmoc_Deprotection5->Cleavage Branched_Peptide Purified Branched Peptide Cleavage->Branched_Peptide Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP + PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Ub Transfer to Lys Target_Protein Target Protein (with Lysine residue) Target_Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

A Comparative Purity Assessment of H-Lys(Boc)-NH2·HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the purity of building blocks is paramount to ensuring the desired efficacy, safety, and overall quality of the final product. H-Lys(Boc)-NH2·HCl, a critical lysine derivative, is widely utilized. This guide provides an objective comparison of its purity assessment with alternative protected lysine derivatives, supported by experimental data and detailed methodologies.

Introduction to H-Lys(Boc)-NH2·HCl

H-Lys(Boc)-NH2·HCl, or Nα-tert-Butoxycarbonyl-L-lysinamide hydrochloride, is a cornerstone in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the amide at the C-terminus make it a versatile building block. The purity of this reagent is critical as any impurities can lead to the incorporation of incorrect amino acids or the termination of peptide chains, resulting in a complex mixture of final products that are difficult to purify.

Comparison with Alternative Lysine Derivatives

The choice of a protecting group strategy is a crucial decision in peptide synthesis, influencing reaction efficiency and final product purity.[1] Besides the Boc-strategy, Fmoc (9-fluorenylmethyloxycarbonyl) and Z (benzyloxycarbonyl) are other common protecting groups for the α-amino group of lysine.

FeatureH-Lys(Boc)-NH2·HClH-Lys(Fmoc)-NH2·HClH-Lys(Z)-NH2·HCl
Typical Purity ≥98% - ≥99%≥98% - ≥99%≥96% - ≥98%
α-Amino Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Benzyloxycarbonyl (Z)
Deprotection Condition Acid-labile (e.g., TFA)[1]Base-labile (e.g., piperidine)[1][2]Catalytic hydrogenation or strong acid[2]
Advantages Robust for long peptides, less prone to aggregation in some cases.Mild deprotection conditions, orthogonal to many side-chain protecting groups.[1]Stable, crystalline derivatives, resistant to racemization.[2]
Disadvantages Requires strong acid for deprotection which can cause side reactions.[1]Fmoc group is large and can lead to aggregation; piperidine can be problematic to remove.Requires harsh deprotection conditions that can affect other functional groups.[2]

Table 1: Comparison of H-Lys(Boc)-NH2·HCl with alternative protected lysine derivatives. Data compiled from various supplier specifications.[3][4][5]

Experimental Protocols for Purity Assessment

A comprehensive purity assessment of protected amino acids like H-Lys(Boc)-NH2·HCl involves a combination of chromatographic and spectroscopic techniques to identify and quantify impurities.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis, capable of separating trace impurities.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with an additive like trifluoroacetic acid (TFA) or formic acid is typical. For example, a gradient of 5% to 95% ACN in water (both with 0.1% TFA) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm or 220 nm.[8]

  • Sample Preparation: Dissolve a known concentration of H-Lys(Boc)-NH2·HCl in the initial mobile phase.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[9][10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble and stable, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the NMR solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.[11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is crucial for identifying impurities by providing molecular weight information.[6]

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI is suitable for H-Lys(Boc)-NH2·HCl.

    • Mass Range: Scan a range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).

  • Analysis: The mass spectrum of the main peak should correspond to the molecular weight of H-Lys(Boc)-NH2·HCl ([M+H]⁺). Other peaks in the chromatogram can be analyzed to identify potential impurities, such as byproducts from the synthesis or degradation products.

Visualizing the Experimental Workflow and Decision-Making Process

To further clarify the procedures and strategic choices involved in purity assessment and peptide synthesis, the following diagrams illustrate the experimental workflow and the logic behind selecting a protecting group.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Purity Determination cluster_results Final Purity Assessment sample H-Lys(Boc)-NH2·HCl Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC Analysis dissolution->hplc nmr qNMR Analysis dissolution->nmr ms LC-MS Analysis dissolution->ms hplc_data Peak Integration & Area % Calculation hplc->hplc_data nmr_data Integral Comparison & Purity Calculation nmr->nmr_data ms_data Mass Identification of Impurities ms->ms_data report Purity Report & Impurity Profile hplc_data->report nmr_data->report ms_data->report

Caption: Experimental workflow for the purity assessment of H-Lys(Boc)-NH2·HCl.

protecting_group_selection cluster_decision Protecting Group Strategy cluster_synthesis Synthesis & Deprotection start Start: Peptide Synthesis Planning acid_sensitivity Is the peptide sequence acid-sensitive? start->acid_sensitivity choose_fmoc Choose Fmoc Strategy acid_sensitivity->choose_fmoc Yes choose_boc Choose Boc Strategy acid_sensitivity->choose_boc No synthesis_fmoc Synthesize with Fmoc-Lys choose_fmoc->synthesis_fmoc synthesis_boc Synthesize with Boc-Lys choose_boc->synthesis_boc deprotection_fmoc Deprotect with Base (Piperidine) synthesis_fmoc->deprotection_fmoc deprotection_boc Deprotect with Acid (TFA) synthesis_boc->deprotection_boc

Caption: Decision tree for selecting a protecting group strategy in peptide synthesis.

References

A Comparative Guide to Analytical Methods for Verifying H-Lys(Boc)-NH2·HCl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate verification of amino acid incorporation at each step is critical to the successful synthesis of the target peptide. This guide provides a detailed comparison of common analytical methods used to confirm the coupling of H-Lys(Boc)-NH2·HCl, a lysine derivative with a base-labile Boc protecting group on its side-chain amine. We present a comparative analysis of qualitative and quantitative methods, complete with experimental protocols and supporting data to aid in method selection.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the need for qualitative or quantitative results, the stage of synthesis, available instrumentation, and the desired level of accuracy. Below is a summary of commonly employed techniques.

Qualitative "On-Bead" Colorimetric Tests

These methods are rapid, inexpensive, and performed directly on a small sample of the peptide-resin to provide a quick visual assessment of the coupling reaction's completeness.[1] They primarily detect the presence of unreacted primary or secondary amines on the resin.

Method Principle Indication of Incomplete Coupling Advantages Disadvantages
Kaiser Test (Ninhydrin) Ninhydrin reacts with primary amines to form a dark blue chromophore (Ruhemann's purple).[2][3][4]Intense blue color of beads and/or solution.[4]High sensitivity for primary amines, rapid, and low cost.[3]Destructive, can give false positives with Fmoc-chemistry, and is unreliable for secondary amines like proline.[3][5] Contains highly toxic reagents (KCN).[5]
Chloranil Test Chloranil reacts with secondary amines to produce a blue or green color.[6]Blue or green color of beads.Effective for secondary amines where the Kaiser test fails.[3][6]Less sensitive than the Kaiser test for primary amines.
TNBS Test (2,4,6-Trinitrobenzene Sulfonic Acid) TNBS reacts with primary amines to give a red coloration to the resin beads.Red color of beads.Good alternative to the Kaiser test and also detects secondary amines, though with a different color.[3]Can be less sensitive than the Kaiser test.
Quantitative "Off-Bead" and Post-Synthesis Methods

These methods provide quantitative data on the extent of amino acid incorporation or confirm the final peptide sequence and purity. They are generally more time-consuming and require more sophisticated instrumentation.

Method Principle Typical Application Advantages Disadvantages
Fmoc-Release UV Spectrophotometry The Fmoc protecting group is cleaved with a piperidine solution, and the resulting dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[7][8]Quantifying resin loading and monitoring coupling efficiency at each cycle.[9]Non-destructive to the peptide-resin bulk, highly quantitative, and can be automated.[10]Indirect measurement; assumes quantitative Fmoc removal. Requires a UV spectrophotometer.
Amino Acid Analysis (AAA) The peptide is hydrolyzed to its constituent amino acids, which are then separated, derivatized, and quantified, typically by chromatography.[11][12]Verifying the amino acid composition and purity of the final cleaved peptide.[13]Highly accurate for determining amino acid ratios and net peptide content.[11]Destructive, time-consuming (requires hydrolysis), and can have issues with certain amino acids (e.g., tryptophan destruction).[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) The cleaved peptide is separated by liquid chromatography and its mass-to-charge ratio is determined by mass spectrometry.[14]Confirming the molecular weight of the final peptide and identifying impurities.[14]High sensitivity and specificity, provides molecular weight confirmation and sequence information (with MS/MS).[15]Requires cleavage from the resin, more complex instrumentation and data analysis.[16]

Experimental Protocols

Kaiser Test Protocol

This test is used to detect free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction.[4]

Reagents:

  • Solution A: 1 mL of a 0.001 M KCN aqueous solution mixed with 49 mL of pyridine.[4]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution are colorless or faint yellow.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn an intense blue.[4]

Fmoc-Release UV Spectrophotometry Protocol

This method quantifies the amount of Fmoc group cleaved from the N-terminus of the resin-bound peptide, which corresponds to the loading of the amino acid.[8]

Reagents:

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • DMF (for dilution)

Procedure:

  • Accurately weigh approximately 5-10 mg of the dry Fmoc-Lys(Boc)-NH-resin into a small vial.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin to induce Fmoc cleavage.

  • Agitate the mixture for 30 minutes to ensure complete deprotection.

  • Take a small, accurately measured aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., 900 µL) in a quartz cuvette.

  • Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer, with DMF as a blank.

  • Calculate the resin loading using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 M⁻¹cm⁻¹.[8]

    Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution (L)) / (7800 M⁻¹cm⁻¹ × Path Length (cm) × Resin Weight (g))

LC-MS Analysis Protocol (Post-Cleavage)

This is a terminal analysis to confirm the identity and purity of the synthesized peptide after it has been cleaved from the solid support.

Reagents:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

Procedure:

  • Dry the peptide-resin thoroughly.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).

  • Inject the sample into an LC-MS system.

  • Separate the peptide from impurities using a C18 reverse-phase column with a gradient of Mobile Phase A and B.

  • The eluent is directed into the mass spectrometer to determine the mass-to-charge ratio of the peptide, confirming its molecular weight.

Visualized Workflows

G cluster_0 On-Bead Qualitative Analysis A Collect Peptide-Resin Sample B Add Kaiser Test Reagents (Ninhydrin, Pyridine, Phenol) A->B C Heat at 110°C for 5 min B->C D Observe Color C->D E Intense Blue Color? (Primary Amine Present) D->E F Incomplete Coupling: Recouple or Cap E->F Yes G Coupling Complete: Proceed to Next Cycle E->G No

Caption: Workflow for the Kaiser test to qualitatively assess coupling completion.

G Start Need to Verify Incorporation? QualQuant Qualitative or Quantitative? Start->QualQuant OnBead On-Bead Monitoring During Synthesis? QualQuant->OnBead Qualitative FmocUV Use Fmoc-Release UV (Quantitative Loading) QualQuant->FmocUV Quantitative FinalProduct Final Product Verification? QualQuant->FinalProduct Quantitative Kaiser Use Kaiser Test (Primary Amines) OnBead->Kaiser Chloranil Use Chloranil Test (Secondary Amines) OnBead->Chloranil AAA Use Amino Acid Analysis (Composition) FinalProduct->AAA LCMS Use LC-MS (Molecular Weight & Purity) FinalProduct->LCMS

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Yield Analysis of Boc vs. Fmoc Solid-Phase Peptide Synthesis for Lysine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of lysine-containing peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates not only the synthetic workflow but also the final yield and purity of the target peptide. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your specific research needs.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-butyl-based (tBu)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Orthogonality No (both Boc and Bzl are acid-labile)[1]Yes (Fmoc is base-labile, tBu is acid-labile)[1]
Automation Friendliness Less common due to harsh reagentsHigh, widely used in automated synthesizers
Cost of Reagents Generally similar to FmocGenerally similar to Boc

Comparative Yield Analysis

The modern standard for peptide synthesis is the Fmoc/tBu strategy, where the α-amino group is protected by Fmoc and the lysine side-chain is protected by Boc.[2]

Table 1: Comparative Data on Yield and Purity for Boc and Fmoc Strategies

ParameterBoc StrategyFmoc Strategy
Typical Yield of Protected Lysine Precursor 85-100% (for Boc-Lys(Boc)-OH)[2]~90% (for Fmoc-Lys(Boc)-OH)[2]
Reported Purity of Protected Lysine Precursor High, often used directly after extraction[2]>99% (by HPLC)[2]
Overall Crude Peptide Yield (General) 50-70% (for a PEGylated peptide)[3]High coupling yields, typically exceeding 99% per step[]
Final Purified Peptide Yield (General) 15-30% (for a PEGylated peptide)[3]Highly sequence-dependent, but high step-wise yields contribute to higher final yields
Purity of Hydrophobic Peptides Can be higher due to reduced aggregation[5]May be lower for aggregation-prone sequences[5]

The Boc strategy may offer advantages in the synthesis of hydrophobic peptides that are prone to aggregation. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve coupling efficiency.[5] In contrast, the Fmoc strategy, with its milder deprotection conditions, is generally favored for its compatibility with a wider range of sensitive amino acids and its suitability for automated synthesis. The high coupling efficiency of the Fmoc strategy, often exceeding 99% for each step, is crucial for the synthesis of long peptides, as even minor losses at each cycle can significantly impact the overall yield.[]

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a lysine-containing peptide using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Merrifield resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by a 30-minute swell in Dimethylformamide (DMF).[3]

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[3]

  • Washing: Thoroughly wash the resin with DCM (3 times) followed by DMF (3 times).[3]

  • Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes, and repeat this step once.[3]

  • Washing: Wash the resin with DMF (3 times).[3]

  • Coupling:

    • Pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[3]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[3]

  • Repeat: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF (3 times) and DCM (3 times) and dry under vacuum.[3]

    • Treat the resin with a cleavage cocktail, typically containing a strong acid like HF or TFMSA and scavengers (e.g., p-cresol, thioanisole), at 0°C for 1-2 hours.[3]

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[3]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a peptide on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain the solution.

    • Repeat the piperidine treatment for an additional 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) and a coupling reagent (e.g., HCTU or HATU) in DMF.

    • Add a base such as DIEA or N-methylmorpholine to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Prepare a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT)).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide using RP-HPLC.

Visualizing the Workflows: Boc vs. Fmoc SPPS

To visually represent the distinct workflows of the Boc and Fmoc strategies, the following diagrams have been generated using the DOT language.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser kaiser->coupling Repeat Cycle final_cleavage Final Cleavage (HF or TFMSA) kaiser->final_cleavage Synthesis Complete

Caption: Boc-SPPS workflow for peptide synthesis.

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HCTU/HATU, DIEA) wash1->coupling kaiser Kaiser Test coupling->kaiser wash2 Wash (DMF) kaiser->wash2 final_cleavage Final Cleavage (TFA Cocktail) kaiser->final_cleavage Synthesis Complete wash2->deprotection Repeat Cycle

Caption: Fmoc-SPPS workflow for peptide synthesis.

Conclusion

The choice between Boc and Fmoc SPPS for the synthesis of lysine-containing peptides is multifaceted and depends on the specific characteristics of the target peptide, the desired scale of synthesis, and the available equipment.

The Boc strategy , while requiring harsher deprotection and cleavage conditions, can be advantageous for the synthesis of peptides prone to aggregation, potentially leading to higher purity and yield for these challenging sequences.[5]

The Fmoc strategy is the more modern and widely adopted method, primarily due to its milder deprotection conditions, which are compatible with a broader range of sensitive functional groups and allow for straightforward automation.[] The high efficiency of each coupling step in Fmoc-SPPS is a significant factor in achieving good overall yields, particularly for longer peptides.[]

For most applications, especially in a research and drug discovery setting where a variety of peptides with different properties are synthesized, the Fmoc strategy offers greater flexibility, safety, and compatibility with automated synthesizers. However, for specific cases involving highly hydrophobic or aggregation-prone lysine-containing peptides, the Boc strategy remains a valuable tool in the peptide chemist's arsenal. Ultimately, the optimal choice will be guided by empirical testing and the specific requirements of the synthetic target.

References

A Cost-Benefit Analysis of H-Lys(Boc)-NH2·HCl in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts synthesis efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using H-Lys(Boc)-NH2·HCl for the incorporation of a C-terminal lysine amide, comparing its performance and economic viability against common alternatives within the frameworks of both Boc and Fmoc solid-phase peptide synthesis (SPPS).

Executive Summary

H-Lys(Boc)-NH2·HCl offers a direct and cost-effective solution for the synthesis of peptides with a C-terminal lysine amide using the Boc-SPPS strategy. This approach avoids the need for post-synthesis amidation, potentially simplifying the workflow and reducing costs. However, the Boc/Bzl strategy necessitates the use of harsh cleavage conditions (e.g., HF), which may not be suitable for sensitive peptide sequences. The alternative, using Fmoc-Lys(Boc)-OH on a Rink Amide resin within the milder Fmoc/tBu strategy, offers greater compatibility with a wider range of peptides but typically involves higher initial raw material costs. The choice between these strategies requires a careful evaluation of the specific peptide's characteristics, the scale of synthesis, and the laboratory's capabilities.

Performance and Cost: A Comparative Overview

The decision to use H-Lys(Boc)-NH2·HCl is best understood through a direct comparison with its primary alternatives. The following tables summarize the key performance and cost metrics.

Table 1: Performance Comparison of Lysine Incorporation Strategies
ParameterH-Lys(Boc)-NH2·HCl (Boc-SPPS)Fmoc-Lys(Boc)-OH on Rink Amide Resin (Fmoc-SPPS)H-Lys(Z)-NH2·HCl (Boc-SPPS)
Synthesis Strategy Boc/BzlFmoc/tBuBoc/Bzl
Typical Coupling Yield >98%>99%>98%
Crude Peptide Purity Good to HighHigh to Very HighGood to High
Risk of Side Reactions Potential for acid-catalyzed side reactions during repetitive deprotection. Alkylation of sensitive residues during final cleavage.[1]Minimal during synthesis cycle due to mild base deprotection. Diketopiperazine formation can be a concern.Similar to H-Lys(Boc)-NH2·HCl.
Deprotection Conditions Nα-Boc: 50% TFA in DCM.[2] Side-chain Boc: HF or TFMSA.[2]Nα-Fmoc: 20% Piperidine in DMF. Side-chain Boc: TFA.[3]Nα-Boc: 50% TFA in DCM. Side-chain Z: HF, HBr/AcOH.[4]
Final Cleavage Harsh (HF, TFMSA)Mild (TFA)Harsh (HF)
Compatibility Less suitable for peptides with acid-sensitive modifications.Highly compatible with a wide range of modifications.[5]Similar to H-Lys(Boc)-NH2·HCl.

Note: The data presented are representative and can vary depending on the peptide sequence, coupling reagents, and specific synthesis conditions.

Table 2: Cost-Benefit Analysis of Lysine Derivatives and Synthesis Strategies
Cost FactorH-Lys(Boc)-NH2·HCl (Boc-SPPS)Fmoc-Lys(Boc)-OH on Rink Amide Resin (Fmoc-SPPS)H-Lys(Z)-NH2·HCl (Boc-SPPS)
Protected Amino Acid Cost Generally lowerGenerally higher[6][]Moderate
Resin Cost Lower (e.g., MBHA resin)Higher (e.g., Rink Amide resin)Lower (e.g., MBHA resin)
Deprotection Reagent Cost TFA (moderate cost)Piperidine (lower cost)TFA (moderate cost)
Final Cleavage Reagent Cost HF (high cost, requires specialized equipment)TFA (moderate cost)HF (high cost, requires specialized equipment)
Solvent Consumption High (DCM, DMF)High (DMF)High (DCM, DMF)
Waste Disposal Hazardous (HF)Less hazardousHazardous (HF)
Overall Process Cost Lower raw material cost, but higher infrastructure and safety costs for HF cleavage.Higher raw material cost, but lower cleavage-related costs and broader applicability.Similar to H-Lys(Boc)-NH2·HCl.
Benefit Summary Direct route to C-terminal lysine amides; cost-effective for suitable peptides.Milder conditions, higher purity, suitable for sensitive peptides and complex syntheses.Alternative to Boc-protected lysine with different side-chain protection.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing the performance of these lysine derivatives. Below are representative protocols for key steps in solid-phase peptide synthesis.

Protocol 1: Boc-SPPS of a Peptide Amide using H-Lys(Boc)-NH2·HCl

This protocol outlines the manual synthesis of a model tripeptide (e.g., Phe-Ala-Lys-NH2) on a p-Methylbenzhydrylamine (MBHA) resin.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell MBHA resin (1 g, 0.5 mmol/g) in Dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve H-Lys(Boc)-NH2·HCl (3 eq, 1.5 mmol) and HOBt (3 eq, 1.5 mmol) in DMF.

  • Add DIC (3 eq, 1.5 mmol) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin, followed by DIPEA (6 eq, 3 mmol).

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor coupling completion with a Kaiser test (should be negative).

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

2. Peptide Chain Elongation (Repeating Cycle for each Amino Acid):

  • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[2] Wash with DCM (3x) and IPA (2x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 5 minutes. Wash with DCM (3x).

  • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Ala-OH) using the activation method described in step 1.

3. Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum for at least 2 hours.

  • Carefully transfer the resin to a specialized HF cleavage apparatus.

  • Add anisole (1 mL per gram of resin) as a scavenger.

  • Perform the HF cleavage at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide in cold diethyl ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Protocol 2: Fmoc-SPPS of a Peptide Amide using Fmoc-Lys(Boc)-OH

This protocol outlines the synthesis of the same model tripeptide on a Rink Amide resin.

1. Resin Preparation and Fmoc Deprotection:

  • Swell Fmoc-Rink Amide resin (1 g, 0.5 mmol/g) in DMF for 1 hour.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[3]

  • Wash the resin with DMF (5x).

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

  • Couple Fmoc-Lys(Boc)-OH (3 eq, 1.5 mmol) using a suitable coupling agent (e.g., HBTU/DIPEA in DMF) for 2 hours.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3x).

3. Peptide Chain Elongation (Repeating Cycle):

  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH).

4. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.[3]

  • Precipitate the peptide in cold diethyl ether.

  • Wash and dry the crude peptide.

5. Purification:

  • Purify the crude peptide by RP-HPLC.

Visualizing the Workflow and Application

Boc-SPPS Workflow for a C-Terminal Lysine Amide

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin MBHA Resin Swell Swell in DCM Resin->Swell Coupling Amino Acid Coupling (DIC/HOBt) Swell->Coupling Deprotection Nα-Boc Deprotection (50% TFA/DCM) Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash2 Wash Neutralization->Wash2 Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (HF) Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Pure Peptide Amide Purification->FinalPeptide

Caption: Boc-SPPS workflow for synthesizing a peptide with a C-terminal amide.

Application Example: Lysine's Role in GPCR Signaling

Peptides synthesized using lysine derivatives often play crucial roles in biological signaling. For instance, lysine residues are frequently involved in the binding of ligands to G-protein coupled receptors (GPCRs), a large family of receptors that are major drug targets. The positively charged side chain of lysine can form key electrostatic interactions with the receptor, influencing ligand binding and subsequent signal transduction.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (inactive) GPCR->G_Protein Activation Ligand Peptide Ligand (with Lysine) Ligand->GPCR Binding (Lysine interaction) G_Protein_active G-Protein (active) G_Protein->G_Protein_active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified GPCR signaling pathway initiated by a peptide ligand.

Conclusion and Recommendations

The choice between H-Lys(Boc)-NH2·HCl and its alternatives is a strategic one, with no single best answer for all scenarios.

  • H-Lys(Boc)-NH2·HCl is a strong candidate for cost-effective, large-scale synthesis of robust peptides that require a C-terminal lysine amide and are stable to strong acid cleavage. The direct incorporation of the amide functionality simplifies the synthetic process.

  • Fmoc-Lys(Boc)-OH on a Rink Amide resin is the preferred method for synthesizing acid-sensitive or highly modified peptides.[5] The milder conditions of the Fmoc/tBu strategy generally lead to higher purity crude products, potentially reducing downstream purification costs, which can offset the higher initial cost of the reagents.[6]

  • H-Lys(Z)-NH2·HCl offers an alternative within the Boc-SPPS framework, with the benzyloxycarbonyl (Z) protecting group for the side chain, which also requires strong acid for removal.[4]

Ultimately, a thorough evaluation of the target peptide's properties, the desired scale of production, and available laboratory resources should guide the selection of the most appropriate lysine derivative and synthetic strategy. For critical applications, small-scale pilot syntheses are recommended to determine the optimal conditions for achieving the desired yield and purity in the most cost-effective manner.

References

Safety Operating Guide

Proper Disposal of H-Lys(Boc)-NH2.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents like H-Lys(Boc)-NH2.HCl (CAS No. 112803-72-2) is a critical component of laboratory safety and environmental responsibility.[1] This guide outlines the necessary procedures for the proper disposal of this Boc-protected amino acid derivative, ensuring a compliant and safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be equipped with the appropriate personal protective equipment (PPE). While H-Lys(Boc)-NH2.HCl is not classified as a hazardous substance under GHS criteria according to some reports, prudent laboratory practice dictates careful handling of all chemical reagents.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves. It is important to inspect gloves for any perforations before use and to dispose of them correctly after handling the chemical.[1]

  • Body Protection: A laboratory coat should be worn to protect from potential spills.[1]

Engineering Controls: To minimize the risk of inhalation, all work with H-Lys(Boc)-NH2.HCl should be conducted in a well-ventilated area, such as a chemical fume hood. This is particularly important to avoid the formation and inhalation of dust particles.[1]

Spill and Leak Procedures

In the event of a spill, the following steps should be immediately implemented:

  • Evacuate: Clear the immediate area of all personnel to ensure safety.[1]

  • Ventilate: Ensure the area has adequate ventilation to disperse any airborne dust.[1]

  • Containment and Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, sealed container for disposal. Avoid generating dust during this process.

Step-by-Step Disposal Protocol

The primary method for the disposal of H-Lys(Boc)-NH2.HCl is to treat it as chemical waste. It is crucial to adhere to local, regional, and national regulations governing chemical waste disposal.

  • Waste Identification: H-Lys(Boc)-NH2.HCl should be classified as a chemical waste product.

  • Packaging:

    • Place the waste material in a clearly labeled, sealed, and appropriate container to prevent leaks or spills.

    • Ensure the label includes the full chemical name: H-Lys(Boc)-NH2.HCl and its CAS number: 112803-72-2.

  • Engage a Licensed Disposal Company: The most recommended and compliant method for disposal is to entrust the waste to a licensed and certified chemical waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound and regulated manner.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

It is important to note that Boc-protected amino groups are generally stable to most nucleophiles and bases but are sensitive to acidic conditions, which are often used for their removal (deprotection).[2] The deprotection process itself can generate byproducts such as tert-butyl cations and carbon dioxide gas, which should be managed appropriately if any chemical treatment is attempted prior to disposal.[3] However, for unused or waste H-Lys(Boc)-NH2.HCl, direct disposal via a licensed service is the preferred and safest route.

Quantitative Data Summary

PropertyValueReference
CAS Number112803-72-2[4][5][6][7][8]
Molecular FormulaC₁₁H₂₄ClN₃O₃[6]
Molecular Weight281.78 g/mol [6][7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of H-Lys(Boc)-NH2.HCl.

cluster_prep Preparation cluster_disposal Disposal start Start: Unused or Waste H-Lys(Boc)-NH2.HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill package Package in a Labeled, Sealed Container ppe->package cleanup Contain and Clean Up Spill spill->cleanup cleanup->package contact Contact Licensed Waste Disposal Company package->contact transfer Transfer Waste to Disposal Company contact->transfer document Document Disposal Details transfer->document end_node End: Proper Disposal Complete document->end_node

Disposal Workflow for H-Lys(Boc)-NH2.HCl

References

Comprehensive Safety and Handling Guide for H-Lys(Boc)-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for handling H-Lys(Boc)-NH2 HCl in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Data

While a specific Safety Data Sheet (SDS) for this compound was not located, data for similar Boc-protected amino acids and lysine derivatives indicate a low hazard profile. However, appropriate precautions should always be taken. Potential hazards include skin, eye, and respiratory tract irritation from dust inhalation.

Quantitative Data for Structurally Similar Compounds:

PropertyL-Lysine Hydrochloride[1]Boc-Lys(Fmoc)-OH[2]H-Lys(Boc)-OH[3]General Boc-Protected Amino Acids
Physical State Solid[1]Solid[2]White powder[3]Solid, Powder
Melting Point 263 - 264 °C[1]93 - 128°C[2]250 °C[3]Varies
GHS Classification Not classified as hazardous[4]Acute toxicity, oral (Cat. 4), Skin irritation (Cat. 2), Eye irritation (Cat. 2A), Respiratory irritation (Cat. 3)[2]Not specifiedGenerally low toxicity, may cause irritation[2][5]
Occupational Exposure Limits None established[1]None established[2]Not specifiedNone established

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety.

  • Eye Protection : Wear safety glasses with side shields or chemical safety goggles.[2][5]

  • Hand Protection : Use nitrile or latex gloves. Inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[5]

  • Body Protection : A standard laboratory coat is required. For larger quantities or when generating dust, consider impervious clothing.[2]

  • Respiratory Protection : For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. If dust is generated, use a NIOSH-approved P95 (US) or P1 (EU) particulate respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[5]

III. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to use in experiments.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Verify that the product name and CAS number (112803-72-2) on the label match the order.
  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]
  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]
  • Recommended storage temperature is typically 2-8 °C for optimal stability.[3][6]
  • Store away from strong oxidizing agents.[1]

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting operations in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[5]
  • Use a dedicated set of spatulas and weighing boats.
  • Clean the weighing area and equipment with a damp cloth after use to collect any dust particles.

4. Experimental Use:

  • Handle the compound in a well-ventilated laboratory space.
  • Avoid direct contact with skin and eyes.[5]
  • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Execution cluster_post Post-Experiment Receiving 1. Receiving & Inspection Storage 2. Secure Storage (2-8°C, Dry) Receiving->Storage Intact Container Weighing 3. Weighing in Fume Hood Storage->Weighing Transfer to Hood Experiment 4. Experimental Use Weighing->Experiment Prepared Aliquot Decontamination 5. Decontamination of Workspace Experiment->Decontamination Post-Procedure Disposal 6. Waste Disposal Decontamination->Disposal Segregated Waste

Caption: Workflow for the safe handling of this compound.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Dispose of unused or waste this compound as chemical waste in a designated, properly labeled, and sealed container.
  • Do not dispose of the chemical down the drain.[5]
  • Follow all local, state, and federal regulations for chemical waste disposal.

2. Contaminated Materials:

  • All disposable materials that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be collected in a sealed bag or container labeled as "Contaminated Waste."
  • Dispose of contaminated sharps in a designated sharps container.

3. Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent (e.g., water or an organic solvent used in the experiment) three times.
  • Collect the rinsate as chemical waste.
  • Once cleaned, the container can be disposed of as regular laboratory glassware or plastic waste, depending on the material.

Disposal Decision Tree:

G start Waste Generated is_chem Is it the chemical or a solution? start->is_chem is_cont Is it a contaminated disposable item? is_chem->is_cont No chem_waste Dispose as Chemical Waste is_chem->chem_waste Yes is_cont_sharp Is it a contaminated sharp? is_cont->is_cont_sharp No cont_waste Dispose as Contaminated Waste is_cont->cont_waste Yes is_cont_container Is it the original container? is_cont_sharp->is_cont_container No sharp_waste Dispose in Sharps Container is_cont_sharp->sharp_waste Yes rinse Triple Rinse Container is_cont_container->rinse Yes rinsate_waste Collect Rinsate as Chemical Waste rinse->rinsate_waste regular_waste Dispose as Regular Lab Waste rinse->regular_waste

Caption: Decision tree for the proper disposal of this compound and related waste.

V. Emergency Procedures

1. Spills:

  • For small spills, wear appropriate PPE, cover the spill with an absorbent material, and sweep it up into a designated waste container.[5] Avoid creating dust.[5]
  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

2. First Aid:

  • In case of eye contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
  • In case of skin contact : Wash off with soap and plenty of water. Remove contaminated clothing.[3]
  • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[3]
  • If swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical advice.[6]

References

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